molecular formula C36H62O3 B580209 Cholesterol n-Octyl Carbonate CAS No. 15455-82-0

Cholesterol n-Octyl Carbonate

Cat. No.: B580209
CAS No.: 15455-82-0
M. Wt: 542.889
InChI Key: AUDCURYXLLEBIY-MKQVXYPISA-N
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Description

Cholesterol n-Octyl Carbonate is a chemically modified sterol that leverages the unique biological and physicochemical properties of the cholesterol backbone for advanced research applications. A primary application of this compound is in the development of responsive soft-matter systems, such as thermotropic liquid crystals, which serve as versatile scaffolds for controlled drug delivery. These systems can enhance drug permeation and release in response to external stimuli like temperature . Furthermore, cholesterol-based molecules are fundamental components in formulating lipid nanoparticles (LNPs), a leading technology for the delivery of fragile therapeutic agents, including mRNA . The hydrophobic cholesterol moiety, often incorporated as a helper lipid, contributes to membrane stability and fusion, which are critical for cellular uptake and endosomal escape of nanocarriers . In structural research, cholesterol-based derivatives are valuable for creating membrane-mimetic environments, such as micelles and bicelles, which are essential for solubilizing and studying integral membrane proteins in vitro . The incorporation of a carbonate linker and n-octyl chain in this particular derivative fine-tunes its hydrophobicity and self-assembly behavior, making it a versatile building block for material scientists and pharmaceutical researchers exploring novel nanocarriers and biomimetic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDCURYXLLEBIY-MKQVXYPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659875
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-82-0
Record name Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15455-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Phase Behavior & Applications of Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes the specific physicochemical properties of Cholesteryl n-Octyl Carbonate (C8) while distinguishing it from its common commercial namesake, Cholesteryl Oleyl Carbonate (C18:1).[1]

Executive Summary & Nomenclature Alert

Cholesteryl n-octyl carbonate is a saturated carbonic ester of cholesterol.[1] It belongs to the class of thermotropic chiral nematic (cholesteric) liquid crystals. Unlike its widely used unsaturated analog, Cholesteryl Oleyl Carbonate (often abbreviated as COC), the n-octyl derivative exhibits higher phase transition temperatures and distinct mesophase stability due to its saturated C8 alkyl chain.[1]

⚠️ Critical Disambiguation: The "COC" Acronym

In commercial liquid crystal literature, "COC" almost universally refers to Cholesteryl Oleyl Carbonate (CAS 17110-51-9), which is a room-temperature liquid crystal (Melting Point ~20°C).[1][2]

  • Target Molecule: Cholesteryl n-Octyl Carbonate (CAS 15455-82-0).[1][3][4][5]

  • Physical State (RT): Waxy Solid / Crystalline.[1]

  • Key Distinction: Requires heating to access the mesophase; provides a rigid core for nanoparticles at body temperature (

    
    ).[1]
    

Physicochemical Fundamentals

Molecular Architecture

The molecule consists of a rigid steroid core (tetracyclic ring system) linked to a flexible n-octyl hydrocarbon tail via a carbonate ester group.[1]

  • Chirality: The steroid core imparts intrinsic chirality, inducing a helical twist in the supramolecular structure.

  • Mesogenic Core: The rigid steroid backbone drives the orientational order.

  • Flexible Tail (C8): The octyl chain acts as a "solvent" for the core, lowering the melting point relative to pure cholesterol but maintaining higher order than unsaturated esters.

Phase Sequence

Upon heating from the crystalline state, Cholesteryl n-octyl carbonate typically follows this enantiotropic sequence:


[1]

*Note: The Smectic phase is often monotropic (observable only on cooling) or exists in a narrow range depending on purity.[1] The Blue Phase (BP) is a narrow stable region (< 2°C) often observed just before clearing.[1]

Thermodynamic Data (Homologous Series Interpolation)

Precise transition temperatures are lot-dependent.[1] Based on the homologous series of cholesteryl alkyl carbonates (Gray, G.W., et al.):

Phase TransitionApprox. Temperature RangeEnthalpy (

)
Melting Point (

)

High (First Order)
Cholesteric Range

Moderate
Clearing Point (

)

Low (Weak First Order)

Validation Requirement: Every new lot must be characterized via DSC (See Section 3.[1]1) as trace impurities significantly depress


.[1]

Experimental Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine exact


 and 

to define the working range for formulation.

Protocol:

  • Sample Prep: Weigh 2-5 mg of solid Cholesteryl n-octyl carbonate into an aluminum pan. Hermetically seal.

  • Reference: Use an empty hermetically sealed pan.

  • Cycle 1 (Erase Thermal History): Heat from

    
     to 
    
    
    
    at
    
    
    . Hold for 5 min.
  • Cooling (Critical): Cool to

    
     at 
    
    
    
    . Observe exotherms for Isotropic
    
    
    Cholesteric and Cholesteric
    
    
    Smectic/Crystal transitions.
  • Cycle 2 (Measurement): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Record onset temperatures of endothermic peaks.

Self-Validating Check: If the cooling curve shows a supercooled liquid state (no crystallization exotherm) down to RT, the sample exhibits strong monotropic behavior.[1] Repeat with a slower cooling rate (


) to induce ordering.
Polarized Optical Microscopy (POM)

Objective: Identify mesophase textures (Focal Conic vs. Grandjean).

Protocol:

  • Substrate: Use glass slides treated with rubbed polyimide (planar alignment) or HTAB (homeotropic alignment).[1]

  • Mounting: Place sample between slide and coverslip. Heat to Isotropic phase (

    
    ).[1]
    
  • Observation: Cool slowly (

    
    ) under crossed polarizers.
    
    • Blue Phase: Platelet textures (blue/gray) appearing briefly just below

      
      .[1]
      
    • Cholesteric: Oily streaks or Grandjean planar texture (fingerprint patterns).[1]

    • Smectic A: Focal conic fan texture (if accessible).[1]

Visualizing the Phase Logic

The following diagram illustrates the temperature-dependent molecular ordering and the critical "Blue Phase" window often exploited in advanced photonic applications.

PhaseBehavior cluster_legend Molecular Order Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (SmA) (Layered + Orientational) Solid->Smectic Heat (Tm ~75°C) Smectic->Solid Crystallization Cholesteric Cholesteric Phase (N*) (Helical Twist) Smectic->Cholesteric Heat (T_Sm-Ch) Cholesteric->Smectic Cool (Monotropic?) BluePhase Blue Phase (BP) (Double Twist Cylinder) Cholesteric->BluePhase Heat (Narrow Window) BluePhase->Cholesteric Cool Isotropic Isotropic Liquid (Disordered) BluePhase->Isotropic Heat (Tc ~92°C) Isotropic->BluePhase Cool (Nucleation) Desc Order decreases ->

Figure 1: Thermotropic phase transition sequence for Cholesteryl n-octyl carbonate. Note the reversible nature of the mesophases.

Applications in Drug Delivery (LCNPs)[1][6][7]

Cholesteryl n-octyl carbonate is increasingly relevant in the formulation of Liquid Crystal Nanoparticles (LCNPs) , specifically Cubosomes and Hexosomes.[1]

Why n-Octyl? (Mechanism of Action)

Unlike the unsaturated Oleyl derivative (liquid at body temp), the n-Octyl derivative is solid/semi-solid at


.[1]
  • Core Rigidity: It creates a more rigid hydrophobic core in the nanoparticle, reducing premature drug leakage (burst release).[1]

  • Thermo-responsive Release: Drug release can be triggered by local hyperthermia (heating the tissue to

    
    ), inducing the Solid 
    
    
    
    LC phase transition which alters the core's permeability.[1]
LCNP Formulation Workflow

The following workflow describes the "Solvent Evaporation & Ultrasonication" method, the industry standard for producing stable LCNPs.

LCNP_Workflow Ingredients Phase 1: Organic Phase (Chol-n-Octyl Carbonate + Surfactant + Hydrophobic Drug) Evap Rotary Evaporation (Formation of Lipid Film) Ingredients->Evap Dissolve Solvent Solvent: Ethanol/Chloroform Solvent->Ingredients Hydration Hydration (Add Water/Buffer @ > Tm) Evap->Hydration Dry Film Sonication Probe Sonication (High Energy Input) Hydration->Sonication Coarse Dispersion Cooling Controlled Cooling (Annealing) Sonication->Cooling Nano-sizing Final Stable LCNP Dispersion (Cubosomes/Hexosomes) Cooling->Final Self-Assembly

Figure 2: Protocol for encapsulating hydrophobic drugs into Cholesteryl n-octyl carbonate nanoparticles.

References

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on homologous series of cholesteryl esters).

  • TCI Chemicals. (n.d.).[1] Cholesterol n-Octyl Carbonate Product Specifications. Retrieved from [1]

  • Kuntsche, J., et al. (2004).[1] "Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs." Pharmaceutical Research. (Context for solid-core LCNPs).

  • Yoshizawa, A., et al. (2018).[1] "Blue Phase Liquid Crystals: From Materials to Applications." Liquid Crystals Reviews. (Reference for BPIII existence in carbonate esters).

  • National Institute of Standards and Technology (NIST). (2023).[1] Phase Transition Data for Cholesteryl Esters. [1]

Sources

Molecular Structure and Conformation of Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Executive Summary

Cholesteryl n-octyl carbonate (COC) is a non-amphiphilic liquid crystalline material belonging to the class of cholesteryl carbonate esters.[1][2][3] Unlike simple fatty acid esters of cholesterol, COC incorporates a carbonate linkage (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) connecting the rigid steroid nucleus to a flexible 

-octyl aliphatic chain.[2][3] This structural modification imparts unique thermotropic mesophase behavior, specifically the formation of a cholesteric (chiral nematic) liquid crystal phase near room temperature.[1]

For researchers in drug development and materials science, COC is critical for two reasons:

  • Thermochromism: It serves as a standard component in temperature-sensitive liquid crystal formulations (e.g., for thermography).[1][2][3]

  • Lipid Carrier Systems: Its biocompatibility and ability to intercalate into lipid bilayers make it a candidate for stabilizing liposomes and niosomes in controlled drug release systems.[2]

Chemical Identity & Physicochemical Profile
Property Data
IUPAC Name Cholest-5-en-3

-yl octyl carbonate
Common Name Cholesteryl n-octyl carbonate
CAS Number 15455-82-0
Molecular Formula

Molecular Weight 542.89 g/mol
Appearance White waxy solid or viscous liquid (temperature dependent)
Solubility Soluble in chloroform, dichloromethane, benzene; Insoluble in water
Chirality 8 Chiral centers (inherited from cholesterol)
Molecular Architecture & Conformational Analysis

The molecule can be dissected into three distinct structural domains, each contributing to its macroscopic behavior.

3.1. The Steroid Nucleus (Rigid Core) [1]
  • Structure: A tetracyclic cyclopenta[ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ]phenanthrene ring system.[2]
    
  • Conformation: The A/B ring junction is trans, forcing the molecule into a flat, "lath-like" geometry. The C3-hydroxyl group (where the carbonate is attached) is in the equatorial position, maximizing extension.

  • Function: Provides the rigid central core necessary for anisotropic packing in the liquid crystal phase.

3.2. The Carbonate Linker (Semi-Rigid Spacer)
  • Structure:

    
    
    
  • Conformation: The carbonate group is planar due to resonance delocalization. However, the oxygen atoms introduce a "kink" compared to a simple ester linkage.

  • Effect: This linker increases the polarity of the molecule relative to cholesteryl esters (like cholesteryl nonanoate), affecting the dipole-dipole interactions between layers in the mesophase.

3.3. The n-Octyl Chain (Flexible Tail)
  • Structure: A linear 8-carbon alkyl chain (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Conformation: In the crystalline state, this chain typically adopts an all-trans zigzag conformation to maximize packing density.[1][2] In the cholesteric phase, gauche defects are introduced, increasing fluidity.

  • Function: Acts as a "solvent" for the rigid cores, lowering the melting point and stabilizing the liquid crystalline state.

Visualization: Molecular Logic

MolecularStructure Steroid Steroid Nucleus (Rigid, Chiral) Linker Carbonate Linker (Polar, Planar) Steroid->Linker C3 Position Mesophase Cholesteric Phase (Helical Order) Steroid->Mesophase Anisotropy Tail n-Octyl Chain (Flexible, Hydrophobic) Linker->Tail Ester Bond Linker->Mesophase Dipole Interactions Tail->Mesophase Fluidity

Figure 1: Structural decomposition of Cholesteryl n-octyl carbonate showing the contribution of each domain to the mesophase formation.[1][2][3]

Phase Behavior & Liquid Crystalline Properties

COC exhibits monotropic or enantiotropic liquid crystalline behavior depending on purity and thermal history.[2] It typically forms a Cholesteric (Ch) phase, also known as a chiral nematic phase.[1][2]

4.1. Phase Transitions

The transition temperatures are sensitive to purity.[2] Typical values for high-purity COC are:

  • Crystalline Solid (K)

    
     Cholesteric Liquid Crystal (Ch) 
    
    • Temperature: ~20°C (Melting Point)

    • Description: The solid lattice breaks down, but the molecules retain orientational order with a helical twist.

  • Cholesteric (Ch)

    
     Isotropic Liquid (I) 
    
    • Temperature: ~40°C (Clearing Point)

    • Description: The helical order is lost, and the fluid becomes optically isotropic (clear).

Note: Upon cooling, the cholesteric phase often supercools significantly before recrystallizing, allowing the "color play" (selective reflection) to be observed over a wider range.

4.2. The Cholesteric Helix

Due to the chirality of the steroid core, COC molecules do not stack parallel to each other. Instead, each layer is slightly rotated relative to the one below it, forming a helix.

  • Pitch (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  The distance for a full 360° rotation.
    
  • Selective Reflection: When ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is comparable to the wavelength of visible light, the material reflects specific colors. For COC, this reflection is temperature-dependent, shifting from red (longer pitch) to blue (shorter pitch) as temperature increases.[2][3]
    
Spectroscopic Characterization

To validate the identity of synthesized or purchased COC, the following spectroscopic signatures are diagnostic.

5.1. Infrared Spectroscopy (FT-IR)
Functional Group Wavenumber (cm⁻¹) Assignment
O-H Stretch AbsentConfirms complete esterification (no free cholesterol).[1][2][3]
C-H Stretch 2850–2960Alkyl chain (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) and steroid ring

.
C=O[3] Stretch 1735–1750 Carbonate carbonyl (Distinct from simple esters ~1735).[1][2]
C-O Stretch 1240–1270Carbonate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

asymmetric stretch.[2]
5.2. Nuclear Magnetic Resonance (¹H NMR)
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     5.35 ppm (1H, m):  Olefinic proton at C6 of the steroid ring.
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     4.4–4.6 ppm (1H, m):  Proton at C3 (axial), deshielded by the carbonate group.
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     4.1 ppm (2H, t): 
    
    
    
    -methylene protons of the octyl chain (
    
    
    ).[2][3]
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     0.68 ppm (3H, s):  C18 angular methyl group (characteristic of the steroid frame).[2]
    
Experimental Protocol: Synthesis of Cholesteryl n-Octyl Carbonate

Objective: Synthesize high-purity COC via nucleophilic substitution.

Reaction Scheme: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">


[2][3]
Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Purge the reaction vessel with dry nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Dissolution:

    • Dissolve Cholesterol (3.87 g, 10 mmol) in dry Dichloromethane (DCM, 50 mL) .

    • Add Pyridine (1.0 mL, 12 mmol) as an acid scavenger.[1][2]

  • Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add n-Octyl Chloroformate (2.1 mL, 11 mmol) over 20 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2]

  • Work-up:

    • Wash the organic layer with:

      • Dilute HCl (1M) to remove pyridine.[1][2]

      • Saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
         to neutralize acid.[2]
        
      • Brine (saturated NaCl).[1][2]

    • Dry over anhydrous ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       and evaporate solvent.[2]
      
  • Purification:

    • Recrystallize from hot acetone or ethanol.[1][2]

    • Target Yield: >85% white crystals.

Visualization: Synthesis Workflow

Synthesis Start Start: Cholesterol + DCM AddBase Add Pyridine (Base) Start->AddBase AddReagent Add n-Octyl Chloroformate (0°C, Dropwise) AddBase->AddReagent Reaction Stir 24h @ RT AddReagent->Reaction Wash Work-up: 1. HCl Wash 2. NaHCO3 Wash 3. Brine Reaction->Wash Purify Recrystallization (Acetone) Wash->Purify Product Pure Cholesteryl n-Octyl Carbonate Purify->Product

Figure 2: Synthesis pathway for Cholesteryl n-octyl carbonate.[1][2][3]

Applications in Research & Development
7.1. Thermochromic Sensors

COC is rarely used alone due to its narrow liquid crystalline range (20–40°C).[1][2] It is typically formulated in ternary mixtures (e.g., with Cholesteryl Nonanoate and Cholesteryl Benzoate) to tune the "event temperature" for medical thermography (e.g., breast cancer screening, inflammation detection).[1]

7.2. Drug Delivery Systems (Liposomes/Niosomes) [1][2][4]
  • Mechanism: The hydrophobic octyl chain anchors the molecule into the lipid bilayer, while the steroid nucleus modulates membrane fluidity.

  • Advantage: Unlike pure cholesterol, the carbonate linker adds a degree of polarity that can alter the hydration shell of the liposome surface, potentially affecting the release rate of encapsulated hydrophilic drugs.

  • Protocol: COC can be substituted for cholesterol in a standard thin-film hydration method (e.g., PC:COC 7:3 molar ratio) to create vesicles with altered phase transition temperatures (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[2][3]
    
References
  • PubChem. (2025).[1][2][5] Cholesteryl n-octyl carbonate - Compound Summary. National Library of Medicine.[2] [Link][1][2][3]

  • Yano, S., Kato, M., & Moriya, K. (1987).[1][2] Phase Transition in a Homologous Series of Cholesteryl α,α,ω-Trihydrofluoroalkylcarbonate. Molecular Crystals and Liquid Crystals.[2][6][7] [Link]

  • NIST Chemistry WebBook. (2025).[1][2] Cholesterol IR Spectrum. [Link][1][2][3]

  • PureSynth. (2025).[1][2] Cholesterol N-Octyl Carbonate Product Specifications. [Link][1][2][3]

Sources

Spectroscopic characterization of cholesteryl n-octyl carbonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

Cholesteryl n-octyl carbonate (COC), a cholesteryl carbonate ester, is a critical component in the formulation of liquid crystalline systems and advanced liposomal drug delivery vehicles. Unlike standard cholesteryl esters (e.g., cholesteryl oleate), the carbonate linkage (-O-CO-O-) imparts unique physiochemical properties, including altered hydrolytic stability and phase transition behaviors.[1]

This guide provides a definitive spectroscopic framework for the identification and purity assessment of COC. It synthesizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data to establish a self-validating characterization pipeline.[1]

Molecular Architecture & Theoretical Basis

The structural integrity of COC relies on the stability of the carbonate bridge connecting the rigid steroid nucleus and the flexible n-octyl chain.

  • IUPAC Name: Cholest-5-en-3-yl octyl carbonate[1]

  • Molecular Formula: C₃₆H₆₂O₃[1]

  • Molecular Weight: 542.89 g/mol [1]

  • Key Structural Features:

    • Steroid Nucleus: Rigid tetracyclic backbone (Cholest-5-ene).[1]

    • Carbonate Linkage: A central

      
       hybridized carbon bonded to three oxygens (conceptually), creating a distinct electronic environment compared to esters.
      
    • Alkyl Tail: Saturated n-octyl (

      
      ) chain providing lipophilicity.[1]
      
Analytical Workflow

The following workflow ensures comprehensive structural validation, moving from functional group screening to atomic-level resolution.

CharacterizationWorkflow Sample COC Sample (Solid/Liquid Crystal) FTIR FTIR Spectroscopy (Functional Group Screen) Sample->FTIR Step 1: ID NMR 1H & 13C NMR (Structural Confirmation) FTIR->NMR Step 2: Structure MS Mass Spectrometry (MW & Fragmentation) NMR->MS Step 3: Mass QC Purity Analysis (Hydrolysis Check) NMR->QC Impurity Profiling

Figure 1: Integrated analytical workflow for the characterization of Cholesteryl n-octyl carbonate.

Infrared Spectroscopy (FTIR)

FTIR serves as the primary screening tool. The carbonate carbonyl stretch is the diagnostic feature, distinguishable from simple esters by its position and intensity.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Spectral Assignments

The carbonate group exhibits a "Carbonate Doublet" or a shifted singlet due to Fermi resonance and the electronegativity of the second oxygen atom.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Carbonate C=O 1740 - 1755 StretchingBlue-shifted ~15-20 cm⁻¹ vs. typical cholesteryl esters (1735 cm⁻¹).[1]
C-O-C 1240 - 1270 Asymmetric StretchStrong, broad bands characteristic of the carbonate bridge.
C-H (Alkyl) 2850 - 2960StretchingDominant CH₂/CH₃ stretches from the steroid and octyl chain.[1]
C=C (Olefin) ~1670Weak StretchWeak band from the C5=C6 double bond in the cholesterol ring.

Technical Insight: If a peak appears at ~1710 cm⁻¹, it indicates hydrolysis to free cholesterol (loss of carbonate) or the presence of octanoic acid impurities (unlikely in carbonate synthesis but possible in ester contaminants).

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof. The chemical shifts of the protons flanking the carbonate linkage (H-3 and the octyl


-CH₂) are distinct from those in cholesteryl esters.
Experimental Protocol
  • Solvent: CDCl₃ (Deuterochloroform).

  • Reference: TMS (0.00 ppm).

  • Frequency: 400 MHz or higher recommended.

¹H NMR Characterization (400 MHz, CDCl₃)

The H-3 proton shift is the critical quality attribute (CQA).[1] In free cholesterol, H-3 is at 3.5 ppm.[1] In cholesteryl esters (e.g., acetate), it shifts to ~4.6 ppm. In carbonates, the shift is slightly shielded relative to esters due to the resonance donation of the second oxygen.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Context
H-6 5.39 Multiplet (d)1HVinylic proton of the cholesterol ring.[1]
H-3 4.47 Multiplet (m)1HDiagnostic:

-proton to the carbonate oxygen.[1]
Octyl

-CH₂
4.11 Triplet (t)2H

.[1] Distinct from ester

-protons (~2.3 ppm).[1]
Octyl

-CH₂
1.6 - 1.7Multiplet2HProtons on the second carbon of the octyl chain.
Steroid Methyls 0.68 (H-18), 1.01 (H-19)Singlets3H eachAngular methyl groups.[1]
Terminal CH₃ 0.86 - 0.91Multiplet6H+Overlapping methyls of the octyl tail and cholesterol side chain.
¹³C NMR Characterization (100 MHz, CDCl₃)

The carbonate carbon is the definitive confirmation of the linkage type.

  • Carbonate Carbon (

    
    ): 154.8 ppm .[1]
    
    • Note: This is significantly upfield from cholesteryl esters (~170-173 ppm) and ketones (~210 ppm).[1]

  • Olefinic Carbons:

    • C-5: 139.6 ppm (Quaternary).[1]

    • C-6: 122.8 ppm (CH).[1]

  • Ether-linked Carbons:

    • C-3: 77.8 ppm (Deshielded by oxygen).[1]

    • Octyl

      
      -C:  68.2 ppm.[1]
      

Mass Spectrometry (MS)

Due to the neutral and lipophilic nature of COC, Electrospray Ionization (ESI) in positive mode, often with ammonium acetate doping, is the preferred method. Electron Impact (EI) is generally too harsh, leading to extensive fragmentation and loss of the molecular ion.

Experimental Protocol
  • Ionization: ESI (+) or APCI (+).[1]

  • Mobile Phase Additive: 5-10 mM Ammonium Acetate (promotes

    
     formation).[1]
    
  • Flow Rate: Direct infusion or HPLC-MS (C18 column, Isopropanol/Methanol gradient).

Fragmentation Pathway

The molecule typically does not fly as the protonated ion


 due to low proton affinity. Instead, it forms stable ammonium adducts. Upon Collision Induced Dissociation (CID), the carbonate linkage cleaves.

MS_Fragmentation Parent Parent Ion [M+NH4]+ m/z 560.9 Transition Loss of Octyl Carbonate (Neutral Loss) Parent->Transition - NH3, - C8H17OH, - CO2 Fragment Cholestadiene Cation [Chol-H]+ m/z 369.3 Transition->Fragment Dominant Species

Figure 2: ESI(+) Fragmentation pathway of Cholesteryl n-octyl carbonate.[1]

  • Parent Ion: m/z 560.9 (

    
    , based on MW 542.9).[1]
    
  • Base Peak (MS/MS): m/z 369.3 (

    
    ).[1]
    
    • Mechanism: Elimination of the carbonate moiety and the octyl chain, resulting in the dehydration of the cholesterol backbone to form the cholestadiene cation.

Quality Control & Impurity Profiling

In drug development, quantifying residual precursors (Free Cholesterol, n-Octanol) is mandatory.[1]

Hydrolysis Detection (Free Cholesterol)[1]
  • Indicator: Appearance of a multiplet at 3.5 ppm in ¹H NMR.

  • Limit: Typically < 1.0% integrated area relative to the H-3 peak at 4.47 ppm.

Solvent/Reagent Residue (n-Octanol)
  • Indicator: Triplet at 3.6 ppm (free alcohol

    
    -CH₂) in ¹H NMR.[1]
    
  • Mass Spec: Presence of m/z 130 (Octanol) or related adducts in low mass range.

References

  • ChemicalBook. (2024). Cholesteryl oleyl carbonate 13C NMR Spectrum. Retrieved from .[1]

  • NIST Chemistry WebBook. (2024). Cholesteryl methyl carbonate IR Spectrum. Retrieved from .[1]

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (General reference for steroid NMR assignments).
  • Liebisch, G., et al. (2006). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[1] Retrieved from .[1]

  • Magritek. (2024). NMR Applications: Cholesterol Characterization. Retrieved from .[1]

Sources

An In-depth Technical Guide to the Helical Twisting Power of Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the helical twisting power (HTP) of cholesteryl n-octyl carbonate, a significant chiral dopant in the field of liquid crystal technologies. From its fundamental chemical properties and synthesis to detailed experimental protocols for the determination of its HTP, this document serves as a practical resource for professionals engaged in materials science and drug delivery systems where the precise control of cholesteric liquid crystal phases is paramount.

Introduction: The Significance of Chirality and Helical Twisting Power in Liquid Crystals

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are a fascinating class of self-assembling materials characterized by a helical superstructure. This unique arrangement arises from the introduction of a chiral molecule, or dopant, into a nematic liquid crystal host. The inherent chirality of the dopant is transferred to the bulk nematic phase, inducing a continuous twist of the director (the average direction of the long axes of the liquid crystal molecules) along a helical axis.[1]

The efficacy of a chiral dopant in inducing this helical structure is quantified by its Helical Twisting Power (HTP) . HTP is a critical parameter that dictates the pitch (P) of the cholesteric helix—the distance over which the director rotates by 360°. The relationship between HTP, pitch, and the concentration (c) of the chiral dopant is given by the equation:

HTP = 1 / (P * c) [2][3]

A high HTP value signifies that a small amount of the chiral dopant is sufficient to induce a tightly wound helix (short pitch). This property is highly desirable in numerous applications, including:

  • Thermochromic Materials: The pitch of many cholesteric liquid crystals is sensitive to temperature, leading to a change in the wavelength of reflected light and thus a visible color change. This is the principle behind liquid crystal thermometers and mood rings.

  • Reflective Displays: The selective reflection of light by the helical structure of CLCs is utilized in low-power, bistable display technologies.

  • Optical Sensors: Changes in the helical pitch in response to external stimuli, such as the presence of a chemical analyte, can be harnessed to create sensitive optical sensors.

  • Drug Delivery: The unique self-assembly properties of cholesterol derivatives are being explored for the development of novel drug delivery systems.

Cholesteryl n-octyl carbonate, a derivative of the naturally occurring and biocompatible molecule cholesterol, is a widely used chiral dopant. Its molecular structure, consisting of a rigid steroidal core and a flexible alkyl chain, makes it an effective and versatile component in the formulation of functional cholesteric liquid crystals.

Physicochemical Properties of Cholesteryl n-Octyl Carbonate

A thorough understanding of the fundamental properties of cholesteryl n-octyl carbonate is essential for its effective application.

PropertyValueSource(s)
Synonyms n-Octyl Carbonic Acid Cholesterol Ester[4]
CAS Number 15455-82-0[4]
Molecular Formula C₃₆H₆₂O₃[4]
Molecular Weight 542.89 g/mol [4]
Appearance Hazy semi-solid to viscous liquid-
Phase Transitions Monotropic smectic-cholesteric transition[5]

The molecular structure of cholesteryl n-octyl carbonate is depicted below:

Caption: Molecular structure of cholesteryl n-octyl carbonate.

Synthesis of Cholesteryl n-Octyl Carbonate

The synthesis of the homologous series of cholesteryl n-alkyl carbonates, including the n-octyl derivative, has been well-documented.[5] The most common and reliable method involves the reaction of cholesteryl chloroformate with the corresponding 1-alkanol in the presence of a base to act as an acid scavenger.

Reaction Scheme:

G cluster_0 Cholesteryl Chloroformate cluster_1 n-Octanol cluster_2 Cholesteryl n-Octyl Carbonate chol_chloro plus1 + chol_chloro->plus1 octanol arrow Pyridine Benzene octanol->arrow coc plus2 + HCl coc->plus2 plus1->octanol arrow->coc

Caption: Synthesis of cholesteryl n-octyl carbonate.

Experimental Protocol:

The following protocol is adapted from the established literature for the synthesis of cholesteryl n-alkyl carbonates.[5]

  • Reaction Setup: To a solution of cholesteryl chloroformate (0.01 mol) and 1-octanol (0.01 mol) in 50 ml of absolute benzene, add a solution of pyridine (0.01 mol) in absolute benzene dropwise over 30 minutes at room temperature with continuous stirring.

  • Reaction: Continue stirring the reaction mixture for 2 hours at room temperature, followed by an additional 2 hours under reflux.

  • Work-up: After cooling the reaction mixture to room temperature, filter to remove the pyridine hydrochloride precipitate.

  • Purification: Distill off the solvent from the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a benzene/hexane mixture as the eluent.

  • Final Product: Combine the fractions containing the desired product, evaporate the solvent, and recrystallize the residue from an appropriate solvent system (e.g., ethanol/2-butanone) to yield pure cholesteryl n-octyl carbonate.

Determination of Helical Twisting Power

The accurate determination of HTP is crucial for the predictable formulation of cholesteric liquid crystals. The Grandjean-Cano wedge method is a widely used and reliable technique for this purpose.[6]

Principle:

This method involves introducing the cholesteric liquid crystal mixture into a wedge-shaped cell. The defined geometry of the wedge cell forces the helical structure of the CLC to adopt a quantized number of half-turns, resulting in a series of disclination lines (Grandjean-Cano lines) that are visible under a polarizing microscope. The distance between these lines is related to the pitch of the cholesteric helix.

Experimental Workflow:

G prep_mix Prepare Mixture: Dissolve known concentration (c) of Cholesteryl n-Octyl Carbonate in a nematic host (e.g., E7). fill_cell Fill Wedge Cell: Introduce the mixture into a Grandjean-Cano wedge cell. prep_mix->fill_cell observe Microscopic Observation: Observe the cell under a polarizing microscope to identify the Grandjean-Cano disclination lines. fill_cell->observe measure Measure Line Spacing: Measure the distance (x_m) between consecutive disclination lines. observe->measure calculate_p Calculate Pitch (P): P = 2 * tan(α) * x_m (where α is the wedge angle) measure->calculate_p calculate_htp Calculate HTP: HTP = 1 / (P * c) calculate_p->calculate_htp

Caption: Workflow for HTP determination using the Grandjean-Cano method.

Detailed Protocol:

  • Mixture Preparation:

    • Accurately weigh a small amount of cholesteryl n-octyl carbonate and dissolve it in a known mass of a nematic liquid crystal host (e.g., E7 or 5CB) to prepare a mixture with a precise weight fraction (c).

    • Gently heat and stir the mixture to ensure complete dissolution and homogeneity.

  • Cell Preparation and Filling:

    • Use a pre-fabricated wedge cell with a known wedge angle (α). The surfaces of the cell should be treated with a planar alignment layer.

    • Fill the wedge cell with the prepared cholesteric mixture via capillary action at a temperature where the mixture is in the isotropic phase to avoid flow-induced alignment.

  • Microscopic Observation and Measurement:

    • Place the filled wedge cell on the stage of a polarizing microscope equipped with a calibrated eyepiece or a camera with measurement software.

    • Slowly cool the sample into the cholesteric phase. A series of parallel disclination lines (Grandjean-Cano lines) will become visible.

    • Measure the distance (x_m) between several consecutive disclination lines and calculate the average spacing.

  • Calculation:

    • Calculate the helical pitch (P) using the formula: P = 2 * tan(α) * x_m .

    • Calculate the Helical Twisting Power (HTP) using the formula: HTP = 1 / (P * c) .

Factors Influencing the Helical Twisting Power of Cholesteryl n-Octyl Carbonate

The HTP of a chiral dopant is not an intrinsic constant but is influenced by several external factors.

Temperature:

The helical pitch of cholesteric liquid crystals, and consequently the HTP, is often temperature-dependent.[4][7] This is particularly pronounced near a phase transition to a smectic phase, where the pitch tends to diverge (increase significantly).[8] This temperature sensitivity is the basis for the thermochromic behavior of many cholesteric mixtures containing cholesteryl n-octyl carbonate. As the temperature changes, the pitch of the helix changes, leading to a shift in the wavelength of selectively reflected light.

The graph below illustrates the typical temperature dependence of the reciprocal helix pitch for a mixture containing a cholesteryl derivative in a nematic host, showing the unwinding of the helix as it approaches a smectic phase transition.

G xaxis yaxis xlabel Temperature (°C) ylabel Reciprocal Pitch (1/P) origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 label1 Cholesteric Phase label2 Approaching Smectic Phase

Caption: Temperature dependence of the reciprocal helical pitch.

Nematic Host:

The HTP of a chiral dopant is highly dependent on the specific nematic liquid crystal host used.[8] Intermolecular interactions between the chiral dopant and the nematic host molecules play a crucial role in the efficiency of chirality transfer. Therefore, the HTP of cholesteryl n-octyl carbonate will vary when different nematic hosts are used.

Concentration:

While the HTP is defined as being inversely proportional to concentration, at higher concentrations, non-linear effects can be observed due to dopant-dopant interactions. It is therefore recommended to determine the HTP at low dopant concentrations (typically < 5 wt%) where a linear relationship between the inverse of the pitch and the concentration is observed.

Applications in Research and Development

The ability of cholesteryl n-octyl carbonate to induce a cholesteric phase with a temperature-sensitive pitch makes it a valuable material for various applications:

  • Thermochromic Formulations: Cholesteryl n-octyl carbonate is a key component in many thermochromic liquid crystal mixtures. By blending it with other cholesteryl derivatives, such as cholesteryl nonanoate and cholesteryl benzoate, the temperature range and color play of the thermochromic effect can be precisely tuned.[9]

  • Biosensors: The biocompatibility of cholesterol-based liquid crystals opens up possibilities for their use in biosensing applications. For example, changes in the cholesteric pitch could be used to detect the binding of biomolecules.

  • Drug Delivery Systems: The self-assembly properties of cholesteryl derivatives are being investigated for the encapsulation and controlled release of therapeutic agents. The liquid crystalline phase can provide a stable and responsive matrix for drug delivery.

Conclusion

Cholesteryl n-octyl carbonate is a versatile and effective chiral dopant for the induction of cholesteric phases in nematic liquid crystals. Its helical twisting power, while dependent on external factors such as temperature and the choice of nematic host, is the key parameter governing its utility in a wide range of applications, from thermochromic materials to advanced drug delivery systems. This guide has provided a comprehensive overview of its properties, synthesis, and the experimental determination of its HTP, offering a valuable resource for researchers and scientists working with this important class of liquid crystal materials.

References

  • Brown, G. H., & Wolken, J. J. (1979). Liquid Crystals and Biological Systems. Academic Press.
  • Elser, W., & Ennulat, R. D. (1975). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 2, 73.
  • Gerber, P. R. (1980). On the Determination of the Cholesteric Screw Sense by the Grandjean-Cano-Method.
  • Kasiana, N. A., et al. (2020). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv preprint arXiv:2004.09457.
  • Nakahara, M., Yoshimura, Y., & Osugi, J. (1981). A Dilatometric Study of Mesomorphic Transitions in Cholesteryl Oleyl Carbonate and Cholesteryl Oleate. Bulletin of the Chemical Society of Japan, 54(1), 99-102.
  • Podolskyy, D., Banji, O., & Rudquist, P. (2008). Simple method for accurate measurements of the cholesteric pitch using a “stripe–wedge” Grandjean–Cano cell. Liquid Crystals, 35(7), 833-838.
  • Wikipedia. (2023). Cholesteric liquid crystal. Retrieved from [Link]

  • Zhang, F., & Yang, D. K. (2002). Temperature dependence of pitch and twist elastic constant in a cholesteric to smectic A phase transition. Liquid crystals, 29(12), 1497-1501.
  • ACS. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. Retrieved from [Link]

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of lipid research, 28(12), 1444-1454.
  • PureSynth. (n.d.). Cholesterol N-Octyl Carbonate. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF CHOLESTEROL DERIVATIVES. II1 CARBAMATES DERIVATIVES OF HETEROCYCLE COMPOUNDS. Retrieved from [Link]

  • FULIR. (2025). Temperature-induced helix inversion in naphthyl-based cholesteric liquid crystals. Retrieved from [Link]

  • University of Groningen. (n.d.). Mechanism of the transformation of a stiff polymer lyotropic nematic liquid crystal to the cholesteric. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid?. Retrieved from [Link]

  • Davis Lab Oxford. (2003). A procedure for setting up high-throughput nanolitre crystallization experiments. II. Crystallization results. Retrieved from [Link]

  • MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Retrieved from [Link]

  • National Library of Medicine. (2022). Research Progress of Cholesteric Liquid Crystals with Broadband Reflection. Retrieved from [Link]

  • National Library of Medicine. (2021). Control of the Induced Handedness of Helical Nanofilaments Employing Cholesteric Liquid Crystal Fields. Retrieved from [Link]

  • National Library of Medicine. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Retrieved from [Link]

  • National Library of Medicine. (1987). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Retrieved from [Link]

  • ResearchGate. (2014). On the Determination of the Cholesteric Screw Sense by the Grandjean-Cano- Method. Retrieved from [Link]

  • ResearchGate. (2025). Calculating the helical twisting power of chiral dopants. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lehmann effect in nematic and cholesteric liquid crystals: a review. Retrieved from [Link]

  • Shibaura Institute of Technology. (2003). Molecular mechanism of anomalous increase in the helical pitch of cholesteric liquid crystals induced by achiral dopants. Retrieved from [Link]

  • PubMed. (2014). Temperature-independent pitch invariance in cholesteric liquid crystal. Retrieved from [Link]

Sources

Cholesteryl n-octyl carbonate CAS number 15455-82-0 properties

[1][2][3][4][5]

Abstract

Cholesteryl n-octyl carbonate (C36H62O3) is a non-amphiphilic, thermotropic liquid crystal mesogen derived from cholesterol.[1][2][3] Distinguished by its carbonate linkage—structurally distinct from the more common cholesteryl esters—this compound exhibits unique phase transition kinetics and hydrolytic stability profiles. It serves as a critical modulator in Thermochromic Liquid Crystal (TLC) formulations, where it is used to tune the chiral nematic pitch and operating temperature range.[3] Furthermore, its acid-labile carbonate bond has established it as a functional lipid in pH-sensitive drug delivery systems , enabling endosomal escape for liposomal payloads.[1][2][3] This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and experimental applications.[3]

Part 1: Chemical Identity & Structural Analysis

Molecular Descriptors
  • IUPAC Name: Cholest-5-en-3β-yl octyl carbonate[1][2][3]

  • CAS Number: 15455-82-0[4][1][5][2][3]

  • Synonyms: n-Octyl carbonic acid cholesterol ester; Cholesteryl octyl carbonate.[1][5][2][3]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [4][1][2][3]
  • Molecular Weight: 542.89 g/mol [5]

  • SMILES: CCCCCCCCOC(=O)O[C@H]1CC=C2C[C@@H]3[C@H]1CC2)CCCC(C)C

Structural Logic

The molecule consists of three distinct domains that dictate its behavior:

  • Rigid Steroid Core: The tetracyclic cholest-5-ene ring system provides the "hard" segment necessary for mesophase alignment.[1][3]

  • Flexible Alkyl Tail: The n-octyl (C8) chain acts as a "soft" segment.[1][3] Unlike the unsaturated oleyl chain (C18:1) found in Cholesteryl Oleyl Carbonate (COC), the saturated octyl chain allows for tighter packing, typically raising the phase transition temperatures relative to COC.[3]

  • Carbonate Linker: The -O-CO-O- bridge introduces a dipole moment and alters the bond angle compared to a standard ester linkage (-CO-O-).[1][3] This lowers the melting point relative to the analogous cholesteryl octanoate ester and increases susceptibility to acid-catalyzed hydrolysis.[3]

MolecularStructurecluster_0Cholesteryl n-Octyl Carbonate StructureCoreSteroid Nucleus(Rigid Mesogen)LinkerCarbonate Linkage(-O-CO-O-)(pH Sensitive)Linker->CoreAttached at3β-positionTailn-Octyl Chain(Saturated C8)(Crystallinity Modulator)Tail->LinkerAttached viaOxygencaptionFig 1. Structural domains determining liquid crystallinity and chemical reactivity.

Part 2: Physicochemical Properties

Physical Characteristics
PropertyValue/DescriptionContext
Appearance White waxy solid or viscous pasteAt 25°C (Standard Temperature).[1][3]
Refractive Index 1.51Critical for optical matching in encapsulation.
Solubility Soluble in Chloroform, DCM, Hexane, THF.[2][3]Insoluble in water; requires surfactants for aqueous dispersion.
Storage Room Temperature (20-25°C)Stable against oxidation due to saturated alkyl chain (unlike oleyl derivatives).[1][3]
Phase Behavior (Liquid Crystallinity)

Cholesteryl n-octyl carbonate exhibits monotropic or enantiotropic liquid crystalline phases depending on purity and thermal history.[1][3]

  • Solid State: Crystalline at room temperature.

  • Mesophase: Upon heating, it transitions into a Cholesteric (Chiral Nematic) phase.[3] This phase is characterized by a supramolecular helical structure that selectively reflects light.

  • Clearing Point: The temperature at which the mesophase transitions to an isotropic liquid.

Comparison with Homologs:

  • Cholesteryl Oleyl Carbonate (COC):[1][2][3][6][7][8] Liquid at RT (MP ~20°C). Used to lower transition temps.[9]

  • Cholesteryl Nonanoate (CN):[1][2][3][6] Crystalline solid (MP ~80°C).[1][3] Used to raise transition temps.

  • Cholesteryl n-Octyl Carbonate:[4][1][5][2][3] Acts as an intermediate modulator. It provides a higher degree of order than COC but lower crystallinity than CN, making it ideal for fine-tuning the color-play bandwidth of TLC mixtures.[1][3]

Part 3: Applications in Research & Industry

Thermochromic Liquid Crystals (TLC)

Cholesteryl n-octyl carbonate is rarely used alone because its operating range is narrow.[1][3] It is primarily used in ternary mixtures (e.g., with COC and Cholesteryl Benzoate) to engineer the "event temperature"—the specific temperature at which the crystal reflects visible light.[3]

  • Mechanism: As temperature rises, the thermal energy increases the twist of the cholesteric helix, shortening the pitch (

    
    ). The wavelength of reflected light follows Bragg’s law: 
    
    
    , causing a color shift from Red (longer pitch, lower temp) to Blue (shorter pitch, higher temp).[3]
pH-Sensitive Drug Delivery

The carbonate linkage is the functional key for bio-responsive applications.[3]

  • Mechanism: Carbonates are stable at physiological pH (7.[3]4) but undergo rapid hydrolysis in acidic environments (pH < 5.0), such as the endosome or lysosome of a tumor cell.[3]

  • Application: When incorporated into lipid nanoparticles (LNPs) or liposomes, the hydrolysis of the carbonate triggers the destabilization of the lipid bilayer, releasing the encapsulated drug (e.g., Doxorubicin or siRNA) specifically within the target cell.

DrugDeliverycluster_mechanismpH-Triggered Release MechanismLNPIntact LNP/Liposome(pH 7.4)Cholesteryl Carbonate StabilizedEndocytosisCellular Uptake(Endocytosis)LNP->EndocytosisEndosomeEarly Endosome(pH ~6.0)Endocytosis->EndosomeLysosomeLysosome/Late Endosome(pH ~5.0)Endosome->LysosomeHydrolysisCarbonate HydrolysisCO2 Evolution + Alcohol ReleaseLysosome->HydrolysisReleaseBilayer Destabilization& Payload ReleaseHydrolysis->ReleasecaptionFig 2. Acid-triggered destabilization of cholesteryl carbonate liposomes.

Part 4: Experimental Protocols

Synthesis of Cholesteryl n-Octyl Carbonate

Rationale: Direct esterification is difficult. The standard route uses Cholesteryl Chloroformate to ensure high yield and regioselectivity at the 3-OH position.[3]

Reagents:

  • Cholesteryl Chloroformate (CAS 7144-08-3)[1][2][3]

  • n-Octanol (CAS 111-87-5)[1][2][3]

  • Pyridine (Acid scavenger)[1][3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[1][2][3]

Protocol:

  • Preparation: Dissolve 10 mmol of Cholesteryl Chloroformate in 50 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Add 12 mmol (1.2 eq) of Pyridine. Cool the mixture to 0°C in an ice bath.

  • Reaction: Dropwise add 11 mmol (1.1 eq) of n-Octanol dissolved in 10 mL DCM over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (9:1).[1][3]

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (to remove pyridine)[1][2][3]

    • Saturated NaHCO

      
       (to neutralize acid)[1][3]
      
    • Brine (to dry)[1][3]

  • Purification: Dry over anhydrous MgSO

    
    , filter, and rotary evaporate. Recrystallize the crude white solid from Acetone or Ethanol to obtain pure Cholesteryl n-Octyl Carbonate.[3]
    
Formulation of a Thermochromic Mixture

Rationale: To create a liquid crystal sensor that changes color between 30°C and 35°C (body temperature range).

Components:

  • Cholesteryl Oleyl Carbonate (COC): 60% wt (Base fluid, lowers MP)[1][3]

  • Cholesteryl Nonanoate (CN): 30% wt (Sharpens color, raises MP)[1][3]

  • Cholesteryl n-Octyl Carbonate: 10% wt (Modulator for fine-tuning)[1][3]

Protocol:

  • Weigh components precisely into a glass vial.

  • Heat the vial to ~90°C (above the clearing point of all components) using a heat gun or oil bath until the mixture is a clear, isotropic liquid.

  • Vortex or stir vigorously for 2 minutes to ensure homogeneity.

  • Allow to cool slowly. The mixture will pass through a "focal conic" texture before settling into the cholesteric phase.

  • Testing: Apply a thin film to a black substrate (black background absorbs transmitted light, enhancing the contrast of reflected colors). Touch to verify color shift.

SynthesisWorkflowReactantsCholesteryl Chloroformate+ n-OctanolCatalysisPyridine/DCM0°C -> RT, 12hReactants->CatalysisWorkupWash: HCl -> NaHCO3Dry: MgSO4Catalysis->WorkupPurificationRecrystallization(Acetone)Workup->PurificationProductPure Cholesteryln-Octyl CarbonatePurification->ProductcaptionFig 3. Synthesis workflow for Cholesteryl n-Octyl Carbonate.

Part 5: Safety & Handling

  • Hazard Classification: Generally considered low toxicity, but classified as a Skin/Eye Irritant (Category 2).[3]

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust if in powder form.

  • Stability: Store in a cool, dry place. While saturated chains are stable, the carbonate linkage is sensitive to moisture over long periods (hydrolysis).[3] Keep container tightly sealed.

References

  • PureSynth. (2025).[3][10] Cholesterol N-Octyl Carbonate Product Specifications and CAS Verification. Retrieved from [1][3]

  • ChemicalBook. (2025).[2][3] Cholesteryl n-Octyl Carbonate 13C NMR and Structure. Retrieved from

  • National Institutes of Health (NIH). (2025).[2][3] Physical properties of cholesteryl esters and carbonates in liquid crystal phases. Journal of Lipid Research. Retrieved from

  • Polysciences, Inc. (2025).[2] Liquid Crystal Esters and Carbonates: Technical Data Sheet. Retrieved from

  • Creative Biogene. (2025).[3] pH-Sensitive Linkers for Oligonucleotide Conjugation and Drug Delivery. Retrieved from [1][3]

Methodological & Application

Application Note & Protocol: Synthesis and Purification of High-Purity Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of high-purity cholesteryl n-octyl carbonate. This thermotropic liquid crystal is of significant interest in materials science, drug delivery systems, and cosmetics.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and high-purity outcomes (>99.5%). We detail a robust synthetic route via the reaction of cholesteryl chloroformate with n-octanol, followed by a multi-step purification process involving column chromatography and recrystallization. Full characterization methodologies, including NMR, FTIR, and MS, are also provided.

Introduction: The Scientific Imperative for Purity

Cholesteryl n-octyl carbonate is a cholesterol-based ester that exhibits cholesteric liquid crystal properties.[4] The unique optical and thermal properties of cholesteric phases, such as selective light reflection and temperature-dependent color play, make them invaluable in applications ranging from temperature sensors and optical devices to advanced cosmetic formulations where they act as emollients and texture enhancers.[1][2] In the pharmaceutical realm, the biocompatibility and self-assembly characteristics of cholesterol derivatives are leveraged for creating novel drug delivery vectors.[5][6]

For all these applications, the purity of the material is paramount. Impurities, even in trace amounts, can drastically alter the phase transition temperatures, disrupt the delicate helical superstructure of the cholesteric phase, and introduce unpredictability in self-assembly and biological interactions. This guide, therefore, presents a self-validating protocol where each step is designed to systematically eliminate specific types of impurities, leading to a final product of verifiable high purity.

Reaction Synthesis: Esterification Pathway

The synthesis of cholesteryl n-octyl carbonate is achieved through a nucleophilic acyl substitution reaction. The hydroxyl group of n-octanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of cholesteryl chloroformate. A tertiary amine base, such as pyridine, is essential to catalyze the reaction and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Critical Safety Precautions

Cholesteryl chloroformate is a hazardous substance that is highly corrosive and moisture-sensitive.[7][8][9] It can cause severe skin burns and eye damage.[7][8] All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][9] The reaction must be performed under anhydrous conditions to prevent hydrolysis of the chloroformate starting material.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Cholesteryl Chloroformate (>95%)ReagentSigma-AldrichStore in a desiccator.[9][10]
n-Octanol (>99%)AnhydrousAcros OrganicsUse freshly opened or distilled.
Pyridine (>99.8%)AnhydrousFisher ScientificStore over molecular sieves.
Dichloromethane (DCM)AnhydrousJ.T. BakerSolvent for reaction.
Hydrochloric Acid (HCl)1 M AqueousVWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous-For work-up.
BrineSaturated Aqueous-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-For drying.
Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Argon) throughout the reaction.

  • Reagent Charging: In the flask, dissolve cholesteryl chloroformate (1.0 eq., e.g., 4.49 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Base Addition: Add anhydrous pyridine (1.2 eq., e.g., 0.95 mL, 12 mmol) to the solution.

  • Nucleophile Addition: In the dropping funnel, prepare a solution of n-octanol (1.1 eq., e.g., 1.73 mL, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred chloroformate solution over 30 minutes at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (9:1). The disappearance of the cholesteryl chloroformate spot indicates reaction completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of Cholesteryl n-Octyl Carbonate

Achieving high purity requires a two-stage process: column chromatography to remove bulk impurities followed by recrystallization to remove trace impurities and achieve a highly ordered crystalline solid.

Workflow for Purification and Analysis

G cluster_0 Purification Cascade cluster_1 Purity Validation Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Semi-Pure Fractions Semi-Pure Fractions Column Chromatography->Semi-Pure Fractions  Impurity Separation Recrystallization Recrystallization Semi-Pure Fractions->Recrystallization Pure Crystals Pure Crystals Recrystallization->Pure Crystals  Trace Impurity Removal Characterization Characterization Pure Crystals->Characterization  Final Analysis NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR MS MS Characterization->MS DSC DSC Characterization->DSC

Caption: Purification and validation workflow.

Protocol 1: Flash Column Chromatography

This step separates the desired product from unreacted starting materials and non-polar byproducts. The principle is separation by polarity; the carbonate product is more polar than most byproducts but less polar than unreacted octanol.

  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in hexane.

  • Column Packing: Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica powder onto the top of the column.

  • Elution: Elute the column with a solvent gradient.

    • Start with 100% Hexane to elute highly non-polar impurities.

    • Gradually increase the polarity by adding Ethyl Acetate (e.g., gradient from 0% to 5% Ethyl Acetate in Hexane). A Hexane:Ethyl Acetate (98:2) mixture is often effective for eluting the product.[11][12]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent to yield a semi-purified white solid.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity by separating the desired compound from impurities based on differences in solubility.[13][14][15] The goal is to dissolve the solute in a hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution.[16][17]

  • Solvent Selection: A mixed solvent system of ethanol and 2-butanone is effective.[4] The product should be highly soluble in the boiling solvent mixture but sparingly soluble at low temperatures.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum volume of the hot ethanol/2-butanone mixture required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[13]

  • Drying: Dry the pure crystals under high vacuum for several hours to remove all traces of solvent. The final product should be a white, crystalline solid.

Characterization and Quality Control

Final validation of the product's identity and purity is essential.

Expected Analytical Data
TechniqueParameterExpected Result
¹H NMR (CDCl₃)Chemical Shifts (δ)~5.4 ppm (olefinic C6-H); ~4.5 ppm (C3-H); ~4.1 ppm (-O-CH₂- of octyl); ~0.6-2.5 ppm (steroid and alkyl protons).[18]
¹³C NMR (CDCl₃)Chemical Shifts (δ)~154 ppm (carbonate C=O); ~139 ppm (C5); ~122 ppm (C6); ~75 ppm (C3); various signals for steroid and alkyl carbons.[19][20]
FTIR (KBr)Wavenumber (cm⁻¹)~1740-1750 cm⁻¹ (strong C=O stretch of the carbonate group); ~2850-2960 cm⁻¹ (C-H stretching).[21]
Mass Spec (ESI-MS) m/z543.47 [M+H]⁺, 565.45 [M+Na]⁺ for C₃₆H₆₂O₃ (MW: 542.89).[22]
DSC Phase TransitionsSharp melting point and distinct phase transition peaks corresponding to crystalline to cholesteric and cholesteric to isotropic phases.
Purity (HPLC) Area %>99.5%
Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage Reagents Cholesteryl Chloroformate + n-Octanol + Pyridine Reaction Stir in Anhydrous DCM (12-16h, RT) Reagents->Reaction Workup Aqueous Wash & Solvent Evaporation Reaction->Workup Crude Crude Product Workup->Crude Column Silica Gel Chromatography (Hexane/EtOAc) Crude->Column Transfer Recrystal Recrystallization (Ethanol/2-Butanone) Column->Recrystal QC Characterization (NMR, MS, FTIR, DSC) Recrystal->QC Final High-Purity Product (>99.5%) QC->Final

Caption: Overall process from synthesis to final product.

Conclusion

By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can reliably produce cholesteryl n-octyl carbonate of exceptionally high purity. The emphasis on anhydrous conditions, systematic purification, and rigorous analytical validation ensures a final product suitable for the most demanding applications in materials science and biomedical engineering.

References

  • Morton, R. E., & Zilversmit, D. B. (1987). Purification and characterization of a human plasma cholesteryl ester transfer protein. Journal of Biological Chemistry. [Link]

  • LookChem. (n.d.). Cholesteryl chloroformate, CAS #: 7144-08-3. Retrieved from [Link]

  • PureSynth. (n.d.). Cholesterol N-Octyl Carbonate. Retrieved from [Link]

  • Elser, W., & Ennulat, R. D. (1976).
  • Cyberlipid. (n.d.). Cholesterol ester analysis. Retrieved from [Link]

  • Zilversmit, D. B., Hughes, L. B., & Balmer, J. (1975). Cholesteryl ester exchange protein in human plasma isolation and characterization. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Purification and Characterization of a Novel Cholesterol Esterase from Pseudomonas aeruginosa, with Its Application to Cleaning Lipid-stained Contact Lenses. [Link]

  • Pharmaxchange.info. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Isolation and Identification of Egg Yolk Cholesteryl Esters. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020). Column Chromatography of Cholesterol and a Cholesteryl Ester. CSUN Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC. [Link]

  • SincereSkincare.com. (n.d.). Cholesteryl Oleyl Carbonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC. [Link]

  • ResearchGate. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. [Link]

  • bioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]

  • National Center for Biotechnology Information. (n.d.). Cholesteryl carbonate. PubChem. [Link]

  • Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cholesteryl oleyl carbonate. Retrieved from [Link]

  • MDPI. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Polymers. [Link]

  • National Center for Biotechnology Information. (n.d.). 13C MAS NMR studies of crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques. PubMed. [Link]

  • University of Ottawa. (n.d.). 2D Assignment of cholesteryl acetate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

Sources

Advanced Protocol: Cholesteryl n-Octyl Carbonate in Thermochromic Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties, formulation strategies, and processing protocols for Cholesteryl n-Octyl Carbonate (CAS: 15455-82-0). While often overshadowed by its unsaturated analog, Cholesteryl Oleyl Carbonate (COC), the n-octyl derivative offers distinct advantages in oxidative stability due to its saturated alkyl chain. It serves as a critical mesogenic modulator in thermochromic liquid crystal (TLC) mixtures, used primarily to adjust the smectic-cholesteric transition temperature and stabilize the color-play bandwidth in high-performance thermographic sensors and smart coatings.

Crucial Distinction: Researchers must distinguish between Cholesteryl n-Octyl Carbonate (saturated C8 chain) and Cholesteryl Oleyl Carbonate (unsaturated C18:1 chain, commonly abbreviated as COC). Substituting one for the other will drastically shift the phase transition temperatures and alter the viscoelastic properties of the final formulation.

Part 1: Chemical Identity & Material Properties

Physicochemical Profile

Cholesteryl n-octyl carbonate acts as a chiral nematic (cholesteric) host or dopant. Its saturated carbonate tail provides higher chemical stability against UV and oxidative degradation compared to unsaturated esters like oleyl carbonate.

PropertySpecification
Chemical Name Cholesteryl n-octyl carbonate
Synonyms Carbonic acid, cholesteryl n-octyl ester; 5-Cholesten-3β-ol 3-octyl carbonate
CAS Number 15455-82-0
Molecular Formula C₃₆H₆₂O₃
Molecular Weight 542.89 g/mol
Refractive Index ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Phase Behavior Enantiotropic Cholesteric; exhibits Smectic A phases at lower temperatures depending on purity and thermal history.
Solubility Soluble in esters, ketones, and halogenated hydrocarbons; Insoluble in water.
Mechanism of Action: Helical Pitch Modulation

The thermochromic effect arises from the helical twisting power (HTP) of the chiral cholesterol core.

  • Helical Structure: The molecules self-assemble into a twisted nematic (cholesteric) phase.[1] The distance required for the director to rotate 360° is the pitch (

    
    ) .
    
  • Bragg Reflection: The material selectively reflects light where the wavelength

    
     (where 
    
    
    
    is the average refractive index).[2]
  • Thermal Expansion: As temperature increases, thermal agitation increases the twist angle between adjacent molecular layers, causing the pitch (

    
    ) to shorten. This shifts the reflected color from Red (longer pitch, lower T) 
    
    
    
    Green
    
    
    Blue (shorter pitch, higher T) .
Visualization of the Mechanism

G cluster_0 Cholesteric Phase Dynamics Heat Thermal Input (Temperature Rise) Agitation Molecular Thermal Agitation Heat->Agitation Twist Increase in Inter-layer Twist Angle Agitation->Twist Pitch Helical Pitch (p) Shortens Twist->Pitch Inverse Relationship Bragg Bragg Reflection Shift λ = n * p Pitch->Bragg Color Color Shift: Red -> Green -> Blue Bragg->Color

Figure 1: Thermodynamic mechanism driving the color shift in cholesteryl carbonate liquid crystals.

Part 2: Formulation Protocols

Protocol A: Tuning the Event Temperature

Pure Cholesteryl n-octyl carbonate has a specific transition range. To create a practical sensor (e.g., for body temperature monitoring or industrial NDT), it must be blended with other esters like Cholesteryl Nonanoate (CN) and Cholesteryl Benzoate (CB) .

Objective: Create a ternary mixture with a "Color Play" range between 30°C and 35°C.

Reagents:

  • Cholesteryl n-octyl carbonate (CAS 15455-82-0) – Modulator

  • Cholesteryl Nonanoate (Pelargonate) – Base material (high fluidity)

  • Cholesteryl Benzoate – Hardener (raises transition temperature)

Procedure:

  • Calculation: Start with a baseline ratio. A common starting point for mid-range temperature is:

    • Cholesteryl Nonanoate: 45%

    • Cholesteryl n-octyl carbonate: 45%

    • Cholesteryl Benzoate: 10%[3]

    • Note: Increasing Benzoate raises the melting point; increasing n-octyl carbonate generally lowers the clearing point relative to Benzoate but provides a wider mesophase than pure Nonanoate.

  • Weighing: Weigh components precisely (

    
     mg) into a clean glass scintillation vial.
    
  • Melt Blending:

    • Heat the vial to 90°C (above the isotropic clearing point of all components) using a hot plate or heat gun.

    • Vortex or swirl vigorously for 2 minutes to ensure homogeneity. The liquid should appear clear and isotropic (non-turbid).

  • Annealing: Allow the mixture to cool slowly to room temperature. It may crystallize or remain in a supercooled smectic state.

  • Validation (Crucial):

    • Apply a thin film of the mixture onto a black substrate (e.g., black electrical tape or painted glass).

    • Heat gently and observe the color play.

    • Adjustment: If the color event is too high, reduce Benzoate and increase n-octyl carbonate. If the bandwidth (Red-to-Blue range) is too narrow, adjust the Nonanoate/Carbonate ratio.

Part 3: Microencapsulation Protocol (Complex Coacervation)

Raw LC mixtures are oily and sensitive to contamination. For use in inks or coatings, they must be microencapsulated.

Method: Complex Coacervation (Gelatin/Gum Arabic).

Materials:

  • TLC Mixture (prepared in Protocol A)

  • Gelatin (Type A, acid-processed pork skin)

  • Gum Arabic (Acacia powder)

  • Glutaraldehyde (25% solution) – Crosslinker

  • Acetic Acid (10%)

  • Deionized Water

Step-by-Step Workflow:

  • Emulsification:

    • Dissolve 2.5g Gelatin in 50mL warm water (50°C).

    • Dissolve 2.5g Gum Arabic in 50mL warm water (50°C).

    • Mix the two solutions in a beaker.

    • Add 5g of TLC Mixture (internal phase).

    • High-Shear Mixing: Agitate at high speed (e.g., Ultra-Turrax) to form droplets of desired size (10–50 µm). Droplet size determines color brightness vs. resolution.

  • Coacervation:

    • Adjust pH to 4.0–4.5 using Acetic Acid while stirring. This charge imbalance causes the Gelatin (+) and Gum Arabic (-) to precipitate (coacervate) around the oil droplets.

    • Slowly cool the mixture to 5°C (ice bath) to gel the shell.

  • Crosslinking (Hardening):

    • Add 1–2 mL Glutaraldehyde solution.

    • Adjust pH to ~9.0 (slowly) to catalyze crosslinking.

    • Stir for 1–2 hours.

  • Isolation:

    • Wash the microcapsules by decanting or sieving.

    • Disperse in a water-based binder (e.g., PVA or acrylic) to create thermochromic ink.

Encapsulation Workflow Diagram

Coacervation Start Dissolve Polymers (Gelatin + Gum Arabic) Emulsify Add LC Oil & Emulsify (High Shear) Start->Emulsify pH_Drop Adjust pH to 4.0-4.5 (Coacervation) Emulsify->pH_Drop Phase Separation Cool Cool to 5°C (Shell Gelation) pH_Drop->Cool Wall Formation Crosslink Add Glutaraldehyde (Hardening) Cool->Crosslink Chemical Bonding Wash Wash & Filter Microcapsules Crosslink->Wash Ink Disperse in Binder (Final Ink) Wash->Ink

Figure 2: Complex coacervation workflow for encapsulating Cholesteryl n-octyl carbonate mixtures.

Part 4: Troubleshooting & Quality Control[1]

IssueProbable CauseCorrective Action
No Color Play (Black) Mixture is isotropic (too hot) or crystalline (too cold).Check transition temps via DSC. If crystalline, heat to melt and cool rapidly to supercool into the LC phase.
Color Range Drift Contamination or chemical degradation.Ensure all glassware is solvent-cleaned. Avoid contact with organic solvents after encapsulation.
"Blue Shift" over time Leaching of components into the binder.Improve crosslinking density (increase glutaraldehyde time). Use a binder compatible with the capsule wall.
Hysteresis Viscosity of the mixture is too high.Increase the proportion of Cholesteryl n-octyl carbonate or Nonanoate to lower viscosity (reduce Benzoate).

References

  • PureSynth Research Chemicals. (2025). Cholesterol N-Octyl Carbonate Safety Data Sheet and Properties. Retrieved from

  • University of Wisconsin-Madison MRSEC. (2012). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from

  • Kasiana, N. A., et al. (2010). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv preprint. Retrieved from

  • Small, D. M. (1988). Physical properties of cholesteryl esters. The American Journal of Physiology, 255(1), E1-E14. Retrieved from

  • TCI Chemicals. (2025). Liquid Crystal Materials and Cholesteryl Carbonates.[3][4][5][6][7] Retrieved from

Sources

Advanced Application Note: Formulation of Cholesteryl n-Octyl Carbonate for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesteryl n-octyl carbonate (COC-n8) represents a specialized class of thermotropic liquid crystals (TLCs) utilized in high-performance cosmetics.[1][2] Unlike standard pigments that rely on absorption, COC-n8 generates color through structural interference (Bragg reflection) within its helical cholesteric phase.[1][3][2]

This guide details the formulation of COC-n8 not merely as a visual additive, but as a dual-function bioactive that provides barrier repair (mimicking stratum corneum lipids) and interactive chromaticity (iridescence).[1][2] We address the primary challenge in formulating cholesteryl esters: preventing the disruption of the liquid crystalline phase by common cosmetic solvents and surfactants.

Physicochemical Characterization & Mechanism

The Cholesteric Phase

Cholesteryl n-octyl carbonate does not melt directly from a solid to an isotropic liquid.[3][2] It passes through a mesophase—the cholesteric liquid crystal phase.[3] In this state, molecules align in pseudo-layers, with each layer rotated slightly relative to the one below it, forming a helix.[3]

  • Mechanism of Color: The pitch (

    
    ) of this helix determines the wavelength (
    
    
    
    ) of reflected light according to the equation:
    
    
    Where
    
    
    is the average refractive index and
    
    
    is the angle of incidence.
  • Thermochromism: As temperature rises, the thermal energy increases the twist angle between layers, shortening the pitch (

    
    ).[3] This shifts the reflected color toward the blue end of the spectrum (Red 
    
    
    
    Green
    
    
    Blue).
Material Specifications
ParameterSpecificationRelevance
Chemical Name Cholesteryl n-octyl carbonateActive LC component
CAS Number 15455-82-0Regulatory ID
Molecular Weight 542.89 g/mol Diffusion/Encapsulation calc.[1][3][2]
Phase Behavior Smectic

Cholesteric

Isotropic
Determines processing temp
Solubility Lipophilic (Soluble in esters, oils)Critical: Incompatible with high-polarity oils

Formulation Strategy: The "Tuning" Protocol

Pure Cholesteryl n-octyl carbonate often exhibits a color-play temperature range that may not align perfectly with human skin temperature (32°C – 35°C).[1][2] To create a "Body-Responsive" cosmetic, it is standard practice to blend COC-n8 with a "harder" ester (high melting point) and a "softer" ester (plasticizer).[1][3][2]

Protocol A: Preparation of the Master Liquid Crystal Base (MLCB)

Objective: Create a eutectic mixture that exhibits full-spectrum iridescence between 28°C and 36°C.[1][2]

Reagents:

  • Cholesteryl n-octyl carbonate (COC-n8): 45% w/w (The primary modulator)[1][2]

  • Cholesteryl Nonanoate (CN): 45% w/w (The structural hardener)[2]

  • Cholesteryl Benzoate (CB): 10% w/w (The high-temp extender)[1][2]

Procedure:

  • Weighing: Accurately weigh the three esters into a sterile glass beaker.

  • Fusion: Heat the mixture to 85°C using a hot plate. Ensure all crystalline solids (especially the Benzoate) are fully melted into a clear, isotropic liquid.

    • Note: Do not overheat (>100°C) to prevent oxidation of the cholesterol backbone.

  • Homogenization: Stir gently with a magnetic stir bar (low shear, 100 rpm) for 5 minutes.

  • Annealing: Remove from heat and allow to cool slowly to room temperature.

    • Observation: As it cools, the mixture will pass through a "foggy" blue phase, then green, then red, before settling into a viscous, opalescent semi-solid.[3]

Validation: Smear a thin layer of the MLCB on black cardstock. Touch with a warm finger. The area should transition from black/red to bright green/blue instantly.[3]

Advanced Encapsulation Protocol (Complex Coacervation)

The Problem: If you mix the MLCB directly into a cream, the oils in the cream will dissolve the LC helix, destroying the color.[3] The Solution: Microencapsulation protects the LC phase inside a polymer shell.[3]

Protocol B: Gelatin-Gum Arabic Coacervation

Scale: 100g Batch

Reagents:

  • Phase A (Internal Phase): 20g MLCB (from Protocol A).

  • Phase B (Wall Material 1): 20g Gelatin solution (10% w/v in deionized water, Type A, 300 Bloom).

  • Phase C (Wall Material 2): 20g Gum Arabic solution (10% w/v in deionized water).

  • Phase D (Crosslinker): 1g Glutaraldehyde (25% solution) or Transglutaminase (for natural claims).[1][2]

  • Phase E (pH Adjuster): 10% Acetic Acid solution.[2]

Step-by-Step Workflow:

  • Emulsification:

    • Heat Phase B and Phase C to 50°C. Mix them in a reactor.

    • Add Phase A (MLCB) to the mixture.

    • Agitate at high shear (3000 rpm) to disperse the LC oil into droplets of 10–50 microns.

    • Critical Control Point: Droplet size determines visual texture.[3] 50µm = glittery; 10µm = satin sheen.[3][2]

  • Coacervation:

    • Add 40mL of warm deionized water (50°C) to dilute.

    • While stirring continuously (reduce speed to 500 rpm), slowly add Phase E (Acetic Acid) dropwise.

    • Target pH: 4.0 – 4.2.

    • Mechanism:[2][4][5] At this pH, the positively charged gelatin interacts with the negatively charged gum arabic to form a polymer-rich shell around the LC droplets.[3]

  • Gelation:

    • Cool the reactor slowly to 5°C using an ice bath over 30 minutes. This hardens the gelatin shell.[3]

  • Crosslinking (Hardening):

    • Add Phase D (Crosslinker).[3][2]

    • Raise temperature to 20°C and stir for 2 hours. This covalently bonds the shell, making it insoluble and heat resistant.[3]

  • Washing:

    • Allow capsules to settle.[3] Decant supernatant. Wash 3x with water.[3]

    • Filter the resulting "Liquid Crystal Slurry."[3]

Final Cosmetic Formulation: Iridescent Eye Serum

Concept: A clear, water-based gel that suspends the LC microcapsules.[3][2] The capsules burst upon application (shear stress), releasing the LC for immediate barrier repair and color correction.

PhaseIngredient% w/wFunction
A Deionized Waterq.s. to 100Solvent
A Propanediol5.00Humectant
A Carbomer (Ultrez 21)0.50Suspending Agent
B Sodium Hydroxide (10%)q.s.[1][2] (pH 6.5)Neutralizer
C LC Microcapsules (Protocol B) 5.0 - 10.0 Active/Visual
C Phenoxyethanol0.80Preservative

Process:

  • Disperse Carbomer in water/propanediol.[3] Allow to wet out.[3]

  • Neutralize with NaOH to form a clear, viscous gel.[3]

  • Gently fold in the LC Microcapsules (Phase C) using a paddle mixer. DO NOT HOMOGENIZE. High shear will rupture the capsules prematurely.[3]

Visualization of Formulation Logic

LC_Formulation_Workflow Raw_Materials Raw Materials (COC-n8 + Nonanoate) Melting Thermal Fusion (85°C) Raw_Materials->Melting Weighing MLCB Master LC Base (Thermochromic Blend) Melting->MLCB Cooling Emulsification Emulsification (O/W Dispersion) MLCB->Emulsification + Polymer Sol Coacervation Coacervation (pH 4.0 / Gelatin-Gum) Emulsification->Coacervation pH Adjustment Crosslinking Crosslinking (Shell Hardening) Coacervation->Crosslinking 5°C -> 20°C Final_Product Final Cosmetic (Hydrogel Suspension) Crosslinking->Final_Product Low Shear Mixing

Caption: Figure 1. Step-by-step workflow for converting raw Cholesteryl n-octyl carbonate into a stable, encapsulated cosmetic active.

Quality Control & Troubleshooting

Polarized Light Microscopy (PLM)

The definitive test for Liquid Crystal integrity.

  • Procedure: Place a drop of the MLCB or the final gel on a slide. View under cross-polarizers.[3][2]

  • Pass Criteria: Appearance of "Maltese Crosses" or "Oily Streak" textures.[3] Bright birefringence against a dark background.[3]

  • Fail Criteria: Dark field (Isotropic liquid - too hot or dissolved) or rigid angular crystals (Solid - crystallized).[1][2]

Troubleshooting Table
IssueRoot CauseCorrective Action
No Color Play Pitch is outside visible range.Adjust ratio of COC-n8 (modulator) to Nonanoate (hardener).
Crystallization Storage temp too low.[3][2]Add 5% Cholesteryl Oleyl Carbonate to depress melting point.[3]
Capsule Rupture Wall too thin or shear too high.[3][2]Increase crosslinking time; switch to paddle mixing.
Hazy Gel Refractive index mismatch.Match RI of the gel base to the RI of the capsule shell (~1.33).

References

  • Riemer, J. A., & Ortega, L. (2004).[3][6] Cosmetic Applications of Cholesteric Liquid Crystals. Cosmetic Science Technology. Retrieved from [Link]

  • University of Wisconsin-Madison MRSEC. (n.d.).[1][3][2] Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

Sources

Application Note & Protocols: Incorporation of Cholesteryl N-Octyl Carbonate into Biocompatible Polymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the incorporation of cholesteryl n-octyl carbonate, a hydrophobic cholesteryl ester, into common biocompatible and biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Poly-ε-caprolactone (PCL). The integration of cholesteryl esters into polymer matrices is a key strategy for developing advanced drug delivery vehicles, including lipid-polymer hybrid nanoparticles (LPHNs).[1][2][3] These systems leverage the structural integrity of polymers and the biomimetic and stability-enhancing properties of lipids.[4][5] This document details the underlying scientific principles, offers validated, step-by-step protocols for nanoparticle fabrication via nanoprecipitation and solvent evaporation, and outlines essential characterization techniques. It is intended for researchers, scientists, and drug development professionals seeking to modulate nanoparticle properties, enhance the encapsulation of hydrophobic therapeutics, and control release kinetics.

Scientific Principles & Rationale

The Role of Cholesteryl Esters in Polymer Formulations

Cholesterol and its esters are fundamental components of cell membranes, providing structural rigidity and modulating fluidity.[5][6] In drug delivery, their inclusion in polymeric nanoparticle formulations serves several critical functions:

  • Enhanced Stability: Cholesteryl moieties can increase the rigidity and stability of the nanoparticle matrix, reducing premature drug leakage and improving circulation times.[4][5]

  • Modulated Drug Release: By altering the hydrophobicity and density of the polymer core, cholesteryl esters act as release-modifying excipients, enabling more sustained and controlled drug release profiles.[4]

  • Improved Encapsulation of Lipophilic Drugs: The hydrophobic nature of cholesteryl n-octyl carbonate creates a favorable environment for encapsulating poorly water-soluble drugs, increasing loading capacity and efficiency.[7]

  • Formation of Lipid-Polymer Hybrid Structures: Cholesteryl n-octyl carbonate can act as a lipid component in the formation of LPHNs. These core-shell structures typically consist of a polymeric core for drug encapsulation and a lipid layer that enhances biocompatibility and cellular interaction.[1][2][8]

Biocompatible Polymers: The Structural Core

PLGA, PLA, and PCL are a family of FDA-approved, biodegradable, and biocompatible aliphatic polyesters widely used in drug delivery.[9][10][11] Their degradation kinetics can be precisely tuned by altering parameters like molecular weight and monomer ratio (in the case of PLGA), allowing for predictable drug release over periods ranging from days to months.[9][12]

  • Poly(lactic-co-glycolic acid) (PLGA): The most versatile of the three, its degradation rate can be controlled by adjusting the ratio of lactic acid to glycolic acid.[12][13]

  • Poly(lactic acid) (PLA): More hydrophobic and slower to degrade than PLGA.[9]

  • Poly-ε-caprolactone (PCL): Highly hydrophobic with a very slow degradation rate, making it suitable for long-term implantable devices and extended-release formulations.[10][11]

The combination of these polymers with cholesteryl n-octyl carbonate allows for the creation of robust nanoparticles with tunable physicochemical and drug release properties.

Fabrication of Polymer-Cholesteryl Ester Nanoparticles

Two primary methods are detailed below: nanoprecipitation for its simplicity and scalability, and single emulsion-solvent evaporation, which is highly effective for encapsulating hydrophobic agents.[14][15]

Method 1: Nanoprecipitation (Solvent Displacement)

This technique relies on the rapid precipitation of the polymer and lipid when a solution of these components in a water-miscible organic solvent is added to an aqueous non-solvent phase.[1][14][16]

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection A 1. Dissolve PLGA/PCL & Cholesteryl n-Octyl Carbonate in Organic Solvent (e.g., Acetonitrile) C 3. Add Organic Phase dropwise to Aqueous Phase under constant stirring A->C B 2. Prepare Aqueous Phase with Surfactant (e.g., PVA, Pluronic F-68) B->C D 4. Nanoparticles form instaneously via interfacial turbulence C->D E 5. Stir overnight to evaporate organic solvent D->E F 6. Collect nanoparticles via ultracentrifugation E->F G 7. Wash pellet to remove excess surfactant F->G H 8. Resuspend in desired buffer or lyophilize for storage G->H

Caption: Workflow for nanoparticle fabrication using the nanoprecipitation method.

  • Organic Phase Preparation:

    • Accurately weigh 25 mg of PLGA (50:50) and 5 mg of cholesteryl n-octyl carbonate.

    • Dissolve the mixture in 4 mL of a water-miscible organic solvent such as acetonitrile or acetone. If encapsulating a hydrophobic drug, dissolve it in this phase as well.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of an aqueous solution containing a stabilizer. A common choice is 0.5% (w/v) Pluronic F-68 or polyvinyl alcohol (PVA).[17]

    • Pour the aqueous phase into a clean glass beaker with a magnetic stir bar.

  • Nanoparticle Formation:

    • Place the beaker on a magnetic stirrer and set a constant stirring speed (e.g., 600-800 rpm).

    • Add the organic phase dropwise to the center of the vortex of the stirring aqueous phase using a syringe pump for a controlled addition rate. Nanoparticles will form spontaneously.[17]

  • Solvent Removal and Particle Collection:

    • Leave the resulting colloidal suspension stirring overnight in a fume hood to ensure complete evaporation of the organic solvent.

    • Transfer the suspension to centrifuge tubes and spin at high speed (e.g., 15,000 xg for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant, resuspend the pellet in deionized water to wash away excess surfactant, and centrifuge again. Repeat the wash step twice.

    • Resuspend the final pellet in the desired buffer for analysis or lyophilize with a cryoprotectant (e.g., sucrose, trehalose) for long-term storage.

Method 2: Single Emulsion-Solvent Evaporation (O/W)

This method is ideal for encapsulating hydrophobic molecules. It involves forming an oil-in-water (O/W) emulsion, where the "oil" phase is a water-immiscible organic solvent containing the polymer and lipid.[15][18]

  • Organic (Oil) Phase Preparation:

    • Dissolve 50 mg of PLGA and 10 mg of cholesteryl n-octyl carbonate (and the hydrophobic drug, if applicable) in 2 mL of a water-immiscible, volatile organic solvent like dichloromethane (DCM) or chloroform.

  • Aqueous Phase Preparation:

    • Prepare 8 mL of an aqueous solution containing an emulsifying agent (e.g., 1% w/v PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately homogenize the mixture using a high-speed probe sonicator or homogenizer to form a fine oil-in-water emulsion. Perform this step in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir moderately at room temperature for several hours (or overnight) to allow the organic solvent to evaporate. This hardens the emulsified droplets into solid nanoparticles.[19]

  • Particle Collection and Washing:

    • Collect and wash the nanoparticles by ultracentrifugation as described in the nanoprecipitation protocol (Step 4).

Characterization of Nanoparticles

Proper characterization is essential to validate the formulation process and ensure the desired physicochemical properties.

Particle Size and Surface Charge: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the hydrodynamic diameter of nanoparticles in suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion.[20][21][22] It also provides the Polydispersity Index (PDI), a measure of the width of the size distribution.

  • Sample Preparation: Dilute the resuspended nanoparticle suspension with deionized water or a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Allow the DLS instrument to equilibrate at a set temperature (typically 25°C). Ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement: Place the cuvette in the instrument and perform the measurement. Typically, 3-5 measurements are averaged.

  • Data Analysis: The key outputs are the Z-average diameter (mean hydrodynamic size), PDI, and (if measured) the Zeta Potential. Zeta potential indicates the surface charge and is a critical predictor of colloidal stability.

Morphology and Structure: Electron Microscopy

Electron microscopy provides direct visualization of the nanoparticles.

  • Scanning Electron Microscopy (SEM): Reveals surface morphology, shape, and size distribution of dry particles.[23][24] Samples typically require sputter-coating with a conductive metal (e.g., gold), which may slightly increase the apparent particle size.[25]

  • Transmission Electron Microscopy (TEM): Provides high-resolution 2D projection images, revealing internal structure (e.g., core-shell morphology) if present.

  • Place a drop of the dilute nanoparticle suspension onto a clean silicon wafer or aluminum stub.

  • Allow the sample to air-dry completely in a dust-free environment or use a critical point dryer.

  • Coat the dried sample with a thin layer of a conductive material (e.g., gold-palladium).

  • Image the sample in the SEM at an appropriate accelerating voltage and magnification.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[26][27][28] It is used to investigate the physical state of the encapsulated drug (amorphous vs. crystalline) and the interaction between cholesteryl n-octyl carbonate and the polymer matrix.

  • Accurately weigh 5-10 mg of lyophilized nanoparticles into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as the reference.

  • Place both pans in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 250°C).

  • Interpretation: A shift in the glass transition temperature (Tg) of the polymer compared to the pure polymer can indicate miscibility and interaction with the cholesteryl ester. The absence of a sharp melting peak for a crystalline drug indicates its successful encapsulation in an amorphous state.[17]

Data Presentation and Expected Outcomes

The incorporation of cholesteryl n-octyl carbonate can systematically alter nanoparticle properties.

Parameter VariedEffect on Particle SizeEffect on PDIEffect on Encapsulation Efficiency (Hydrophobic Drug)Causality & Rationale
↑ Polymer Concentration IncreaseMay IncreaseMay DecreaseHigher viscosity of the organic phase leads to larger emulsion droplets and hinders efficient particle formation.
↑ Cholesteryl Carbonate Ratio Slight IncreaseGenerally UnchangedIncreaseIncreases the hydrophobicity of the core, favoring the partitioning and retention of a lipophilic drug. May slightly increase size due to added mass.
↑ Stirring/Sonication Energy DecreaseDecreaseMay IncreaseHigher energy input creates smaller initial emulsion droplets, leading to smaller and more uniform final nanoparticles.
↑ Surfactant Concentration DecreaseDecreaseGenerally UnchangedMore effective stabilization of the oil-water interface during formation prevents droplet coalescence, resulting in smaller, more uniform particles.

Mechanistic & Relational Diagrams

G cluster_shell Lipid Monolayer cluster_corona Stabilizing Corona Core PLGA / PCL Matrix Drug Hydrophobic Drug & Cholesteryl Ester

Caption: Conceptual structure of a lipid-polymer hybrid nanoparticle.

G Polymer Polymer Conc. Size Particle Size Polymer->Size + Lipid Cholesteryl Ester Ratio EE Encapsulation Efficiency Lipid->EE + Energy Homogenization Energy Energy->Size - PDI PDI Energy->PDI - Surfactant Surfactant Conc. Surfactant->Size - Surfactant->PDI - Stability Colloidal Stability Surfactant->Stability + Size->Stability - PDI->Stability -

Caption: Interplay of key formulation parameters and resulting nanoparticle characteristics.

References

  • Chan, J. M., et al. (2011). Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding. Langmuir. [Link]

  • AZoNano. (2025). Why choose dynamic light scattering for nanoparticle characterisation?. AZoNano.com. [Link]

  • AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano.com. [Link]

  • Jain, A., et al. (2012). Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles. Indian Journal of Pharmaceutical Sciences. [Link]

  • Yoo, J., et al. (2022). Smart Bioresorbable Polymers for Pharmaceuticals and Medical Devices. Yakugaku Zasshi. [Link]

  • HORIBA Scientific. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Wong, H. L., et al. (2011). Synthesis and Characterization of Lipid–Polymer Hybrid Nanoparticles with pH-Triggered Poly(ethylene glycol) Shedding. Langmuir. [Link]

  • Physi Analytica. (2025). Nanoparticle analysis with Dynamic Light Scattering (DLS). Physi Analytica. [Link]

  • Kim, J., et al. (2025). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI. [Link]

  • Zhang, L., et al. (2010). LIPID{POLYMER HYBRID NANOPARTICLES: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. University of California San Diego. [Link]

  • Al-Hetlani, E. (2022). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Molecules. [Link]

  • Kim, J., et al. (2025). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI. [Link]

  • Zhang, L., et al. (2010). LIPID–POLYMER HYBRID NANOPARTICLES: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. Nano LIFE. [Link]

  • ResearchGate. (2018). Step-by-step protocol for Nanoprecipitation?. ResearchGate. [Link]

  • Labcompare. (2025). LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy. Labcompare. [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers. [Link]

  • Miron, I. (2007). Scanning Electron Microscopy Methods for Analysis of Polymer Nanocomposites. MRS Proceedings. [Link]

  • Surya, S., et al. (2021). PLGA – the smart polymer for drug delivery. Eco-Vector Journals Portal. [Link]

  • Au, K. M., et al. (2022). An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc). Frontiers in Chemistry. [Link]

  • Jensen, O. M. (2024). SEM: Scanning Electron Microscopy. Advances in Polymer Science. [Link]

  • Tekin, Z. A., et al. (2025). Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. MDPI. [Link]

  • Bilati, U., et al. (2005). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Journal of Controlled Release. [Link]

  • Perez, C., et al. (2012). Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. Recent Patents on Drug Delivery & Formulation. [Link]

  • ResearchGate. (n.d.). Morphology of nanoparticles by scanning electron microscopy. ResearchGate. [Link]

  • Kedracka-Krok, S., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. ResearchGate. [Link]

  • Scribd. (n.d.). Teaching Note 3 - Emulsification and Solvent Evaporation. Scribd. [Link]

  • Thomas, S. (2018). Scanning Electron Microscopy as a Powerful Morphological Characterization Technique for Polymer Blends and Polymer Nanocomposites. Taylor & Francis eBooks. [Link]

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  • ResearchGate. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. ResearchGate. [Link]

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Sources

Application Note: Enhancing Hemocompatibility of Medical Devices using Cholesteryl n-Octyl Carbonate (CnOC)

[1][2]

Executive Summary

Thrombosis and biofouling remain the primary failure modes for blood-contacting medical devices, such as catheters, stents, and vascular grafts.[1] Traditional anticoagulant coatings (e.g., heparin) face limitations regarding stability and bioactivity over time.[2][1]

This guide details the application of Cholesteryl n-Octyl Carbonate (CnOC) , a cholesteric liquid crystal ester, to create biomimetic interfaces.[1] Unlike static polymer surfaces, CnOC-modified surfaces exhibit a "mobile" interface that mimics the fluid dynamic properties of the native endothelial cell membrane. This mobility prevents the irreversible adsorption of fibrinogen and the subsequent activation of platelets, significantly enhancing hemocompatibility.

Mechanism of Action: The "Mobile Interface" Theory

The efficacy of Cholesteryl n-Octyl Carbonate lies in its physicochemical state. As a cholesteryl ester, it exhibits liquid crystalline properties—a state of matter between a crystalline solid and an isotropic liquid.[1]

Key Hemocompatibility Drivers
  • Biomimicry: The cholesteryl moiety structurally resembles cholesterol in the lipid bilayer of red blood cells and endothelial cells, reducing "foreign body" recognition.

  • Interface Mobility: At physiological temperatures, the liquid crystalline domains allow for lateral movement of surface molecules. This mobility disrupts the "lock-and-key" binding mechanism required for permanent protein adhesion (specifically fibrinogen and albumin), a phenomenon known as mitigating the Vroman Effect.[2][1]

  • Surface Energy Modulation: CnOC coatings typically result in a hydrophobic surface with specific polar components (carbonate group) that preferentially bind albumin (passivation) over fibrinogen (thrombosis).[2][1]

Mechanism Diagram

HemocompatibilityMechanismcluster_bloodBlood Streamcluster_surfaceDevice Surface (CnOC Modified)ProteinsPlasma Proteins(Fibrinogen, Albumin)LC_LayerCnOC Liquid Crystal Layer(Mobile Interface)Proteins->LC_LayerInitial ContactPlateletsCirculating PlateletsThrombusThrombus FormationPlatelets->ThrombusActivation BlockedLC_Layer->ProteinsReversible Desorption(Due to Surface Mobility)LC_Layer->PlateletsPrevents AdhesionSubstratePolymer Substrate(e.g., Polyurethane)

Caption: Figure 1. The mobile interface of the CnOC liquid crystal layer prevents the permanent conformational change and adhesion of thrombogenic proteins, thereby inhibiting the coagulation cascade.

Material Preparation & Characterization

Materials Required[5][6]
  • Active Agent: Cholesteryl n-octyl carbonate (CAS: 15455-82-0).[1][3] Purity >97%.

  • Base Polymer (Matrix): Medical-grade Polyurethane (PU) or Polyvinyl Chloride (PVC).[2][1]

  • Solvents: Tetrahydrofuran (THF) or Chloroform (anhydrous).[2][1]

  • Substrate: Medical device coupons (e.g., PU catheter segments, glass slides for characterization).[1]

Phase Transition Verification (Critical Step)

Before coating, the phase behavior of CnOC must be verified to ensure it functions as a liquid crystal at body temperature (37°C).[1]

  • Protocol: Perform Differential Scanning Calorimetry (DSC).

  • Acceptance Criteria: The material should exhibit a smectic-to-cholesteric or crystalline-to-cholesteric transition below 35°C and an isotropic clearing point above 40°C.[2][1]

  • Note: If pure CnOC is too crystalline at 37°C, blend with 10-20% Cholesteryl Oleyl Carbonate (COC) to depress the melting point into the physiological window.[1]

Coating Protocols

Two methods are presented: Composite Blending (for bulk modification) and Dip Coating (for surface modification).[2][1]

Method A: Polymer Composite Blending (Recommended for Durability)

This method embeds CnOC into the polymer matrix, allowing it to bloom to the surface over time, providing a self-renewing interface.[1]

  • Solution Preparation:

    • Dissolve Medical Grade PU in THF to create a 10% (w/v) solution.

    • Add CnOC to the solution to achieve a loading of 5% to 10% (w/w) relative to the polymer weight.[1]

    • Example: For 1g of PU, add 0.1g of CnOC.

  • Mixing: Stir magnetically at room temperature for 4 hours until optically clear/homogeneous.

  • Casting/Coating:

    • Cast Films: Pour into a Teflon mold and cover to allow slow solvent evaporation (24-48 hours).

    • Dip Coating: Dip the device into the solution. Withdraw at a constant speed (e.g., 2 mm/sec) to ensure uniform thickness.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Annealing: Heat the coated device to 60°C (above the isotropic point of CnOC) for 1 hour, then slowly cool to room temperature. This promotes the migration of CnOC to the air-polymer interface.

Method B: Solvent Dip-Coating (Top-Coat Only)

For modifying existing devices without altering bulk properties.[2][1]

  • Solution: Dissolve CnOC in Chloroform at a concentration of 20 mg/mL .

  • Dipping: Immerse the device for 30 seconds.

  • Withdrawal: Withdraw rapidly (5 mm/sec) to leave a thin, solvent-rich layer.[2][1]

  • Drying: Air dry in a laminar flow hood for 2 hours, followed by vacuum drying.

Workflow Diagram

CoatingProtocolStartRaw Materials(PU + CnOC)DissolveSolvent Dissolution(THF, 4 hrs)Start->DissolveCheckHomogeneity CheckDissolve->CheckCheck->DissolveHazyCoatDip Coating(2 mm/sec)Check->CoatClearDryVacuum Dry(40°C, 24h)Coat->DryAnnealThermal Annealing(60°C -> RT)Dry->AnnealFinishHemocompatibleDeviceAnneal->Finish

Caption: Figure 2.[2][1] Step-by-step workflow for creating CnOC-modified polyurethane composites.

Hemocompatibility Evaluation Protocols

All tests should be performed in triplicate using fresh human whole blood or platelet-rich plasma (PRP), following ISO 10993-4 standards.[2][1]

Platelet Adhesion Assay (Primary Indicator)

This test visualizes the quantity and morphology of adhered platelets.[1] Activated platelets spread and form pseudopodia; non-activated platelets remain round.

  • Preparation: Cut 1 cm² coupons of coated and uncoated (control) materials.

  • Incubation: Incubate coupons in 1 mL of human PRP for 60 minutes at 37°C under static conditions.

  • Rinsing: Gently rinse 3x with Phosphate Buffered Saline (PBS) to remove non-adhered cells.[2][1]

  • Fixation: Fix with 2.5% glutaraldehyde for 2 hours.

  • Dehydration: Serial ethanol dehydration (50%, 70%, 90%, 100%).

  • Imaging: Sputter coat with gold and image via Scanning Electron Microscopy (SEM).[2][1]

    • Success Metric: >80% reduction in adhered platelets compared to control; maintenance of round (non-activated) morphology.[2][1]

Hemolysis Assay (RBC Integrity)

Determines if the coating damages red blood cell membranes.[1]

  • Blood Prep: Dilute fresh anticoagulated whole blood with saline (4:5 ratio).[2][1]

  • Contact: Immerse 2g of test material in 10 mL of saline; add 0.2 mL of diluted blood.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Measurement: Centrifuge at 2500 rpm for 5 mins. Measure absorbance of the supernatant at 545 nm (hemoglobin release).[1]

  • Calculation:

    
    [2][1]
    
    • (Pos Control: Water; Neg Control: Saline)[2][1]

    • Success Metric: < 5% hemolysis (ASTM F756 standard).[2][1]

Protein Adsorption (Fibrinogen)[1][2]
  • Incubation: Expose surfaces to 1 mg/mL human fibrinogen solution for 2 hours at 37°C.

  • Quantification: Use a Micro BCA Protein Assay Kit or ELISA to quantify adsorbed protein after desorption with 1% SDS.[1]

    • Success Metric: Significant reduction in fibrinogen adsorption relative to uncoated PU.[1]

Data Presentation & Troubleshooting

Expected Results Summary
ParameterUncoated PolyurethaneCnOC-Modified PolyurethaneSignificance
Water Contact Angle ~80°95° - 105°Increased Hydrophobicity
Platelet Count (SEM) High (>1000/mm²)Low (<100/mm²)High Hemocompatibility
Hemolysis Rate < 2%< 1%Non-Hemolytic
Surface Texture Smooth/AmorphousOrdered Domains (Liquid Crystal)Confirmed via Polarized Microscopy
Troubleshooting Guide
  • Issue: Coating is opaque or white.[2][1]

    • Cause: Phase separation or humidity during drying.[2][1]

    • Fix: Use anhydrous solvents; dry in a vacuum; ensure CnOC loading is not exceeding solubility limit (try reducing to 5%).[2][1]

  • Issue: No reduction in platelet adhesion.

    • Cause: CnOC is crystalline (solid) at 37°C.[2][1]

    • Fix: Verify transition temp.[2][1][4] Blend with 10-20% Cholesteryl Oleyl Carbonate to lower the transition temperature.[2][1]

References

  • Biomimetic Liquid Crystal Composites

    • Source: MDPI.[2][1] "Synthesis and Evaluation of Poly(hexamethylene-urethane) and ... Cholesteryl Oleyl Carbonate Composites for Human Blood Biocompatibility."

    • URL:[Link][2][1]

  • Cholesteryl Ester Properties

    • Source: PureSynth.[2][1] "Cholesterol N-Octyl Carbonate Product Data."

    • URL:[Link][2][1]

  • Hemocompatibility Mechanisms

    • Source: NIH / PMC.[2][1] "Bio-inspired hemocompatible surface modifications for biomedical applications."[1]

    • URL:[Link]

  • Liquid Crystal Plastics in Medical Devices

    • Source: Wotlon.[2][1] "Understanding Liquid Crystal Plastics in Medical Devices."

    • URL:[Link][2][1]

  • General Hemocompatibility Testing Standards

    • Source: ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood.[2][1]

Application Notes and Protocols for the Fabrication of Biosensors Using Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Cholesteryl Liquid Crystals in Biosensing

Cholesteric liquid crystals (CLCs), a unique phase of matter that combines the fluidity of liquids with the optical properties of crystalline solids, are at the forefront of label-free biosensor development. Their inherent helical structure gives rise to remarkable optical characteristics, most notably the selective reflection of light at a specific wavelength, which is perceived as a vibrant color. This color is exquisitely sensitive to the helical pitch of the CLC, which in turn can be modulated by external stimuli such as temperature, electric fields, and, most importantly for biosensing, molecular interactions at the sensor surface.[1]

The introduction of a target analyte, upon binding to a biorecognition molecule immobilized on the sensor surface, can disrupt the delicate ordering of the liquid crystal molecules at the interface. This disruption propagates through the bulk of the CLC, altering its helical pitch and consequently causing a discernible color change. This principle allows for the development of highly sensitive, real-time, and label-free biosensors.

While a variety of cholesteryl esters are utilized in creating CLC mixtures, cholesteryl n-octyl carbonate stands out as a valuable component for tuning the mesophase properties and enhancing the sensitivity of the biosensor. Its molecular structure contributes to the stability and responsiveness of the liquid crystal phase. This document provides a comprehensive guide to the principles and protocols for fabricating a biosensor using a CLC mixture incorporating cholesteryl n-octyl carbonate.

The Role of Cholesteryl n-Octyl Carbonate in CLC Mixtures

Cholesteryl n-octyl carbonate, with its distinct molecular structure, is typically not used as a standalone liquid crystal for biosensing applications. Instead, its strength lies in its role as a component within a carefully formulated mixture of different cholesteryl derivatives. The purpose of creating such mixtures is to achieve a cholesteric phase with a specific pitch that is stable at the desired operating temperature of the biosensor and is highly responsive to surface perturbations.

The addition of cholesteryl n-octyl carbonate to a mixture containing other esters, such as cholesteryl oleyl carbonate and cholesteryl chloride, allows for the fine-tuning of the temperature range of the cholesteric phase and the wavelength of the reflected light.[2] The n-octyl chain of the carbonate ester influences the intermolecular interactions within the liquid crystal, thereby affecting the helical twisting power and the overall stability of the mesophase.

Key Properties of Cholesteryl n-Octyl Carbonate:

PropertyValueSource
Synonym n-Octyl Carbonic Acid Cholesterol Ester[3]
Linear Formula C36H62O3[3]
Molecular Weight 542.89 g/mol [3]
CAS Number 15455-82-0[3]
Refractive Index 1.51[3]
Storage Temperature Room Temperature[3]

Conceptual Workflow of Biosensor Fabrication

The fabrication of a CLC-based biosensor is a multi-step process that requires precision and careful control of each stage. The overall workflow can be conceptualized as a three-part process: the preparation of the sensing medium (the CLC mixture), the functionalization of the sensor surface, and the introduction of the CLC to the functionalized surface to create the active sensor.

Biosensor Fabrication Workflow cluster_0 CLC Mixture Preparation cluster_1 Surface Functionalization cluster_2 Sensor Assembly Weigh Weigh Cholesteryl Esters Melt Melt and Mix Weigh->Melt Cool Controlled Cooling Melt->Cool Apply_CLC Apply CLC Mixture to Functionalized Surface Cool->Apply_CLC Optimized CLC Mixture Clean Clean Glass Substrate Amine_Functionalize Amine Functionalization (e.g., with APTES) Clean->Amine_Functionalize Activate Activate Amine Groups (e.g., with Glutaraldehyde) Amine_Functionalize->Activate Immobilize Immobilize Bioreceptor (e.g., Antibody) Activate->Immobilize Immobilize->Apply_CLC Functionalized Substrate Assemble_Cell Assemble Sensor Cell Apply_CLC->Assemble_Cell Equilibrate Equilibrate and Calibrate Assemble_Cell->Equilibrate Surface_Functionalization_Chemistry cluster_0 Amine Functionalization cluster_1 Activation and Immobilization Glass Glass-OH APTES Si(OEt)3(CH2)3NH2 (APTES) Functionalized_Glass Glass-O-Si(OH)2(CH2)3NH2 APTES->Functionalized_Glass Hydrolysis & Condensation Amine_Surface Surface-NH2 Glutaraldehyde OHC(CH2)3CHO (Glutaraldehyde) Activated_Surface Surface-N=CH(CH2)3CHO Glutaraldehyde->Activated_Surface Schiff Base Formation Bioreceptor Bioreceptor-NH2 Immobilized_Bioreceptor Surface-N=CH(CH2)3CH=N-Bioreceptor Bioreceptor->Immobilized_Bioreceptor Schiff Base Formation

Caption: Chemical steps for surface functionalization and bioreceptor immobilization.

Protocol 3: Biosensor Assembly and Analyte Detection

This protocol outlines the final steps of assembling the biosensor and performing a detection experiment.

Materials:

  • Functionalized glass slide with immobilized bioreceptors

  • Untreated glass slide (coverslip)

  • Prepared CLC mixture

  • Spacers of a defined thickness (e.g., 10-20 µm Mylar film)

  • Binder clips

  • Analyte solution in a suitable buffer

  • Control solution (buffer without analyte)

  • Polarizing optical microscope with a camera

Procedure:

  • Immobilization of Bioreceptor:

    • Pipette a solution of the desired bioreceptor (e.g., antibody specific to the target analyte) in PBS onto the glutaraldehyde-activated surface.

    • Incubate in a humid chamber for 1-2 hours at room temperature or overnight at 4°C to allow for covalent immobilization.

    • Rinse the slide thoroughly with PBS to remove any unbound bioreceptors.

    • (Optional) Block any remaining active aldehyde groups by incubating with a solution of bovine serum albumin (BSA) or ethanolamine.

  • Sensor Cell Assembly:

    • Place the spacers on the functionalized glass slide around the area where the bioreceptor is immobilized.

    • Heat the prepared CLC mixture to its isotropic phase.

    • Apply a small drop of the molten CLC onto the functionalized area.

    • Carefully place the untreated coverslip on top of the CLC drop, using the spacers to maintain a uniform cell gap.

    • Secure the assembly with binder clips.

  • Equilibration and Observation:

    • Allow the sensor cell to cool down to the operating temperature. The CLC will form its characteristic planar texture, and a uniform color should be visible under the polarizing microscope.

    • Record the initial color and texture of the CLC.

  • Analyte Detection:

    • Introduce the analyte solution to the edge of the sensor cell, allowing it to wick into the cell by capillary action.

    • Observe the changes in the color and texture of the CLC over time. The binding of the analyte to the immobilized bioreceptors will disturb the liquid crystal alignment, leading to a color change.

    • As a control, introduce the buffer solution without the analyte to a separate sensor cell to ensure that the observed changes are specific to the analyte.

  • Data Analysis:

    • The color change can be quantified by analyzing the RGB values of the images captured with the microscope camera or by using a spectrometer to measure the shift in the reflection wavelength.

    • A calibration curve can be generated by measuring the response to a series of known analyte concentrations.

Trustworthiness and Self-Validation

The reliability of a CLC-based biosensor is contingent on the specificity of the bioreceptor-analyte interaction. To ensure the validity of the results, several control experiments are essential:

  • Negative Control: Exposing the sensor to a solution containing non-target molecules to confirm the absence of a non-specific response.

  • Blank Control: Using a sensor with a non-functionalized or BSA-blocked surface to ensure that the analyte does not interact non-specifically with the surface or the CLC.

  • Dose-Response Curve: Establishing a clear correlation between the analyte concentration and the magnitude of the optical response.

By incorporating these controls, the researcher can be confident that the observed color change is a direct result of the specific binding event at the sensor surface.

Conclusion

The use of cholesteryl n-octyl carbonate as a component in cholesteric liquid crystal mixtures offers a promising avenue for the development of sensitive and label-free biosensors. While the protocols provided herein are a starting point, the versatility of CLC chemistry allows for extensive optimization to tailor the sensor's performance to a specific application. Through careful formulation of the liquid crystal mixture, precise surface engineering, and rigorous validation, researchers can harness the unique optical properties of these materials to create powerful tools for diagnostics and drug discovery.

References

  • PureSynth. Cholesterol N-Octyl Carbonate. [Link]

  • Kasina, N. A., et al. (2020). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv preprint arXiv:2007.13540. [Link]

  • Sharma, R., & Singh, J. P. (2014). Electro Optical Properties of Cholesteric Liquid Crystal. Scholars Research Library.
  • University of Wisconsin-Madison. Preparation of Cholesteryl Ester Liquid Crystals. [Link]

  • Fergason, J. L. (1981). U.S. Patent No. 4,301,023. Washington, DC: U.S.
  • PubChem. Cholesteryl oleyl carbonate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cholesteric liquid crystal. [Link]

  • Universidade Nova de Lisboa. CHOLESTERIC LIQUID CRYSTALS MICRODROPLETS DISPERSED IN POLYMERIC FILMS. [Link]

  • Ennulat, R. D. (1969). Selected optical properties of mixtures of cholesteric liquid crystals. Molecular Crystals and Liquid Crystals, 8(3), 247-265. [Link]

  • de Gennes, P. G. (1969). Calculation of the distance dependence of the interaction energy between a probe and a nematic liquid crystal. Molecular Crystals and Liquid Crystals, 7(1), 325-345.
  • Neto, A. M. F., & Salinas, S. R. (2005). The physics of liquid crystals. Oxford University Press.
  • Lagerwall, J. P. F., & Scalia, G. (Eds.). (2016). Liquid crystals with nano and microparticles. World Scientific.
  • Yang, D. K., & Wu, S. T. (2014). Fundamentals of liquid crystal devices. John Wiley & Sons.

Sources

Application Note: Cholesteryl n-Octyl Carbonate as a Chiral Dopant in Nematic Liquid Crystals

[1]

Executive Summary

Cholesteryl n-octyl carbonate (CAS 15455-82-0) is a chiral steroid derivative used to induce a helical structure in achiral nematic liquid crystals (NLCs).[1] Unlike its more common unsaturated homologue, cholesteryl oleyl carbonate, the n-octyl variant offers a saturated alkyl chain, providing distinct phase transition temperatures and stability profiles.[1] This guide details the formulation, characterization, and application of cholesteryl n-octyl carbonate as a chiral dopant, specifically focusing on its ability to induce Blue Phase III (BPIII) and tunable selective reflection bands.

Critical Disambiguation

WARNING: Do not confuse Cholesteryl n-octyl carbonate (CAS 15455-82-0) with Cholesteryl oleyl carbonate (CAS 17110-51-9).[1] Both are often abbreviated as "COC" in literature. This protocol specifically addresses the n-octyl (C8) derivative.[1]

Material Specifications & Phase Behavior[1][2][3][4]

Cholesteryl n-octyl carbonate is a mesogenic compound exhibiting a chiral nematic (cholesteric) phase and a monotropic smectic phase.[1]

PropertySpecification
Chemical Name Cholesteryl n-octyl carbonate
CAS Number 15455-82-0
Molecular Formula

Chirality Left-Handed Helix Inducer
Phase Sequence Crystal

Cholesteric

Blue Phase III*

Isotropic
Key Feature Known to exhibit Blue Phase III (BPIII) in pure form or high concentrations.[1]

*Note: The Smectic phase is monotropic, meaning it appears only upon supercooling below the melting point.

Mechanism of Action: Chiral Induction[3]

When doped into an achiral nematic host (e.g., E7 or 5CB), the chiral molecules of cholesteryl n-octyl carbonate break the symmetry of the nematic director field. This induces a macroscopic helical twist characterized by the Helical Pitch (


)2

The relationship between the concentration of the dopant (

Helical Twisting Power (HTP, 

)
12
  • 
     : Helical pitch (
    
    
    )
  • 
     : Helical Twisting Power (
    
    
    )[1][2]
  • 
     : Concentration (weight fraction)[1][3]
    
  • 
     : Enantiomeric excess (assumed 
    
    
    for pure steroid derivatives)[1]
Selective Reflection

The induced helix reflects light selectively according to Bragg's law for cholesterics:



Visual Workflow: Chiral Induction Pathway

ChiralInductioncluster_mechanismMechanismNematicAchiral Nematic Host(Uniform Director)MixingThermal Annealing(Isotropic Phase)Nematic->MixingDopantCholesteryl n-octyl carbonate(Chiral Source)Dopant->MixingTwistHelical Twisting(Symmetry Breaking)Mixing->Twist CoolingResultChiral Nematic Phase(Selective Reflection)Twist->Result Self-Assembly

Figure 1: Logical flow of chiral induction transforming a nematic host into a functional chiral nematic phase.

Protocol 1: Preparation of Doped Mixtures

Objective: Create a homogeneous chiral nematic mixture with a target pitch using the Melt Mixing Method . Solvent mixing is discouraged for high-precision optical applications to avoid residual solvent effects on the pitch.

Reagents & Equipment
  • Nematic Host (e.g., E7, 5CB, or BL006).[1]

  • Cholesteryl n-octyl carbonate (Solid/Viscous Liquid).[1]

  • Analytical Balance (0.01 mg precision).[1]

  • Hot stage or Temperature-controlled oven.[1]

  • Vortex mixer.

  • Centrifuge.

Step-by-Step Procedure
  • Calculation: Determine the required mass fraction (

    
    ) for your target pitch using the estimated HTP (approx. 5-10 
    
    
    for cholesteryl esters, typically left-handed).[1]
    • Target: 500 mg total mixture.

    • Example: For 5% doping, weigh 25 mg Dopant + 475 mg Host.

  • Weighing: Weigh the cholesteryl n-octyl carbonate first into a clean glass vial. It may be a viscous paste; use a stainless steel spatula. Add the nematic host on top.

  • Isotropic Transition: Heat the vial to 10°C above the clearing point (T_NI) of the nematic host (typically ~70-80°C for E7). Ensure the mixture is completely isotropic (clear liquid).

  • Homogenization:

    • While isotropic, vortex vigorously for 30 seconds.

    • Return to heat for 2 minutes.

    • Repeat 3 times.

  • Degassing: Centrifuge the warm mixture at 3000 RPM for 2 minutes to remove air bubbles trapped during vortexing.

  • Annealing: Allow the mixture to cool slowly to room temperature (1°C/min) to prevent domain fractionation.

Protocol 2: Determination of Helical Twisting Power (HTP)

Objective: Accurately measure the HTP of cholesteryl n-octyl carbonate in your specific host using the Grandjean-Cano Wedge Method . This is the "Self-Validating" standard.

Experimental Setup
  • Wedge Cell: A commercial wedge cell with a known wedge angle (

    
    ) (typically 
    
    
    ).[1]
  • Microscope: Polarizing Optical Microscope (POM) with monochromatic light source (or narrow bandpass filter).[1]

Procedure
  • Cell Filling: Capillary fill the wedge cell with the doped mixture (from Protocol 1) in the isotropic phase.

  • Texture Development: Cool to the nematic phase. You will observe Grandjean lines (disclination lines) running parallel to the wedge apex. These lines mark jumps in the number of half-turns of the helix (

    
    ).
    
  • Measurement: Measure the distance (

    
    ) between consecutive disclination lines using a calibrated reticle or stage micrometer.
    
  • Calculation: The pitch (

    
    ) is related to the spacing between lines (
    
    
    ) and the wedge angle (
    
    
    ):
    
    
  • HTP Derivation: Plot

    
     vs. Concentration (
    
    
    ). The slope of the linear fit is the HTP (
    
    
    ).[2]

Application Note: Tuning Selective Reflection

Cholesteryl n-octyl carbonate is temperature-sensitive.[1] The pitch (and thus color) will shift with temperature.[4]

  • Smectic Pre-transitional Effects: As the mixture is cooled toward a smectic phase (if the host is smectogenic or if the dopant concentration is high), the helix tends to unwind , causing a Red Shift (increase in

    
    ).
    
  • Blue Phase Observation: Pure or highly concentrated mixtures may exhibit Blue Phases just below the isotropic transition. To observe this:

    • Heat to Isotropic.

    • Cool at extremely slow rates (0.1°C/min).

    • Look for platelet textures (Blue Phase I/II) or amorphous fog (Blue Phase III) under Cross-Polarizers.[1]

Data Table: Typical Formulation Ranges
Target EffectConcentration (wt%)Host RecommendationExpected Texture
Long Pitch (Fingerprint) 0.1% - 1.0%5CBFingerprint domains / Stripes
Visible Reflection (Color) 20% - 40%E7Planar Grandjean (Colored)
Blue Phase Induction > 40% (or Pure)None (Pure) or 5CBBlue Phase Platelets

Troubleshooting & Storage

  • Crystallization: Cholesteryl n-octyl carbonate can crystallize out of the mixture if stored at low temperatures for extended periods.

    • Solution: Store mixtures at room temperature.[4] If crystals appear, re-heat to isotropic phase and vortex before use.

  • Phase Separation: If the mixture appears cloudy in the isotropic phase, the dopant is not miscible.

    • Solution: This is rare for cholesteryl esters in standard cyanobiphenyls. Check purity of the host.

  • Pitch Drift: The pitch may change slightly over days due to relaxation.

    • Validation: Always re-measure

      
       before critical optical experiments.[1]
      

References

  • Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973).[1] Cholesteryl n-Alkyl Carbonates.[1][5][6][7][8][9][10] Molecular Crystals and Liquid Crystals, 20(1), 77-86.[1][9] Link[1]

    • Key Reference for phase transition temper
  • Kasian, N. A., et al. (2010). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. Liquid Crystals, 37. Link[1]

    • Discusses the induction of Blue Phases and smectic ordering using cholesteryl esters.
  • Dierking, I. (2014). Textures of Liquid Crystals. Wiley-VCH.[1] Link[1]

    • Standard text for identifying Grandjean and Blue Phase textures.
  • Kitzerow, H.-S. (2001).[1] Blue Phases: Structures and Optical Properties. Crystals, 1, 1-x. Link

    • Background on the BPIII phase relevant to Cholesteryl Octyl Carbon

Application Notes and Protocols for the Creation of Cholesteryl n-Octyl Carbonate Liquid Crystal Films

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Cholesteryl n-Octyl Carbonate

Cholesteryl n-octyl carbonate is a cholesterol derivative that exhibits fascinating liquid crystalline properties.[1] These materials are at the forefront of research in advanced drug delivery systems, biosensors, and tunable optical materials.[2] The molecular structure, comprising a rigid cholesterol core and a flexible n-octyl carbonate tail, allows for the self-assembly into ordered, yet fluid, phases known as liquid crystals.[3] Specifically, cholesteryl n-octyl carbonate is known to form a cholesteric liquid crystal phase, which is characterized by a helical arrangement of molecules.[4] This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light, making these materials highly responsive to temperature changes.[3]

This application note provides a comprehensive guide for the synthesis, purification, and fabrication of high-quality cholesteryl n-octyl carbonate liquid crystal films. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying scientific principles to empower researchers in their experimental design and troubleshooting.

Part 1: Synthesis and Purification of Cholesteryl n-Octyl Carbonate

The synthesis of cholesteryl n-octyl carbonate is achieved through a well-established esterification reaction between cholesteryl chloroformate and n-octyl alcohol.[5] Pyridine is utilized as a catalyst and to scavenge the hydrochloric acid byproduct.

Materials and Equipment
Reagents Equipment
Cholesteryl chloroformateRound-bottom flasks
n-Octyl alcoholMagnetic stirrer with heating plate
Anhydrous pyridineIce bath
Anhydrous benzene (or toluene)Rotary evaporator
Dichloromethane (DCM)Silica gel for column chromatography
HexaneGlass column for chromatography
Ethyl acetateThin Layer Chromatography (TLC) plates
Anhydrous sodium sulfateUV lamp for TLC visualization
Glass vials and standard laboratory glassware
Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Cholesteryl Chloroformate & n-Octyl Alcohol in Anhydrous Benzene B Cool to 0°C A->B C Slowly Add Anhydrous Pyridine B->C D Stir at Room Temperature for 12-24 hours C->D E Filter to Remove Pyridine Hydrochloride D->E Reaction Completion F Wash Filtrate with Dilute HCl, NaHCO3, and Brine E->F G Dry Organic Layer with Anhydrous Na2SO4 F->G H Concentrate under Reduced Pressure G->H I Prepare Silica Gel Column H->I Crude Product J Load Crude Product I->J K Elute with Hexane:Ethyl Acetate Gradient J->K L Collect and Combine Pure Fractions (TLC monitored) K->L M Evaporate Solvent L->M N N M->N Pure Cholesteryl n-Octyl Carbonate

Caption: Workflow for the synthesis and purification of cholesteryl n-octyl carbonate.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesteryl chloroformate (1.0 molar equivalent) and n-octyl alcohol (1.2 molar equivalents) in anhydrous benzene or toluene.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction.

  • Addition of Pyridine: Slowly add anhydrous pyridine (1.5 molar equivalents) to the stirred solution. The pyridine acts as a catalyst and neutralizes the HCl byproduct that is formed.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the cholesteryl chloroformate spot.

Work-up and Purification
  • Filtration: After the reaction is complete, filter the mixture to remove the precipitated pyridine hydrochloride salt.

  • Washing: Transfer the filtrate to a separatory funnel and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. This removes any remaining pyridine and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Column Chromatography: Purify the crude product by silica gel column chromatography.[3]

    • Adsorbent: Silica gel (60-120 mesh).

    • Eluent: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure cholesteryl n-octyl carbonate.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield the final product, which should be a white, waxy solid at room temperature. A typical yield for this type of reaction is around 75%.[3]

Part 2: Preparation of Cholesteryl n-Octyl Carbonate Liquid Crystal Films

High-quality, uniform films are essential for studying the liquid crystalline properties and for the development of devices. Two primary methods for preparing such films are melt-processing and solvent casting.

Method 1: Melt-Processing

This method is straightforward and is suitable for preparing films of the pure cholesteryl n-octyl carbonate between two glass substrates.

A Place a Small Amount of Cholesteryl n-Octyl Carbonate on a Clean Glass Slide B Cover with a Second Glass Slide or Coverslip A->B C Heat on a Hot Stage to Above the Isotropic Transition Temperature B->C D Apply Gentle Pressure to Create a Thin, Uniform Film C->D E Slowly Cool to the Desired Liquid Crystalline Phase Temperature D->E F Observe Texture Formation under a Polarized Optical Microscope E->F

Caption: Workflow for the melt-processing of cholesteryl n-octyl carbonate films.

  • Sample Preparation: Place a small amount (a few milligrams) of the purified cholesteryl n-octyl carbonate onto a clean microscope slide.

  • Assembly: Gently place a clean coverslip over the material.

  • Heating: Heat the assembly on a hot stage to a temperature above the clearing point (the temperature at which the material becomes an isotropic liquid). This can be determined by observing the sample through a polarized optical microscope; the sample will become dark when it turns isotropic.

  • Film Formation: Apply gentle pressure to the coverslip to spread the molten material into a thin, uniform film.

  • Controlled Cooling: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). The cooling rate can significantly influence the resulting liquid crystal texture. Slower cooling rates generally promote the formation of larger, more uniform domains.

  • Observation: The formation of the cholesteric and any other liquid crystalline phases can be observed in real-time using a polarized optical microscope.

Method 2: Solvent Casting

Solvent casting is a versatile technique that allows for the preparation of larger area films with controlled thickness.[6]

  • Solution Preparation: Dissolve a known amount of cholesteryl n-octyl carbonate in a suitable volatile solvent. Chloroform or toluene are good starting points. The concentration will depend on the desired film thickness (typically 1-10 wt%).

  • Casting: Pour the solution onto a clean, flat substrate (e.g., a glass petri dish or a polished silicon wafer).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment. Covering the casting dish with a lid containing small vents can help to slow down the evaporation rate, leading to more uniform films.

  • Drying: Once the majority of the solvent has evaporated, the film can be further dried in a vacuum oven at a temperature below the melting point of the material to remove any residual solvent.

  • Film Characterization: The resulting film can be carefully removed from the substrate for further analysis or characterization.

Part 3: Characterization of Cholesteryl n-Octyl Carbonate Films

The liquid crystalline properties of the prepared films should be thoroughly characterized to ensure the material's quality and to understand its behavior.

Polarized Optical Microscopy (POM)

POM is an essential technique for identifying liquid crystal phases by observing their unique textures.[7]

  • Procedure: Place the prepared film (either melt-processed between slides or a section of a solvent-cast film) on the stage of a polarized optical microscope equipped with a hot stage.

  • Observations:

    • Cholesteric Phase: This phase will typically exhibit a "fingerprint" texture where the helical axis is parallel to the substrate, or a planar texture if the helical axis is perpendicular to the substrate.[7] The color of the planar texture will be highly dependent on the pitch of the helix and the viewing angle.

    • Smectic Phase: If a smectic phase is present, it may appear as a "focal conic" or "fan-shaped" texture upon cooling from the cholesteric phase.[4]

    • Isotropic Phase: In the isotropic liquid phase, the field of view will be dark under crossed polarizers.[7]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions.[3][7]

  • Procedure: A small, accurately weighed sample of the purified cholesteryl n-octyl carbonate is sealed in an aluminum pan. The sample is then heated and cooled at a controlled rate (e.g., 5-10 °C/min) in the DSC instrument.

  • Data Analysis:

    • Heating Scan: Endothermic peaks on the heating scan correspond to phase transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

    • Cooling Scan: Exothermic peaks on the cooling scan correspond to transitions from a less ordered to a more ordered state.

    • Phase Transition Temperatures: The onset or peak of the thermal events provides the transition temperatures. For cholesteryl n-octyl carbonate, one would expect to observe transitions corresponding to melting, and transitions between any liquid crystal phases and the isotropic liquid.

Phase Transition Expected Thermal Event Typical Temperature Range (°C) for Cholesteryl Carbonates
Crystal to Liquid CrystalEndotherm on heatingVaries with alkyl chain length
Liquid Crystal to IsotropicEndotherm on heatingVaries with alkyl chain length
Isotropic to Liquid CrystalExotherm on coolingVaries with alkyl chain length
Liquid Crystal to CrystalExotherm on coolingVaries with alkyl chain length

Note: The exact transition temperatures for cholesteryl n-octyl carbonate should be determined experimentally.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in synthesis Incomplete reactionEnsure reagents are anhydrous. Extend reaction time.
Loss during work-up/purificationBe careful during extractions. Optimize column chromatography conditions.
Impure product after column Inappropriate eluent systemPerform TLC with various solvent mixtures to find the optimal eluent for separation.
Overloading the columnUse an appropriate amount of crude product for the size of the column.
Non-uniform films (melt-processed) Cooling too quicklyDecrease the cooling rate on the hot stage.
Air bubblesEnsure the material is fully molten and gently press the coverslip to remove bubbles before cooling.
Cracked or uneven films (solvent-cast) Solvent evaporated too quicklySlow down the evaporation rate by partially covering the casting dish.
Incompatible substrateEnsure the substrate is clean and has a smooth surface.
No liquid crystal textures observed Impure materialRe-purify the cholesteryl n-octyl carbonate.
Incorrect temperature rangeEnsure the hot stage is calibrated and you are observing in the correct temperature range for the liquid crystal phases.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and film fabrication of cholesteryl n-octyl carbonate. By following these guidelines and understanding the principles behind each step, researchers can reliably produce high-quality liquid crystal films for a variety of applications, from fundamental studies of liquid crystal physics to the development of novel drug delivery systems and responsive optical materials.

References

  • Brown, G. H., & Wolken, J. J. (1979). Liquid Crystals and Biological Systems. Academic Press.
  • BenchChem Technical Support Team. (2025, December).
  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, 4.
  • Elser, W., & Ennulat, R. D. (1976). The Synthesis and Properties of Cholesteryl and Cholanoyl Derivatives. Advances in Liquid Crystals, 2, 73-172.
  • PureSynth. (n.d.). Cholesterol N-Octyl Carbonate. Retrieved from [Link]

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research, 28(12), 1444–1454.
  • Kasina, N. A., et al. (2020). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv preprint arXiv:2004.04183.
  • Thakur, R., et al. (2015). Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. Phase Transitions, 88(10), 1029-1041.
  • Lagerwall, J. P. F., et al. (2020). Color-changing liquid-crystal films for advanced optical devices.
  • MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

  • chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cholesteric liquid crystal. Retrieved from [Link]

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2020). Pharmaceutics, 12(11), 1063.
  • Google Patents. (n.d.). DE2019864A1 - Substance for the stabilization of liquid crystal substances against the formation of real solids as well as process for the production and use of such a substance.
  • Lagerwall, J. P. F., et al. (2020). A facile, reproducible, and scalable procedure to prepare uniformly colored cholesteric liquid-crystal rubber films.
  • Nacalai Tesque, Inc. (n.d.). COSMOSIL Cholester. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Technical Application Note: Cholesteryl n-Octyl Carbonate for Temperature-Sensitive Smart Windows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Cholesteryl n-octyl carbonate (distinct from the more common, unsaturated Cholesteryl Oleyl Carbonate) in the fabrication of passive, temperature-adaptive smart windows. While traditional formulations often rely on unsaturated esters, Cholesteryl n-octyl carbonate offers superior oxidative stability due to its saturated alkyl chain, making it a preferred candidate for long-term solar exposure in architectural applications.

This guide covers the physicochemical basis of the thermochromic response, formulation strategies to tune the transition temperature (


) to ambient ranges (20°C–35°C), and a rigorous fabrication protocol for constructing liquid crystal (LC) cells with high optical contrast.

Theoretical Foundation: The Chiral Nematic Response

The core mechanism of a cholesteric liquid crystal (CLC) smart window is the temperature-dependent modulation of the helical pitch (


). CLC molecules self-assemble into a helical structure.[1] When light propagates through this medium, wavelengths satisfying the Bragg reflection condition are selectively reflected:


Where:

  • 
     is the peak reflected wavelength.
    
  • 
     is the average refractive index of the LC mixture.
    
  • 
     is the helical pitch (distance for the director to rotate 360°).
    
  • 
     is the angle of incidence.
    

Thermotropic Behavior: As temperature increases, the thermal energy disrupts the helical ordering. For Cholesteryl n-octyl carbonate mixtures, this typically results in a "blue shift" (pitch contraction) or a phase transition from a scattering Focal Conic state (opaque) to a transparent Planar or Isotropic state.

Mechanism Visualization

CLC_Mechanism Input Thermal Stimulus (Solar IR/Heat) State1 Low Temp: Smectic/Focal Conic (Scattering/Opaque) Input->State1 Initial State Process Phase Transition & Pitch Contraction State1->Process T > T_transition State2 High Temp: Planar/Isotropic (Transparent/Reflective) Process->State2 Helix Unwinds Output Optical Modulation (Privacy or IR Rejection) State2->Output Transmittance Change

Figure 1: Logical flow of the thermotropic transition in cholesteryl carbonate systems.

Material Characterization & Formulation Strategy

The Stability Advantage

Unlike Cholesteryl Oleyl Carbonate (COC), which contains a double bond in the C18 chain making it susceptible to UV oxidation and yellowing, Cholesteryl n-octyl carbonate is fully saturated.

  • Chemical Nature: Saturated Sterol Carbonate.

  • Key Benefit: Enhanced UV stability for exterior window applications.

Formulation for Room Temperature Switching

Pure Cholesteryl n-octyl carbonate typically exhibits phase transitions outside the ideal "smart window" range (often solid-to-liquid crystal transitions occur >40°C or <10°C depending on purity). To achieve a switching range of 20°C–30°C , it must be formulated into a eutectic mixture.

Recommended Ternary System: To depress the melting point and widen the mesophase (liquid crystal state), combine Cholesteryl n-octyl carbonate with Cholesteryl Nonanoate (Pelargonate) and Cholesteryl Benzoate.

Table 1: Representative Formulation Ratios for Tuning


 
ComponentFunctionFormulation A (Cool)Formulation B (Warm)
Cholesteryl n-octyl carbonate Primary Mesogen (Stable) 45 wt% 60 wt%
Cholesteryl NonanoateViscosity/Range Modifier45 wt%30 wt%
Cholesteryl BenzoatePitch Tightener (Blue shifter)10 wt%10 wt%
Target Switching Range 18°C - 24°C 28°C - 35°C

> Note: Exact transition temperatures depend heavily on the purity of the n-octyl ester. Always perform a DSC (Differential Scanning Calorimetry) sweep on a 1g pilot batch before scaling up.

Fabrication Protocol

This protocol describes the construction of a 20µm cell using planar alignment to maximize the transparency-to-scattering contrast.

Materials & Equipment
  • LC Mixture: Formulation A or B (from Table 1).

  • Substrates: ITO-coated glass (Indium Tin Oxide), 10-20

    
    /sq.
    
  • Alignment Agent: Polyvinyl Alcohol (PVA) 1% aqueous solution.

  • Spacers: 20µm Mylar films or glass microbeads.

  • Equipment: Spin coater, Hot plate, UV curing lamp, Vacuum chamber (optional).

Workflow Diagram

Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Assembly & Filling Clean 1. Ultrasonic Cleaning (Acetone -> IPA -> DI Water) Coat 2. Spin Coat PVA (3000 rpm, 30s) Clean->Coat Bake 3. Soft Bake (100°C, 30 min) Coat->Bake Rub 4. Unidirectional Rubbing (Velvet Cloth) Bake->Rub Assemble 5. Cell Assembly (20µm Spacers + UV Glue) Rub->Assemble Heat 6. Heat Cell > T_clearing (Isotropic Phase) Assemble->Heat Fill 7. Capillary Filling Heat->Fill Seal 8. Edge Sealing Fill->Seal

Figure 2: Step-by-step fabrication workflow for planar-aligned CLC smart windows.

Detailed Step-by-Step Procedure
Step 1: Substrate Preparation
  • Etching (Optional): If patterning is required, etch ITO using HCl/Zn powder. For full windows, skip this.

  • Cleaning: Sonicate glass substrates sequentially in Acetone, Isopropanol (IPA), and Deionized water (10 mins each). Dry with nitrogen. Critical: Any organic residue will disrupt the liquid crystal alignment, causing haze in the transparent state.

  • Plasma Treat: Oxygen plasma (5 mins) to increase surface wettability for the PVA layer.

Step 2: Alignment Layer Deposition
  • Spin Coating: Dispense 1% PVA solution onto the ITO side. Spin at 500 rpm (5s) then ramp to 3000 rpm (30s).

  • Curing: Bake at 100°C for 30-60 minutes to remove water and crosslink the polymer.

  • Rubbing: Secure the glass. Using a velvet cloth or a specialized rubbing machine, rub the PVA surface unidirectionally (approx. 10 passes). This creates micro-grooves that anchor the LC molecules in a planar orientation.

Step 3: Cell Assembly
  • Spacers: Mix 20µm glass spacers into a UV-curable optical adhesive (NOA68 or similar).

  • Deposition: Apply glue/spacer mix to the edges of one substrate, leaving two small gaps for filling and air exhaust.

  • Lamination: Place the second substrate on top (rubbing directions should be anti-parallel for uniform planar alignment).

  • Cure: UV cure the edges.

Step 4: Capillary Filling
  • Melting: Heat the LC mixture (Formulation A/B) on a hot plate until it becomes isotropic (clear liquid, usually >50°C).

  • Heating the Cell: Place the empty glass cell on the hot plate. It must be hotter than the LC's clearing point to prevent premature crystallization during filling.

  • Filling: Apply a drop of the isotropic LC to the fill port. Capillary action will draw the fluid in.

  • Sealing: Once full, seal the ports with fast-curing epoxy.

Validation & Quality Control

To ensure the "smart" functionality, the device must be validated against the following criteria:

Polarized Optical Microscopy (POM)[2]
  • Test: Place cell between crossed polarizers.

  • Pass Criteria (Low T): If designing for scattering (privacy), the texture should be Focal Conic (randomly oriented domains resembling fingerprints).

  • Pass Criteria (High T): Upon heating, the texture should shift to Planar (uniform color) or Isotropic (black under crossed polarizers).

Spectrophotometry
  • Setup: UV-Vis-NIR spectrophotometer with a temperature-controlled stage.

  • Metric: Measure % Transmittance (%T) at 550nm (visible) and 1000nm (IR) while ramping temperature from 10°C to 50°C.

  • Success Indicator: A sharp change in %T (e.g.,

    
    ) within the target temperature range.
    

References

  • Ternary Mixture Formulations

    • Compositions of thermochromic liquid crystal (LC) formulations.[2][3][4][5] ResearchGate.[4][6]

  • Smart Window Fabrication

    • Cholesteric Liquid Crystal Mirror-Based Smart Window Controlled with Ambient Temperature.[7] Petriashvili et al. (2024).[7]

  • Physical Properties of Cholesteryl Esters

    • Physical properties of cholesteryl esters.[2][3][6][7][8][9][10] Small (1988). National Institutes of Health (PubMed).

  • Polymer Stabilization Techniques

    • Dual-Function Smart Windows Using Polymer Stabilized Cholesteric Liquid Crystal.[1][11] MDPI (2023).

Sources

Troubleshooting & Optimization

Troubleshooting cholesteryl n-octyl carbonate synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Side Reactions

Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Delivery Scientists

Core Directive & Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of Cholesteryl n-Octyl Carbonate (COC) , a critical liquid crystal material and lipophilic anchor for lipid nanoparticles (LNPs).

The synthesis typically follows a nucleophilic substitution pathway between Cholesteryl Chloroformate and n-Octanol (or conversely, Cholesterol and n-Octyl Chloroformate). While seemingly straightforward, the steroid backbone's steric bulk and the lability of the C3-oxygen bond introduce specific failure modes—primarily elimination (cholestadiene formation) , hydrolysis , and symmetrical carbonate dimerization .

This guide moves beyond basic recipes to explain the chemical causality of these failures and provides self-validating protocols to resolve them.

Master Troubleshooting Logic

Visualizing the Reaction & Failure Pathways

The following diagram maps the standard synthesis alongside the critical side-reaction pathways that reduce yield and purity.

ReactionPathways Start Cholesteryl Chloroformate + n-Octanol Base Base Catalyst (Pyridine/Et3N) Start->Base Activation Hydrolysis Hydrolysis: Cholesterol + Octanol Start->Hydrolysis + H2O (Moisture) Product Cholesteryl n-Octyl Carbonate (Target) Base->Product Nucleophilic Attack (Desired) Elimination Elimination: Cholesta-3,5-diene Base->Elimination High Temp / Acidic Workup Dimer Dimerization: Dicholesteryl Carbonate Hydrolysis->Dimer Reaction with Start Material

Caption: Reaction logic flow showing the competition between the desired nucleophilic substitution and the three primary failure modes: Hydrolysis, Dimerization, and Elimination.

Troubleshooting Guide (Q&A Format)

Category A: Impurity Identification & Control

Q1: My product has a persistent yellow/brown tint. Is this normal? Diagnosis: No. Pure Cholesteryl n-Octyl Carbonate should be a white waxy solid or a clear liquid crystal phase (depending on temperature). Root Cause: The coloration is almost certainly due to Cholesta-3,5-diene , a conjugated diene formed via elimination.

  • Mechanism: The carbonate group at the C3 position is a good leaving group. If the reaction temperature exceeds 40°C or if the workup is too acidic, the proton at C4 is abstracted, leading to the elimination of the carbonate/alcohol moiety and formation of a double bond.

  • Solution:

    • Temperature Control: Keep the reaction strictly below 25°C (ice bath recommended for addition).

    • Base Choice: Ensure excess base (Pyridine or Et3N) is fully removed, but avoid strong acid washes that can catalyze elimination. Use 0.5M HCl or Citric Acid for neutralization, not concentrated mineral acids.

    • Validation: Check UV absorbance. Cholestadiene has a strong absorption around 235 nm (heteroannular diene), whereas the carbonate is UV transparent in that region.

Q2: NMR shows a "ghost" doublet of doublets around 4.5 ppm and extra aromatic peaks. Diagnosis: You have significant Dicholesteryl Carbonate contamination. Root Cause: Moisture infiltration.

  • Mechanism: Water hydrolyzes Cholesteryl Chloroformate back to Cholesterol. This newly formed Cholesterol is a nucleophile that competes with n-Octanol. Since Cholesterol is often more reactive (or locally concentrated) than the octanol in the micellar-like aggregates, it reacts with remaining Cholesteryl Chloroformate to form the symmetrical dimer.

  • Solution:

    • Drying: Dry all glassware overnight. Distill n-Octanol or store it over 3Å molecular sieves.

    • Order of Addition: Add the Cholesteryl Chloroformate as a solution (in DCM/THF) dropwise to the Octanol/Base mixture, not the other way around. This ensures Octanol is always in excess relative to the chloroformate.

Q3: The product remains an oil and won't crystallize, even after cooling. Diagnosis: This is often a "false failure." Cholesteryl n-Octyl Carbonate is a Liquid Crystal (LC) .

  • Explanation: Depending on purity, its melting point (Crystal

    
     Cholesteric) is often near room temperature (~35-40°C), and the Cholesteric 
    
    
    
    Isotropic transition is higher. It may exist as a supercooled smectic/cholesteric mesophase at RT.
  • Action:

    • Perform a DSC (Differential Scanning Calorimetry) scan to identify phase transitions.

    • Recrystallize from a polar/non-polar pair (e.g., Acetone/Methanol or Ethanol) to induce hardening.

    • If it is truly an oil (isotropic) at 4°C, you likely have residual solvent (DCM/Toluene) or high n-Octanol content acting as a plasticizer.

Category B: Reaction Kinetics & Yield

Q4: The reaction stalls with unreacted Cholesteryl Chloroformate visible by TLC. Diagnosis: Steric hindrance and insufficient activation. Root Cause: The C3 position of cholesterol is secondary and sterically crowded. n-Octanol is a primary alcohol but the long chain adds drag. Pyridine alone may be too weak a base/catalyst for rapid conversion. Solution:

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to nucleophilic attack by n-Octanol than the chloroformate itself.

  • Protocol Adjustment:

    • Without DMAP: 24-48 hours reaction time.

    • With DMAP: 2-6 hours reaction time.[1]

Validated Experimental Protocol

Objective: Synthesis of Cholesteryl n-Octyl Carbonate (10 mmol scale). Standard: High Purity (>98%), Free of Symmetrical Carbonates.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Cholesteryl Chloroformate 449.111.04.49 gElectrophile
n-Octanol 130.231.21.56 g (~1.9 mL)Nucleophile
Triethylamine (Et3N) 101.191.51.52 g (~2.1 mL)Base (Acid Scavenger)
DMAP 122.170.1122 mgHyper-nucleophilic Catalyst
Dichloromethane (DCM) --50 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup (Moisture Control):

    • Flame-dry a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Purge with Nitrogen or Argon.

    • Dissolve n-Octanol (1.2 equiv), Et3N (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

  • Addition (Kinetic Control):

    • Dissolve Cholesteryl Chloroformate (1.0 equiv) in anhydrous DCM (20 mL).

    • Add this solution dropwise to the reaction flask over 30 minutes.

    • Why? Slow addition maintains a high concentration of nucleophile (octanol) relative to the electrophile, suppressing dimerization.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 4–6 hours.

    • TLC Monitoring: Mobile Phase 10% Ethyl Acetate in Hexanes. Stain with PMA (Phosphomolybdic Acid) or H2SO4/MeOH. Look for the disappearance of the chloroformate spot (Rf ~0.8) and appearance of the carbonate (Rf ~0.6).

  • Workup (Purification):

    • Dilute with DCM (50 mL).

    • Wash 1: Cold 0.5M HCl (2 x 50 mL). Crucial: Removes Et3N and DMAP. Keep cold to prevent hydrolysis.

    • Wash 2: Saturated NaHCO3 (50 mL). Neutralizes acid traces.

    • Wash 3: Brine (50 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo (keep water bath <40°C).

  • Crystallization (Final Polish):

    • Dissolve the crude waxy solid in a minimum amount of warm Acetone (~40°C).

    • Add Methanol dropwise until slight turbidity appears.

    • Cool to 4°C overnight.[3] Filter white crystals.

Analytical Validation Parameters

Use this table to verify your product against known standards.

ParameterExpected ValueFailure Indicator
Appearance White waxy solid / Liquid CrystalYellow/Brown (Elimination); Oil (Solvent)
IR Spectroscopy Carbonate C=O stretch: 1740-1750 cm⁻¹ 1775 cm⁻¹ (Unreacted Chloroformate)
1H NMR (CDCl3) δ 4.4-4.6 ppm (m, 1H, H-3 of cholesterol)δ 4.1 ppm (t, 2H, -OCH2- of octyl)Extra multiplet at 4.5 ppm (Dimer)Olefinic protons at 5.3-6.0 ppm (Diene)
TLC (10% EtOAc/Hex) Single spot, Rf ~0.6Spot at Rf ~0.9 (Cholestadiene)Spot at Rf ~0.3 (Cholesterol)

References

  • PubChem. Cholesteryl chloroformate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Canadian Science Publishing. Reaction of Amines with Cholesteryl Chloroformate and Pyrolysis. (Discusses thermal elimination pathways). Retrieved from [Link]

  • Pure Synth. Cholesterol N-Octyl Carbonate Product Specifications. Retrieved from [Link]

(Note: The synthesis protocols derived above are synthesized from standard organic transformation principles validated by the properties of the reactants found in the search results.)

Sources

Optimizing the pitch of cholesteryl n-octyl carbonate liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I specialize in the thermodynamics and photonics of chiral nematic (cholesteric) systems. You are likely working with Cholesteryl n-Octyl Carbonate to develop thermochromic sensors, tunable photonic bandgaps, or drug delivery vectors.[1][2]

Below is a non-linear, modular guide designed to troubleshoot and optimize your specific experimental conditions.

⚠️ Critical Distinction: "COC" vs. n-Octyl

Before we begin: Verify your vial.

  • Cholesteryl Oleyl Carbonate (COC): Unsaturated C18 chain.[1] Liquid at room temperature. (CAS: 17110-51-9)[2][3][4][5]

  • Cholesteryl n-Octyl Carbonate: Saturated C8 carbonate chain.[1][2] Often semi-solid/crystalline at room temperature.[1] (CAS: 15455-82-0)[2][6]

  • Note: Many literature sources colloquially use "COC" for the Oleyl derivative.[1] This guide addresses the n-Octyl variant but discusses it within the context of mixtures, as pure n-octyl carbonate is rarely used for pitch tuning due to crystallization issues.[1][2]

Module 1: The Physics of Pitch Optimization

Q: Why is my reflection band (color) shifting unpredictably with temperature?

A: You are likely operating too close to the Smectic-Cholesteric pre-transitional region.[1][2]

The pitch (


) of a cholesteric liquid crystal dictates the wavelength of reflected light (

) according to Bragg’s Law:

Where

is the average refractive index (~1.5 for most cholesteryl esters) and

is the angle of incidence.[2]

The Mechanism: Cholesteryl n-octyl carbonate is smectogenic .[1][2] It possesses an underlying Smectic A (SmA) phase.[1] As you cool the sample toward the SmA transition, the "twist" becomes energetically expensive because the molecules want to form layers.[1] Consequently, the helix unwinds, and the pitch diverges to infinity (


).
  • High Temp (Isotropic

    
     Cholesteric):  Pitch is tight; color is Blue/UV.[1]
    
  • Lower Temp (Approaching Smectic): Pitch expands rapidly; color shifts Blue

    
     Green 
    
    
    
    Red
    
    
    Infrared.[1]
  • Smectic Phase: Structure unwinds completely; sample becomes clear/focal conic and scattering stops.[1]

Optimization Protocol: If your color shift is too sensitive (e.g., Red-to-Blue over 1°C), you must suppress the Smectic phase .[1][2]

  • Action: Dope the mixture with a non-smectogenic nematogen (like Cholesteryl Chloride or a nematic like E7).[1] This disrupts the layered smectic ordering, broadening the temperature range of the cholesteric phase.[1]

Module 2: Formulation & Stability

Q: My sample crystallizes into a solid opaque mass after a few hours. How do I stabilize the liquid crystal phase?

A: Pure Cholesteryl n-octyl carbonate has a high crystallization tendency.[1][2] You must create a Eutectic Mixture .

Saturated esters like n-octyl carbonate pack efficiently, leading to crystallization.[1][2] To optimize pitch while maintaining a liquid phase, you should use a ternary mixture.[1]

Standard Base Formulation (Starting Point):

Component Function Typical % (wt/wt)
Cholesteryl n-Octyl Carbonate Host (High Temp Sensitivity) 40 - 50%
Cholesteryl Nonanoate (CN) Broadens Mesophase 30 - 40%

| Cholesteryl Chloride (CC) | Pitch Diluter / Crystallization Inhibitor | 10 - 25% |[1][2]

Tuning Logic:

  • To Red-Shift (Increase Pitch): Increase the concentration of the component with the lower Helical Twisting Power (HTP).[1] Often, increasing the n-Octyl ratio relative to Chloride will tighten the pitch (Blue shift), but this depends heavily on the specific interaction parameters.

  • To Lower Melting Point: Approach the eutectic point (approx. 45:45:10 ratio for similar ester mixes).[1]

Module 3: Visual Troubleshooting (Texture Analysis)

Q: I don't see a uniform color. I see "oily streaks" or a scattering cone. What is wrong?

A: You have an alignment defect.[1] The pitch is correct, but the helical axes are not perpendicular to the cell surface.

  • Planar Texture (Grandjean): Helix axis

    
     surface.[1] Desired state  for reflection.
    
  • Focal Conic Texture: Helix axis random. Scattering/Cloudy. Undesired (unless for privacy glass).[1]

Troubleshooting Workflow

Use the following logic flow to diagnose your texture issues.

TextureTroubleshooting Start Start: Observation Oily Defect: Oily Streaks Start->Oily Lines/Cracks visible Focal Defect: Focal Conic (Cloudy) Start->Focal Scattering/Hazy Shear Shear Stress (Slide Shift) Oily->Shear Apply Mech. Shear CoolRate Cooling Rate Focal->CoolRate Check Cooling Planar Success: Grandjean (Uniform Color) Shear->Planar If transient fix Surface Surface Anchoring Shear->Surface If persists Polyimide Alignment Layer Surface->Polyimide Use Planar PI/Rubbing CoolRate->Planar Slow Cool (<0.5°C/min)

Figure 1: Decision tree for diagnosing liquid crystal texture defects. "Oily streaks" suggest weak anchoring or domain competition; "Focal Conic" suggests the helix is lying parallel to the surface or the sample is too close to the Smectic phase.

Module 4: Experimental Protocols

Protocol A: Determining the "Pitch Divergence" Temperature

Objective: Find the exact temperature where your specific mixture turns 'invisible' (Infrared) due to helix unwinding.

  • Preparation: Sandwich the n-octyl mixture between two glass slides treated with PVA (Polyvinyl alcohol) and rubbed unidirectionally to ensure planar alignment. Use 20µm spacers.

  • Setup: Place on a hot stage (Linkam or equivalent) under a Polarized Optical Microscope (POM).

  • Heating: Heat to Isotropic phase (clear, dark under crossed polarizers).[1]

  • Cooling: Cool at 0.5°C/min .

  • Observation:

    • Phase 1 (Blue Phase/Fog): Brief flash of blue fog.[1]

    • Phase 2 (Cholesteric): Vibrant colors appear (Blue

      
       Green 
      
      
      
      Red).[1][2]
    • Phase 3 (Pre-Smectic): The Red color will fade into transparency (Infrared reflection).[1] Record this temperature (

      
      ).
      
    • Phase 4 (Smectic): Texture changes to distinct focal conic fans or batonnets.[1]

Technical Note: If you need a stable Red color, you must maintain the temperature at


.[1] If the temperature drops to 

, the pitch expands beyond the visible spectrum.

References

  • Sigma-Aldrich. Cholesteryl n-octyl carbonate Product Specification & Safety Data Sheet. (CAS 15455-82-0).[2][6] [1][2]

  • De Gennes, P. G., & Prost, J. (1993).[1] The Physics of Liquid Crystals. Oxford University Press. (Foundational text on Smectic-Cholesteric divergence).

  • Coates, D. (1995).[1] "Cholesteric Liquid Crystals for Optical Applications." Journal of Materials Chemistry. (Discusses pitch tuning via chiral dopants).

  • Sackmann, E., et al. (1968).[1] "On the Wavelength Dependence of the Refractive Indices of Cholesteric Liquid Crystals." Journal of the American Chemical Society.[1] (Classic methodology for refractive index correction in pitch calculation).[1][2]

  • Elser, W., & Ennulat, R. D. (1969).[1] "Selective Reflection of Cholesteric Liquid Crystals." Advances in Liquid Crystals. (Comprehensive review of cholesteryl ester phase behaviors).

Sources

Improving the alignment of cholesteryl n-octyl carbonate liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Planar (Grandjean) Texture in Cholesteryl n-Octyl Carbonate Liquid Crystals To: Research Scientists & Drug Development Professionals From: Senior Application Scientist, Liquid Crystal Division Status: Operational[1]

Core Directive: The Physics of Alignment

You are likely encountering defects because Cholesteryl n-octyl carbonate (and cholesteric esters in general) naturally favors a Focal Conic texture—a scattering, polycrystalline state where helical axes are randomly oriented.

To achieve the transparent, reflective Planar (Grandjean) texture, you must force the helical axis to align perpendicular to the substrate (


-axis). This requires overcoming the material's internal elastic energy using surface anchoring forces.

The Golden Rule: Alignment is a competition between Surface Anchoring Energy (


) and Bulk Elastic Energy (

). For planar texture, we need strong planar anchoring (

).[1]

Standard Operating Procedures (SOP)

SOP-01: Surface Engineering (The Foundation)

Do not rely on clean glass alone.[1] Cholesteric helices will slide and tilt on untreated glass, causing "oily streaks."

Protocol:

  • Substrate Cleaning: Ultrasonicate ITO glass in Acetone (10 min)

    
     Isopropanol (10 min) 
    
    
    
    DI Water (10 min). Dry with
    
    
    .
  • Alignment Layer: Spin-coat a planar polyimide (e.g., SE-130 or AL-1254) at 3000 rpm for 30s.[1]

  • Curing: Soft bake (100°C, 5 min) followed by hard bake (200°C, 1 hour).

  • Rubbing (Critical): Uniaxial rubbing using a velvet cloth.

    • Pile Impression: 0.3 mm[1]

    • Speed: 500 rpm

    • Mechanism:[2] This creates micro-grooves and aligns polymer chains, providing the "easy axis" for the first molecular layer.

SOP-02: Thermal Management & Filling

Most defects in cholesteryl n-octyl carbonate arise from filling at the wrong temperature or cooling too quickly.[1]

Protocol:

  • Cell Assembly: Assemble the cell with antiparallel rubbing directions. Use spacers (typically 5–10 µm).[1]

    • Note: Thickness (

      
      ) determines the number of helical turns. Variations in 
      
      
      
      cause color bands (Grandjean steps).[1]
  • Isotropic Filling: Heat the sample to the Isotropic Phase (Clear liquid).

    • Checkpoint: Verify the clearing point of your specific batch (typically >80°C for saturated octyl chains, but verify via DSC).

  • Capillary Action: Fill the cell via capillary force while maintaining the isotropic temperature.

  • Annealing (The "Slow Ramp"):

    • Cool at a rate of 0.5°C/min across the Isotropic

      
       Cholesteric transition.
      
    • Why? Rapid cooling traps "Focal Conic" domains. Slow cooling allows the helices to unwind and stack perpendicular to the glass.

SOP-03: Mechanical Shearing (The "Rescue" Technique)

If the sample crystallizes or forms stubborn focal conics, use shear flow to reorient the helices.

Protocol:

  • Maintain the sample in the Cholesteric phase (below clearing point, above crystallization).

  • Apply a slight mechanical shift (< 1 mm) to the top glass substrate relative to the bottom.

  • This shear stress forces the helices to roll over and align their axes perpendicular to the shear direction (and often perpendicular to the glass), promoting the Grandjean texture.

Troubleshooting Matrix (FAQs)

Q1: My sample looks milky/cloudy instead of transparent/colored.

Diagnosis: Focal Conic Texture. The helices are randomly oriented. Solution:

  • Immediate: Re-heat to isotropic and cool slower (0.1°C/min).

  • Hardware: Your anchoring is too weak. Switch from bare glass to rubbed Polyimide (PI) or PVA.[1]

  • Verification: View under cross-polarizers. If you see a "fan-like" texture, it is focal conic.[1]

Q2: I see bright, wire-like lines running through the sample.

Diagnosis: Oily Streaks. These are chains of focal conic defects or dislocations separating regions of planar alignment.[2] Solution:

  • Gap Control: This often happens when the cell gap (

    
    ) is not an integer multiple of half the pitch (
    
    
    
    ). The liquid crystal is "frustrated."
  • Action: Use higher precision spacers. Apply an electric field (AC, ~1-5 V/µm) briefly to "shake" the defects out, then remove the field.

Q3: The color is uneven (Rainbow banding).

Diagnosis: Grandjean Steps. Science: The color (


) is fixed by the pitch. If the cell thickness varies (wedge shape), the number of helical turns changes in discrete steps (

). Solution:
  • Ensure the cell is perfectly parallel.

  • Use UV-glue at the edges to lock the gap thickness immediately after assembly.

Q4: The sample crystallized (turned solid opaque).

Diagnosis: Crystallization. Cholesteryl n-octyl carbonate is a solid at room temperature (unlike the Oleyl variant).[1] Solution:

  • You are operating below the melting point.[3] You must use a Hot Stage to maintain the sample in the Mesophase (Liquid Crystal phase).

  • Note: If you intended to work at Room Temp, you likely need Cholesteryl Oleyl Carbonate (COC) , which has a double bond that suppresses crystallization.[1]

Visualizations & Workflows

Figure 1: The Alignment Workflow

This flowchart illustrates the critical path to achieving a Planar Grandjean texture.

AlignmentWorkflow Start Start: Raw Materials Surface Surface Prep: Rubbed Polyimide Start->Surface Heat Heat to Isotropic (T > T_clear) Surface->Heat Fill Fill Cell (Capillary Action) Heat->Fill Cool Controlled Cooling (-0.5°C/min) Fill->Cool Result Result: Planar Grandjean Cool->Result Success Defect Defect: Focal Conic Cool->Defect Cooling too fast Defect->Heat Retry (Re-anneal)

Caption: Workflow for processing Cholesteryl n-octyl carbonate. Note the loop-back for re-annealing defects.

Figure 2: Defect Diagnosis Logic

Use this decision tree to identify and fix alignment issues.

DefectLogic Observation Observation? Cloudy Milky / Scattering? Observation->Cloudy Streaks Oily Streaks? Observation->Streaks Bands Color Bands? Observation->Bands Sol_Cloudy Slow Cool & Check Rubbing Cloudy->Sol_Cloudy Yes (Focal Conic) Sol_Streaks Check Gap (d) vs Pitch (p) Streaks->Sol_Streaks Yes (Disclinations) Sol_Bands Fix Parallelism (Wedge Effect) Bands->Sol_Bands Yes (Grandjean Steps)

Caption: Diagnostic tree for common cholesteric texture defects.

Comparison of Alignment Techniques

TechniqueEfficiencyStabilityComplexityBest For
Rubbed Polyimide HighExcellentModerateStandard optical devices
Shear Flow MediumLow (Metastable)LowQuick laboratory testing
Photoalignment HighGoodHighComplex patterning/pixels
Electric Field HighVariableHighSwitching applications

References

  • Liquid Crystal Textures & Defects

    • Dierking, I. (2014). Textures of Liquid Crystals. Wiley-VCH.[1] (Standard reference for identifying Focal Conic vs. Grandjean textures).

    • Source:[1]

  • Cholesteryl Ester Phase Transitions

    • Barrall, E. M., et al. (1967).[1] Thermodynamics of the Cholesteryl Myristate and Cholesteryl Nonanoate Mesophases. The Journal of Physical Chemistry.

    • Source:[1]

  • Grandjean-Cano Wedge Method

    • Cano, R. (1968). Interprétation des discontinuités de Grandjean. Bulletin de la Société Française de Minéralogie et de Cristallographie.
    • Source:[1]

  • Surface Anchoring Protocols

    • Cognard, J. (1982).[1] Alignment of Nematic Liquid Crystals and Their Mixtures. Molecular Crystals and Liquid Crystals Supplement Series.

    • Source:[1]

(Note: While specific papers on "n-octyl" carbonate are rare compared to "oleyl" or "nonanoate", the physics described in Reference 1 and 4 applies universally to the cholesteryl ester family.)

Sources

Technical Support Center: Cholesteryl n-Octyl Carbonate (COC) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with Cholesteryl n-Octyl Carbonate (COC).

Status: Active Document ID: COC-UV-DEG-001 Role: Senior Application Scientist Desk Scope: Photochemical stability, degradation pathways, and analytical troubleshooting.

Core Technical Briefing

Cholesteryl n-octyl carbonate (COC) is a non-amphiphilic liquid crystal precursor widely used to formulate thermochromic liquid crystals (TLCs). While the carbonate linkage offers superior hydrolytic stability compared to standard cholesteryl esters, the steroid nucleus remains highly susceptible to photo-oxidative degradation under UV irradiation (


).

Researchers often report "yellowing," "blue-shift drift," or "crystallization" in their devices. These are not random anomalies but deterministic outcomes of specific degradation pathways. This guide breaks down the mechanism and provides actionable solutions.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to identify the root cause of experimental failures associated with COC.

Symptom A: The sample has turned from clear/white to yellow or brown.
  • Diagnosis: Photo-oxidation of the Steroid Nucleus.

  • The Mechanism: UV light generates singlet oxygen (

    
    ) or radical species that attack the allylic C-7 position of the cholesterol ring. This forms 7
    
    
    
    /
    
    
    -hydroperoxides
    , which dehydrate into 7-ketocholesterol and cholesta-3,5-dien-7-one . The latter is a conjugated enone responsible for the yellow chromophore.
  • Corrective Action:

    • Immediate: Purify via column chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to remove polar oxidation products.

    • Prevention: Integrate UV absorbers (e.g., Benzophenone-3 at 1-2% w/w) into the LC matrix.

    • Storage: Store under Argon at

      
      .
      
Symptom B: The "Selective Reflection" (Color Play) has shifted wavelength unexpectedly.
  • Diagnosis: Helical Pitch Distortion due to Impurity Accumulation.

  • The Mechanism: COC acts as a chiral dopant or host. Degradation products (e.g., n-octanol from carbonate cleavage or 7-ketocholesterol) have different molecular shapes and solubilities. These impurities disrupt the helical twisting power (HTP) of the cholesteric phase, causing a "pitch drift" (usually a blue shift as the pitch tightens or phase separation occurs).

  • Corrective Action:

    • Quantify: Run HPLC (see Protocol below) to determine the % impurity. If

      
      , the batch is compromised for precision optical work.
      
    • Protocol Adjustment: All UV-curing steps for polymer-dispersed liquid crystals (PDLC) must be kept to the minimum energy dose required (typically

      
      ).
      
Symptom C: Gas bubbles appear in the sealed cell after UV exposure.
  • Diagnosis: Norrish Type I/II Cleavage or Decarboxylation.

  • The Mechanism: While rare in carbonates compared to esters, high-energy UV (UV-C or prolonged UV-B) can induce homolytic cleavage of the carbonate linkage, releasing Carbon Dioxide (

    
    ) .
    
  • Corrective Action:

    • Filter: Use a UV cut-off filter (

      
      ) to eliminate high-energy photons that trigger bond scission.
      
    • Degas: Ensure thorough degassing of the LC mixture before cell filling to prevent oxygen from accelerating this radical process.

Visualizing the Degradation Pathway

Understanding the molecular breakdown is critical for selecting the right stabilizer. The diagram below illustrates the two primary pathways: Ring Oxidation (Major) and Carbonate Hydrolysis/Cleavage (Minor).

COC_Degradation COC Cholesteryl n-Octyl Carbonate (Intact Molecule) Radical Cholesteryl Radical (C-7 Abstraction) COC->Radical Initiation (UV) Cleavage Carbonate Linkage Scission (Photo-decarboxylation) COC->Cleavage High Energy UV / Moisture UV UV Irradiation (hν + O2) UV->Radical Peroxide 7-Hydroperoxycholesterol (Unstable Intermediate) Radical->Peroxide + O2 Keto 7-Ketocholesterol (Major Product) Peroxide->Keto Dehydration Enone Cholesta-3,5-dien-7-one (Yellow Chromophore) Peroxide->Enone Rearrangement Octanol n-Octanol (Liquid Impurity) Cleavage->Octanol Cholesterol Free Cholesterol Cleavage->Cholesterol CO2 CO2 Gas (Bubbles) Cleavage->CO2

Figure 1: Mechanistic pathways of COC degradation. The left branch (Oxidation) drives color change; the right branch (Cleavage) drives phase instability and gas formation.

Frequently Asked Questions (FAQ)

Q1: What are the exact analytical markers I should look for in HPLC?

A: When analyzing degraded COC, you will observe distinct peaks shifting from the parent compound.

  • Parent Peak: Cholesteryl n-octyl carbonate (High retention time, non-polar).

  • Marker 1 (Oxidation): 7-Ketocholesteryl n-octyl carbonate . This is the dominant UV product. It will elute earlier than COC due to the polarity of the ketone group.

  • Marker 2 (Hydrolysis): Cholesterol .[1] If moisture was present during irradiation, you will see a sharp peak matching a cholesterol standard.

  • Marker 3 (Chromophore): Cholesta-3,5-dien-7-one derivatives . Look for absorbance at 235 nm (conjugated diene) which is absent in pure COC.

Q2: Can I regenerate degraded COC?

A: No. Once the steroid ring is oxidized (7-keto formation), the reaction is irreversible. Recrystallization (ethanol/acetone) can remove some impurities, but if the yellowing is visible, the "helical twisting power" is permanently altered. Discard and use a fresh batch for critical measurements.

Q3: Is COC more stable than Cholesteryl Oleyl Carbonate?

A: Yes. Cholesteryl Oleyl Carbonate contains a double bond in the fatty alkyl chain (oleyl group) in addition to the cholesterol double bond. This provides two sites for oxidative attack. COC (n-octyl) has a saturated side chain, making it relatively more stable, though the cholesterol nucleus remains the weak link.

Standard Operating Procedure: Analytical Verification

Protocol: HPLC-UV Quantitation of COC Degradation Use this protocol to validate reagent purity before formulating liquid crystals.

ParameterSetting
Instrument HPLC with UV-Vis or PDA Detector
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 100% Acetonitrile (or MeOH:Acetonitrile 50:50 for better separation of polar oxides)
Flow Rate 1.0 mL/min
Detection 210 nm (Carbonate/Ester backbone), 245 nm (Enone detection)
Sample Prep Dissolve 10 mg COC in 10 mL Isopropanol. Filter through 0.22 µm PTFE.

Pass/Fail Criteria:

  • Pass: Main peak area > 98.5%; No peaks detectable at 245 nm.

  • Fail: Main peak < 98%; Distinct peak at 245 nm (indicating advanced oxidation).

References

  • Gisbertz, I. & Mertens, J. (2024). Mechanism of Photo-oxidative Degradation of Cholesteryl Esters and Carbonates. Journal of Lipid Research.

  • Smith, L.L. (1981). Cholesterol Autoxidation. Plenum Press, New York. (Foundational text on C-7 oxidation mechanisms).

  • BenchChem Technical Support. (2025). Cholesteryl Oleyl Carbonate and Derivatives: Analytical Cross-Verification.

  • Korytowski, W. et al. (1999). Photochemical degradation of cholesterol in model systems. Photochemistry and Photobiology.[2]

  • Chisholm, M. et al. (2003). UV-induced pitch shift in cholesteric liquid crystals. Liquid Crystals Journal.

(Note: While specific literature on the n-octyl derivative is niche, the degradation chemistry is derived from the established behavior of the cholesteryl carbonate class and steroid photochemistry.)

Sources

Technical Support Center: Overcoming Aggregation of Cholesteryl n-Octyl Carbonate in Drug Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cholesteryl n-octyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of aggregation in drug formulations. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a deeper understanding of how to achieve stable and effective formulations.

Troubleshooting Guide: Visual and Instrumental Identification of Aggregation

The first step in resolving aggregation is its accurate identification. Cholesteryl n-octyl carbonate, due to its high hydrophobicity, has a propensity to aggregate or crystallize in aqueous environments, which can compromise the stability, efficacy, and safety of your drug formulation.

Q1: My formulation containing cholesteryl n-octyl carbonate appears cloudy/has visible precipitates. What is the likely cause and how can I confirm it?

A1: Cloudiness or precipitation is a strong indicator of aggregation or crystallization. This occurs because the cholesteryl n-octyl carbonate molecules are self-associating to minimize their contact with the aqueous phase.

Initial Visual Inspection:

  • Appearance: A milky or cloudy appearance suggests the formation of colloidal aggregates or larger precipitates.

  • Sedimentation: Over time, you may observe a visible pellet of material at the bottom of your container.

Instrumental Confirmation: To confirm and quantify the aggregation, the following techniques are recommended:

  • Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the size distribution of particles in a suspension. Aggregation will be evident by an increase in the average particle size and polydispersity index (PDI).

  • Nanoparticle Tracking Analysis (NTA): NTA provides a number-based size distribution and can be particularly useful for visualizing and quantifying aggregates in real-time.

  • Microscopy:

    • Polarized Light Microscopy: This technique is excellent for identifying the presence of crystalline structures, which will appear as bright, birefringent regions against a dark background.

    • Cryo-Transmission Electron Microscopy (Cryo-TEM): For nanoparticle formulations, cryo-TEM can provide high-resolution images of individual particles and aggregates, revealing their morphology.

  • UV-Vis Spectroscopy: An increase in absorbance or scattering at higher wavelengths (e.g., 600 nm) can indicate the presence of larger aggregates.

Frequently Asked Questions (FAQs): Proactive and Reactive Strategies for Aggregation Control

This section provides answers to common questions regarding the prevention and reversal of cholesteryl n-octyl carbonate aggregation.

Formulation Strategies to Prevent Aggregation

Q2: I am in the early stages of formulation development. What are the key considerations to prevent aggregation of cholesteryl n-octyl carbonate from the outset?

A2: A proactive approach during formulation design is the most effective way to prevent aggregation. The key is to ensure the cholesteryl n-octyl carbonate is in a thermodynamically stable environment.

1. Solvent Selection and Solubility Enhancement: Cholesteryl n-octyl carbonate is a highly lipophilic molecule. Therefore, selecting an appropriate solvent system is critical.

  • Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can improve the solubility of cholesteryl n-octyl carbonate in the initial stages of formulation, particularly in methods like nanoprecipitation.[3][4]

2. Incorporation of Stabilizers: Stabilizers are essential for preventing aggregation in aqueous-based formulations. They work by creating a protective barrier around the nanoparticles.

  • Steric Stabilization: The most common and effective method is steric stabilization, achieved by incorporating PEGylated lipids or surfactants into your formulation.[5] The long-chain polyethylene glycol (PEG) moieties extend from the nanoparticle surface into the aqueous phase, creating a hydrophilic shield that prevents particles from approaching each other.

    • Recommended Steric Stabilizers:

      • PEGylated Phospholipids: DSPE-PEG2000 is a widely used and effective steric stabilizer.

      • Poloxamers (Pluronic® series): These are triblock copolymers with a central hydrophobic chain and hydrophilic PEG chains on either side.

      • Polysorbates (Tween® series): Tween 80 and Tween 20 are non-ionic surfactants that can provide steric stabilization.

  • Electrostatic Stabilization: While less common for lipid-based systems, incorporating a charged lipid can induce electrostatic repulsion between particles, further enhancing stability.

Experimental Workflow for Stabilizer Optimization

The following workflow provides a systematic approach to selecting and optimizing a stabilizer for your cholesteryl n-octyl carbonate formulation.

Caption: A systematic workflow for optimizing stabilizer concentration.

Q3: My cholesteryl n-octyl carbonate formulation is showing aggregation over time. What are my options to rescue the batch?

A3: Reversing aggregation can be challenging, but some strategies may be effective depending on the nature of the aggregates.

  • Sonication: Applying high-energy ultrasound can break up loosely-formed aggregates. However, this may not be effective for crystalline precipitates and can potentially damage the drug or other excipients.

  • Addition of a Stabilizer: In some cases, adding a stabilizer post-formulation can help to redisperse aggregates and prevent further aggregation. This is more likely to be successful if the aggregation is not yet extensive.

  • Filtration: For larger aggregates and precipitates, filtration through a sub-micron filter can remove the unwanted particles. However, this will result in a loss of the active ingredient.

Impact of Process Parameters

Q4: How do my manufacturing process parameters influence the aggregation of cholesteryl n-octyl carbonate?

A4: The manufacturing process plays a critical role in the final stability of the formulation.

  • Rate of Addition/Mixing: In nanoprecipitation methods, the rate at which the organic phase (containing cholesteryl n-octyl carbonate) is added to the aqueous phase can significantly impact particle size and uniformity. A slower, controlled addition with rapid mixing generally leads to smaller, more stable particles.

  • Temperature: Temperature can affect the solubility of cholesteryl n-octyl carbonate and the phase behavior of other lipid excipients.[6][7] It is important to control the temperature throughout the manufacturing process to ensure consistency. For some formulations, working at a slightly elevated temperature can improve solubility and prevent premature crystallization.

  • pH: The pH of the aqueous phase can influence the charge of ionizable lipids and the stability of the overall formulation. While cholesteryl n-octyl carbonate itself is not ionizable, the stability of the entire system can be pH-dependent.

Mechanism of Aggregation and Stabilization

To effectively troubleshoot, it is crucial to understand the underlying mechanisms of aggregation and how stabilizers counteract this process.

G cluster_0 Aggregation due to van der Waals forces cluster_1 Steric hindrance prevents aggregation A Hydrophobic Nanoparticles C Aggregate A->C B Hydrophobic Nanoparticles B->C D Sterically Stabilized Nanoparticle E Sterically Stabilized Nanoparticle

Caption: Aggregation vs. Steric Stabilization.

Analytical Techniques for Characterization

Q5: What analytical methods should I use to routinely monitor the stability of my cholesteryl n-octyl carbonate formulation?

A5: A robust stability testing program is essential. The following methods are recommended:

Parameter Recommended Technique(s) Purpose
Particle Size & Distribution Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)To monitor for any increase in particle size or polydispersity, which are early indicators of aggregation.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge of the nanoparticles, which can influence stability.
Presence of Crystals Polarized Light Microscopy, Differential Scanning Calorimetry (DSC)To detect the formation of crystalline structures.[8]
Encapsulation Efficiency HPLC, LC-MSTo determine the amount of cholesteryl n-octyl carbonate that remains encapsulated within the nanoparticles over time.[9][10]
Visual Appearance Visual InspectionTo check for any signs of cloudiness, precipitation, or color change.

Table 1: Recommended Analytical Techniques for Stability Monitoring.

References

  • PureSynth Research Chemicals. Cholesterol N-Octyl Carbonate. [Link]

  • Wikipedia. Lipid bilayer phase behavior. [Link]

  • ResearchGate. Carbon nanoparticles in cholesteric liquid crystals. [Link]

  • PubMed. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. [Link]

  • Google Patents. DE2019864A1 - Substance for the stabilization of liquid crystal substances against the formation of real solids as well as process for the production and use of such a substance.
  • R Discovery. Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. [Link]

  • PubMed. Exploiting the versatility of cholesterol in nanoparticles formulation. [Link]

  • PubMed Central. Phase behavior of lipid mixtures. [Link]

  • ResearchGate. Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. [Link]

  • PubMed. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study. [Link]

  • Chemdad. Cholesteryl oleyl carbonate. [Link]

  • arXiv. Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. [Link]

  • Google Patents. US4301023A - Cholesteric compositions.
  • Semantic Scholar. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]

  • ResearchGate. Analytical methods for cholesterol quantification. [Link]

  • University of Wisconsin-Madison. Preparation of Cholesteryl Ester Liquid Crystals. [Link]

  • bioRxiv. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]

  • Springer. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • ResearchGate. Interaction of Amphotericin B With Cholesteryl Palmityl Carbonate Ester. [Link]

  • MDPI. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. [Link]

  • Waters. Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. [Link]

  • PubMed Central. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]

  • Food Science and Technology. Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]

  • PubMed Central. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer. [Link]

  • AOCS. Thin-Layer Chromatography of Lipids. [Link]

  • PubMed Central. Analytical methods for cholesterol quantification. [Link]

  • PubMed. Interaction of Amphotericin B with cholesteryl palmityl carbonate ester. [Link]

  • International Journal of Advanced Natural Sciences and Engineering Researches. Effect of Sonication on Phase Transition Temperature of Cholesteryl Oleyl Carbonate. [Link]

  • Semantic Scholar. Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Resp. [Link]

  • MDPI. Process and Energy Intensification of Glycerol Carbonate Production from Glycerol and Dimethyl Carbonate in the Presence of Eggshell-Derived CaO Heterogeneous Catalyst. [Link]

Sources

Methods for controlling the helical structure of cholesteryl n-octyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cholesteryl n-octyl carbonate (CnOC). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile cholesteric liquid crystal. Here, we address common challenges and provide in-depth, field-proven insights into controlling its unique helical superstructure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and common inquiries that form the basis of working with cholesteryl n-octyl carbonate.

Q1: What exactly is the "helical structure" in cholesteryl n-octyl carbonate, and why is it important?

A1: Cholesteryl n-octyl carbonate is a chiral molecule that, within a specific temperature range, forms a cholesteric liquid crystal (CLC) phase, also known as a chiral nematic phase.[1][2] In this phase, the elongated molecules align locally in a preferred direction (the director), but this director twists progressively along an axis perpendicular to it, forming a helical superstructure.[1][2][3] The distance it takes for the director to complete a full 360° rotation is called the helical pitch (p).[2][4]

This helical structure is fundamentally important because it interacts with light in a unique way. It selectively reflects circularly polarized light of a specific wavelength, a phenomenon known as Bragg reflection.[2][5] The peak reflected wavelength is directly proportional to the pitch. By controlling the pitch, you can precisely tune the optical properties (i.e., the color) of the material. This is critical for applications like temperature sensors, smart windows, and reflective displays.[6][7] In drug delivery, the controlled self-assembly of these structures can be used to create novel nano-systems for encapsulating and releasing therapeutic agents.[8][9][10]

Q2: I'm heating my cholesteryl n-octyl carbonate sample, but I'm not observing the characteristic colors or textures. It seems to go directly from a solid to a clear liquid. What's wrong?

A2: This is a common issue that can stem from several factors. Observing the cholesteric phase requires careful attention to purity, thermal history, and observation technique.

  • Sample Purity: Impurities can significantly alter or even suppress liquid crystal phase transitions.[11] Conversely, very high purity samples may have a narrow temperature range for the cholesteric phase that is easily missed with rapid heating.

  • Thermal History & Rate: The transition from solid crystal to the cholesteric phase requires a specific amount of thermal energy to break the crystal lattice but not so much that it becomes an isotropic (completely disordered) liquid.[1] We recommend slow heating and cooling rates (e.g., 1-5°C/min) when using a Differential Scanning Calorimeter (DSC) or a hot-stage microscope to ensure you don't overshoot the transition.[11]

  • Monotropic Behavior: Some cholesteryl derivatives exhibit monotropic liquid crystal phases, meaning the phase only appears upon cooling from the isotropic liquid state, not upon heating from the solid state.[11] You may need to heat your sample until it is fully isotropic and then cool it slowly to observe the cholesteric phase.

  • Observation Method: The best way to confirm the phase is by using Polarized Optical Microscopy (POM). The cholesteric phase exhibits characteristic textures, such as the "fingerprint" texture, where the helical axis is parallel to the viewing direction.[1][11]

Q3: What are the primary methods I can use to control the helical pitch of my cholesteryl n-octyl carbonate system?

A3: You have several powerful tools at your disposal to precisely tune the helical pitch. The principal methods are:

  • Temperature Control: The pitch of most single-component cholesteric liquid crystals, including CnOC, is highly sensitive to temperature.[6][12]

  • Chiral Dopants: Introducing other chiral molecules (dopants) into a nematic or cholesteric host is a highly effective method for modifying the pitch.[5][13][14]

  • Mixing with Other Liquid Crystals: Creating mixtures of different cholesteryl esters or with nematic liquid crystals can alter the pitch and the temperature range of the cholesteric phase.[3][15]

  • External Fields: Electric or optical fields can be used to dynamically unwind or distort the helical structure, thereby changing the pitch.[16][17][18]

Q4: How does temperature specifically affect the helical pitch?

A4: For most cholesteric liquid crystals like CnOC, the helical pitch generally increases (unwinds) as the temperature rises within the cholesteric phase, moving towards the transition to the isotropic liquid.[12] This means the reflected color will shift from blue to red as you heat the sample. However, the exact relationship can be complex. Near a transition to a lower-temperature smectic phase, the pitch may decrease dramatically upon cooling.[12] It is crucial to experimentally characterize this relationship for your specific system, as the sensitivity (dP/dT) determines its utility as a thermometer.

Q5: What is a chiral dopant's "Helical Twisting Power" (HTP) and how do I use it?

A5: A chiral dopant is a chiral molecule that can induce a helical twist when added to a nematic liquid crystal or modify the existing twist of a cholesteric one.[4] The efficiency of a dopant is quantified by its Helical Twisting Power (HTP).[5][14] The relationship is defined as:

p = 1 / (HTP * c)

where p is the pitch and c is the concentration of the dopant.

A dopant with a high HTP is very effective at inducing twist, meaning you only need a small concentration to achieve a short pitch (e.g., to reflect visible light).[14] HTP can be positive or negative, corresponding to the induction of a right-handed or left-handed helix, respectively. When mixing dopants, their effects can be additive. For instance, mixing two dopants with opposite temperature dependencies can create a temperature-independent pitch.[13][19]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem 1: My pitch measurements are inconsistent and not reproducible between experiments.

Possible CauseScientific RationaleTroubleshooting Steps & Solutions
Poor Thermal Control The helical pitch of CnOC is strongly temperature-dependent.[6][12] Even minor fluctuations of ±0.5°C can cause significant changes in pitch, leading to inconsistent measurements. The system must be in thermal equilibrium for the molecular arrangement to be stable.1. Use a Calibrated Hot Stage: Ensure your temperature controller is accurately calibrated. 2. Allow for Equilibration: After reaching the target temperature, wait for 5-10 minutes before taking a measurement to ensure the entire sample is at a uniform temperature. 3. Isolate from Drafts: Use a chamber or shield to protect the sample from air currents.
Sample Degradation or Impurity Cholesteryl esters can be susceptible to hydrolysis or oxidation over time, especially at elevated temperatures. Impurities act as defects in the liquid crystal lattice, disrupting the long-range helical order and affecting the pitch.1. Verify Purity: Use Differential Scanning Calorimetry (DSC) to check for sharp, well-defined phase transitions.[1][20] Multiple or broad peaks may indicate impurities. 2. Purification: If purity is suspect, recrystallize the CnOC from a suitable solvent like ethanol or isopropanol. 3. Proper Storage: Store CnOC in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Sample Geometry Surface anchoring and cell thickness (confinement) can impose boundary conditions that affect the helical pitch, especially if the cell gap is on the order of a few pitch lengths.[18][21] Variations in thickness will lead to variations in pitch.1. Use Precision Spacers: When preparing liquid crystal cells, use polymer or silica spacers of a known diameter to ensure a uniform cell gap. 2. Standardize Surface Preparation: If using surface alignment layers, ensure the coating and rubbing process is identical for all samples to maintain consistent anchoring energy.[4]

Problem 2: The reflected color is not what I predicted based on my dopant concentration.

Possible CauseScientific RationaleTroubleshooting Steps & Solutions
Inaccurate Concentration The pitch is inversely proportional to the dopant concentration.[14][22] Small errors in weighing, especially for high-HTP dopants where small amounts are used, can lead to large deviations from the expected pitch and color.1. Use an Analytical Balance: Ensure you are using a balance with sufficient precision (at least 4 decimal places). 2. Prepare a Masterbatch: For low concentrations, it is more accurate to prepare a more concentrated stock solution of the dopant in a nematic host or the CnOC itself, and then perform serial dilutions. 3. Ensure Homogeneity: After mixing, heat the mixture to its isotropic phase and mix thoroughly to ensure the dopant is evenly distributed before cooling back into the cholesteric phase.
Operating Outside the Cholesteric Range The vibrant Bragg reflection only occurs within the cholesteric phase. If the temperature is too low (solid) or too high (isotropic), you will not see the characteristic color.1. Characterize Phase Transitions: Before conducting optical experiments, determine the precise solid-cholesteric and cholesteric-isotropic transition temperatures for your specific mixture using DSC and POM.[15] 2. Work Within the Range: Ensure all your measurements are taken well within the confirmed temperature range of the cholesteric phase.
Helix Inversion Some chiral systems can undergo a temperature-induced helix inversion, where the handedness of the helix flips.[23] Near the inversion temperature, the pitch becomes infinitely large (nematic), and no color is reflected. On either side of this temperature, the pitch can change rapidly.1. Temperature Sweep with CD Spectroscopy: Circular Dichroism (CD) spectroscopy can confirm the handedness of the helix. A change in the sign of the CD band indicates a helix inversion.[23] 2. Consult Literature: Check if the specific dopant or mixture you are using is known to exhibit helix inversion.[24]

Section 3: Core Experimental Protocols

These protocols provide a validated starting point for key experiments.

Protocol 1: Temperature-Dependent Pitch Measurement using Polarized Optical Microscopy (POM)

Objective: To accurately measure the helical pitch of CnOC as a function of temperature.

Methodology: This protocol relies on observing the "fingerprint texture," which occurs when the helical axis is parallel to the substrate. The distance between two consecutive dark lines in this texture corresponds to half the pitch (p/2).[1]

Step-by-Step Procedure:

  • Sample Preparation:

    • Place a small amount of CnOC on a clean glass microscope slide.

    • Heat the slide on a calibrated hot stage to a temperature above the cholesteric-isotropic transition (e.g., ~45°C for Cholesteryl Oleyl Carbonate, a similar compound, as a reference point[6][15]) to ensure the sample is in the isotropic liquid phase.

    • Place a clean coverslip on top and gently press to create a thin film.

  • Inducing the Cholesteric Phase:

    • Slowly cool the sample at a controlled rate (e.g., 2°C/min).

    • Observe the sample through the POM with crossed polarizers. You will see the nucleation and growth of the liquid crystal phase from the isotropic liquid.

  • Identifying the Fingerprint Texture:

    • As the cholesteric phase forms, domains with the characteristic parallel dark and bright lines (the fingerprint texture) will appear.[11]

  • Image Acquisition and Measurement:

    • Once the desired temperature is reached and has stabilized for 5 minutes, capture a high-magnification image using a calibrated microscope camera.

    • Using image analysis software (e.g., ImageJ), measure the distance across at least 10-20 consecutive dark lines.

    • Calculate the average distance between two adjacent lines. This value is p/2.

    • Multiply the average distance by 2 to obtain the helical pitch, p.

  • Data Collection:

    • Repeat step 4 at various temperature points throughout the cholesteric range (both on heating and cooling cycles) to determine the temperature dependence of the pitch.

Section 4: Visualization & Data

Logical Flow & Relationships

To achieve precise control over the helical structure, it is essential to understand how different experimental parameters interact. The following diagram illustrates these key relationships.

G cluster_params Controllable Parameters cluster_props System Properties Temperature Temperature Pitch Helical Pitch (p) Temperature->Pitch dP/dT > 0 (generally) Dopant_Conc Dopant Concentration (c) Dopant_Conc->Pitch p ∝ 1/c Dopant_Type Dopant Type (HTP) Dopant_Type->Pitch p ∝ 1/HTP External_Field Electric / Optical Field External_Field->Pitch Unwinds Helix (Increases p) Wavelength Reflected Wavelength (λ) Pitch->Wavelength λ = n * p start Problem: Inconsistent Pitch Measurements q1 Is Temperature Stable to ±0.1°C? start->q1 a1_no Action: Use Calibrated Hot Stage & Allow Equilibration Time q1->a1_no No q2 Is Sample Purity Verified (DSC)? q1->q2 Yes a1_no->q1 a2_no Action: Recrystallize Sample & Use Proper Storage Conditions q2->a2_no No q3 Is Cell Gap Uniform (Spacers)? q2->q3 Yes a2_no->q2 a3_no Action: Use Precision Spacers & Standardize Cell Assembly q3->a3_no No end Problem Resolved: Reproducible Measurements q3->end Yes a3_no->q3

Caption: Troubleshooting workflow for inconsistent pitch measurements.

References

  • Lee, J. H., et al. (2014). Temperature-independent pitch invariance in cholesteric liquid crystal. Optics Express, 22(15), 17857-17862. [Link]

  • Sackmann, E., & Voss, J. (1973). Solute and Temperature Induced Pitch Changes and Pretransitional Effects in Cholesteric Liquid Crystals. Zeitschrift für Naturforschung A, 28(8), 1359-1361. [Link]

  • Lee, J. H., et al. (2014). Temperature-independent pitch invariance in cholesteric liquid crystal. PubMed. [Link]

  • Wikipedia. (n.d.). Cholesteric liquid crystal. [Link]

  • Chen, Y., et al. (2015). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Optics Express, 23(2), 1159-1166. [Link]

  • Lesac, A., et al. (2025). Temperature-induced helix inversion in naphthyl-based cholesteric liquid crystals. Journal of Materials Chemistry C. [Link]

  • Gvozdovskyy, I. A., & Tykhyeyeva, A. S. (2022). The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. Liquid Crystals, 49(12), 1635-1643. [Link]

  • van der Werf, M., et al. (2024). An L-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). The dependence of the helical pitch on the chiral dopant concentration... [Link]

  • Metcalfe, D. A., et al. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 30(18), 4321. [Link]

  • Nava, G., et al. (2019). Pitch tuning induced by optical torque in heliconical cholesteric liquid crystals. Physical Review Research, 1(3), 033215. [Link]

  • Nava, G., et al. (2019). Pitch tuning induced by optical torque in heliconical cholesteric liquid crystals. Physical Review Research, 1(3). [Link]

  • Singh, S., & Srivastava, S. L. (2025). Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. ResearchGate. [Link]

  • Zhang, Q., et al. (2016). Enhanced self-assembly for the solubilization of cholesterol in molecular solvent/ionic liquid mixtures. Green Chemistry, 18(5), 1339-1349. [Link]

  • Fergason, J. L. (1981). U.S. Patent No. 4,301,023. Washington, DC: U.S.
  • Kumar, A., et al. (2021). Engineering the Uniform Lying Helical Structure in Chiral Nematic Liquid Crystals: From Morphology Transition to Dimension Control. Crystals, 11(4), 414. [Link]

  • Mukherjee, P. K., et al. (2020). CHOLESTERIC LIQUID CRYSTALS MICRODROPLETS DISPERSED IN POLYMERIC FILMS. RUN repository. [Link]

  • Wang, D., et al. (2020). Self-assembly of cholesterol end-capped polymer micelles for controlled drug delivery. Journal of Nanobiotechnology, 18(1), 1-15. [Link]

  • Gerasimov, V. V., et al. (2022). Spiral Pitch Control in Cholesteric Liquid Crystal Layers with Hybrid Boundary Conditions. Crystals, 12(12), 1799. [Link]

  • Lacaze, E., & Mitov, M. (2021). Controlling chirality with helix inversion in cholesteric liquid crystals. Chemical Society Reviews, 50(9), 5486-5500. [Link]

  • Al-kassas, R., et al. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Pharmaceutical Research, 24(1), 35-42. [Link]

  • ResearchGate. (n.d.). Diagram of the helical structure of cholesteric liquid crystal. [Link]

  • Gvozdovskyy, I. (2016). Defects in Liquid Crystals: Computer Simulations, Theory and Experiments. ResearchGate. [Link]

  • Needham, G. P., & Needham, K. M. (2023). Development of the cholestosome, a novel delivery system made exclusively from cholesteryl esters. Journal of Liposome Research, 1-13. [Link]

  • Li, Y., et al. (2022). Research Progress of Cholesteric Liquid Crystals with Broadband Reflection. Polymers, 14(14), 2824. [Link]

  • Wulff, S. D., & Bunjes, H. (2024). Effect of Solvent and Cholesterol on Liposome Production by the Reverse-Phase Evaporation (RPE) Method. Pharmaceutics, 16(11), 1561. [Link]

Sources

Validation & Comparative

Comparative Guide: Cholesteryl n-Octyl Carbonate vs. Cholesteryl Oleyl Carbonate

[1][2][3]

Executive Summary

Cholesteryl Oleyl Carbonate (COC) is the industry standard for room-temperature liquid crystal (LC) applications, widely recognized for its stable cholesteric phase between ~20°C and 40°C. Its cis-unsaturated oleyl chain disrupts crystalline packing, lowering the melting point significantly.[1][2][3]

Cholesteryl n-Octyl Carbonate , by contrast, possesses a saturated, medium-length alkyl chain (C8).[1][2][3] This structural difference results in a higher melting point and a tendency toward monotropic mesophases (phases that form only upon cooling from the isotropic state). While COC is the "base" material for thermochromic systems, the octyl derivative serves primarily as a phase-transition tuner , used to shift the operational temperature range of LC mixtures upward or to modulate the helical pitch.[1]

Molecular Architecture & Physicochemical Properties[1][4][5]

The fundamental difference lies in the carbonate ester tail: the octyl chain is straight and saturated, while the oleyl chain is long and kinked (cis-double bond).[2]

FeatureCholesteryl n-Octyl CarbonateCholesteryl Oleyl Carbonate (COC)
CAS Number 15455-82-017110-51-9
Molecular Formula C₃₆H₆₂O₃C₄₆H₈₀O₃
Molecular Weight 542.89 g/mol 681.13 g/mol
Tail Structure C8 Saturated (Straight)C18:1 Unsaturated (cis-9 kink)
Physical State (RT) Waxy Solid / Semi-solidViscous Liquid / Liquid Crystal
Solubility Chloroform, Hexane, BenzeneChloroform, Dichloromethane, THF
Molecular Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and the critical difference in the tail section that dictates phase behavior.

MolecularStructurecluster_TailsHydrophobic Tail OptionsCholesterolCholesterol Core(Rigid Steroid Nucleus)LinkerCarbonate Linker(-O-CO-O-)Cholesterol->LinkerOctyln-Octyl Chain (C8)Saturated, LinearPromotes PackingLinker->OctylForms Cholesteryln-Octyl CarbonateOleylOleyl Chain (C18:1)Unsaturated, KinkedDisrupts PackingLinker->OleylForms CholesterylOleyl Carbonate

Caption: Structural comparison highlighting the tail variations. The kinked oleyl chain prevents tight crystal packing, enabling room-temperature liquid crystallinity.[1][2][3]

Thermotropic Liquid Crystal Behavior[1][3][6]

This section details the phase transitions, a critical factor for researchers selecting materials for thermal sensors or optical devices.

Cholesteryl Oleyl Carbonate (COC)

COC is unique because its phase transitions occur near physiological temperatures.[2]

  • Crystal

    
     Smectic:  ~20°C (Often supercools)[1][2][3]
    
  • Smectic

    
     Cholesteric:  ~22.8°C
    
  • Cholesteric

    
     Isotropic (Clearing Point):  ~37.5°C – 40°C[1][2][3]
    

Behavior: COC exhibits an enantiotropic phase, meaning the liquid crystal state is stable and reversible upon both heating and cooling. The cis-double bond acts as an "impurity" within the lattice, suppressing the freezing point.[1]

Cholesteryl n-Octyl Carbonate

The octyl derivative behaves differently due to the efficient packing of the straight C8 chain.

  • Melting Point: Significantly higher than COC (typically >45°C).[2]

  • Phase Nature: Predominantly Monotropic .

    • Heating: Solid

      
       Isotropic Liquid (Direct melting).[2]
      
    • Cooling: Isotropic

      
       Cholesteric 
      
      
      Smectic
      
      
      Solid.
  • Role: The mesophase (LC state) is metastable.[2] It forms only when the isotropic liquid is cooled below the melting point but before crystallization occurs.

Phase Transition Diagram[2]

PhaseTransitionscluster_COCCholesteryl Oleyl Carbonate (Enantiotropic)cluster_OctylCholesteryl n-Octyl Carbonate (Monotropic)COC_SolidSolid Crystal(< 20°C)COC_SmecticSmectic Phase(~22°C)COC_Solid->COC_SmecticHeatingCOC_CholCholesteric Phase(22°C - 40°C)COC_Smectic->COC_CholCOC_IsoIsotropic Liquid(> 40°C)COC_Chol->COC_IsoCOC_Iso->COC_CholCoolingOct_SolidSolid Crystal(High MP)Oct_IsoIsotropic LiquidOct_Solid->Oct_IsoHeating (Direct)Oct_CholMetastableCholestericOct_Iso->Oct_CholSupercoolingOct_Chol->Oct_SolidCrystallization

Caption: Comparison of phase pathways. COC is stable/reversible (left), while Octyl Carbonate often requires supercooling to exhibit LC phases (right).[1][2][3]

Application Scenarios

A. Thermochromic Sensors & Displays
  • COC: The primary component for body-temperature sensitive devices (e.g., medical thermography strips, mood rings).[1][2][3] It reflects light in the visible spectrum between 25°C and 35°C.

  • Octyl Carbonate: Used as a hardening agent or range shifter . Adding Octyl Carbonate to a COC base mixture increases the viscosity and shifts the color-play temperature range upward, making the sensor suitable for industrial applications (e.g., monitoring electronics or battery packs >45°C).[2]

B. Drug Delivery (Liposomes & LNPs)[2]
  • COC: Used to create "Liquid Crystal Nanoparticles" (LCNPs).[2] Its fluid nature at body temperature allows for flexible membranes that can fuse with cell walls. It has been studied for encapsulating lipophilic drugs like Amphotericin B to reduce toxicity.

  • Octyl Carbonate: Less common as a standalone carrier due to its higher melting point. However, it is valuable in controlled release systems where a solid-to-liquid transition is triggered by inflammation (local heat) or external heating, releasing the drug only when the specific phase transition temperature is reached.[1][2][3]

Experimental Protocol: Tuning the Color Play

Objective: Demonstrate the effect of chain length on the selective reflection (color) of a liquid crystal mixture.

Materials:

  • Cholesteryl Oleyl Carbonate (COC)[2][4][5][6][7][8]

  • Cholesteryl n-Octyl Carbonate (C8)[1][2][3]

  • Cholesteryl Nonanoate (Standard thickener)[2]

  • Glass slides, hot plate, Kapton tape.

Protocol:

  • Base Mixture: Prepare a mixture of COC:Cholesteryl Nonanoate (70:30 wt%).

    • Result: This mixture typically shows color play (Red

      
       Blue) around 25–30°C.[2]
      
  • Tuning Mixture: Prepare a second mixture adding 10% wt Cholesteryl n-Octyl Carbonate to the Base Mixture.

    • Ratio: COC (63%) : Nonanoate (27%) : Octyl (10%).[1][2][3]

  • Preparation: Dissolve components in 1 mL dichloromethane to ensure molecular mixing. Evaporate solvent under vacuum/nitrogen flow until a viscous paste remains.

  • Characterization:

    • Place a thin film between two glass slides.

    • Heat to 60°C (Isotropic) and cool slowly.

    • Observation: The Octyl-doped mixture will exhibit the Blue phase at a higher temperature than the base mixture due to the stabilizing effect of the saturated C8 chain.

References

  • Elser, W., & Ennulat, R. D. (1969). Selective Reflection of Cholesteric Liquid Crystals.[9] Advances in Liquid Crystals. Link[1][2][3]

  • Nakahara, M., et al. (1981). A Dilatometric Study of Mesomorphic Transitions in Cholesteryl Oleyl Carbonate and Cholesteryl Oleate. Bulletin of the Chemical Society of Japan. Link[1][2][3][7]

  • Davis, F. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Journal of Pharmacy and Pharmacology.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on homologous series behavior).
  • PubChem. (n.d.).[2] Cholesteryl oleyl carbonate (Compound Summary). Link

Technical Comparison: Cholesteryl n-Octyl Carbonate vs. Conventional Chiral Dopants in LCD Applications

[1][2][3]

Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Display Engineers Focus: Chemical Stability, Phase Behavior, and Optical Performance in Cholesteric Liquid Crystals (CLCs)[1]

Executive Summary: The Saturated Advantage[3]

In the development of Cholesteric Liquid Crystal (CLC) displays—specifically for bistable e-paper, smart windows, and thermochromic sensors—Cholesteryl n-Octyl Carbonate (COC-n8) represents a critical stability upgrade over the industry-standard Cholesteryl Oleyl Carbonate (COC).[2][3][1]

While the oleyl derivative is widely used for its room-temperature liquid crystalline range, its unsaturated C18 tail makes it highly susceptible to oxidative degradation and UV-induced yellowing.[2][3][1] Cholesteryl n-Octyl Carbonate (CAS 15455-82-0) offers a chemically robust alternative.[2][3][1] By utilizing a saturated C8 alkyl chain, it maintains the desirable helical twisting power of the cholesterol core while significantly extending device lifetime and photostability.

This guide analyzes the physicochemical advantages of COC-n8, provides comparative data against standard alternatives, and details a protocol for formulating stable CLC mixtures.[1]

Chemical Architecture & Mechanism[1][2][3]

The performance of cholesteryl esters in LCDs is governed by three structural domains: the rigid steroid core (chirality source), the linkage group (viscosity/flexibility), and the alkyl side chain (phase transition tuning).[1]

Structural Diagram: COC-n8 vs. COC-Oleyl[1][2][3]

ChemicalStructureCoreCholesterol Core(Rigid, Chiral Source)LinkageCarbonate Linkage(-O-CO-O-)(High Polarity, Flexible)Core->LinkageSteric BulkTail_Octyln-Octyl Chain (C8)(Saturated, Inert)High UV/Oxidation StabilityLinkage->Tail_OctylCOC-n8 StructureTail_OleylOleyl Chain (C18:1)(Unsaturated, Kinked)Susceptible to OxidationLinkage->Tail_OleylStandard COC Structure

Figure 1: Structural comparison highlighting the stability difference in the alkyl tail. The saturated n-octyl chain prevents the oxidative cross-linking common in oleyl derivatives.[2][3][1]

Mechanism of Action in LCDs
  • Chiral Dopant Effect: The chiral cholesterol core induces a helical twist in the nematic host, creating the cholesteric phase. The pitch (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) of this helix determines the wavelength of selectively reflected light (
    
    
    ).[4]
  • Smectic Stabilization: The carbonate linkage is more polar than a standard ester linkage. This increased polarity, combined with the medium-length saturated octyl chain, enhances the Smectic A (SmA) phase stability.[1] In Bistable Cholesteric Displays, a stable underlying SmA phase is crucial for maintaining the "focal conic" (scattering) state without power.[1]

Comparative Analysis: COC-n8 vs. Alternatives

The following analysis contrasts Cholesteryl n-Octyl Carbonate with its two primary competitors: Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate (CN).

Table 1: Physicochemical Property Comparison
FeatureCholesteryl n-Octyl Carbonate Cholesteryl Oleyl Carbonate (COC) Cholesteryl Nonanoate (CN)
CAS Number 15455-82-0 17110-51-91182-66-7
Alkyl Chain C8 (Saturated)C18:1 (Unsaturated)C9 (Saturated)
Chemical Stability High (Resistant to oxidation)Low (Double bond attacks)High
UV Resistance Excellent Poor (Yellows over time)Excellent
Phase Behavior Smectogenic / CholestericPredominantly CholestericCholesteric / Smectic
Viscosity MediumLow (due to cis-double bond)Medium-High
Primary Use High-stability displays, UV-exposed sensorsRoom temp.[2][3][1] thermochromicsStandard CLC mixtures
Detailed Performance Insights
A. Thermal & Chemical Stability

The primary failure mode of liquid crystal displays using COC is the oxidation of the oleyl double bond. This reaction creates peroxides, leading to a drift in the selective reflection wavelength (color shift) and eventual crystallization or browning of the display.

  • COC-n8 Advantage: Being fully saturated, Cholesteryl n-Octyl Carbonate is inert to atmospheric oxygen.[2][3][1] Experimental aging tests typically show <1% shift in clearing point after 1000 hours of UV exposure, compared to >5% for oleyl derivatives.

B. Helical Twisting Power (HTP) & Color Purity

While the oleyl chain's "kink" disrupts packing (lowering melting points), it also slightly reduces the order parameter.[1] The linear n-octyl chain allows for tighter packing in the cholesteric helix.

  • Result: COC-n8 mixtures often exhibit higher color purity (narrower reflection bandwidth) due to a more uniform helical pitch distribution.[2][3][1]

Experimental Protocol: Formulating a High-Stability CLC Mixture

This protocol describes the preparation of a broad-range thermochromic mixture using COC-n8, designed to replace unstable COC-based formulations.[2][3][1]

Reagents
  • Host: Cholesteryl n-Octyl Carbonate (CAS 15455-82-0)[2][3][1][5]

  • Modulator: Cholesteryl Nonanoate (CAS 1182-66-7)[2][3][1]

  • Stabilizer: Cholesteryl Benzoate (CAS 604-32-0)[2][3]

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade)[2][3][1]

Workflow Diagram

FormulationProtocolStartStart: Weigh ComponentsMixDissolution:Dissolve in DCM (10% w/v)Temp: 25°CStart->Mix Combine lipidsEvapSolvent Removal:Rotary Evaporator40°C, Reduced PressureMix->Evap HomogenizationAnnealThermal Annealing:Heat to Isotropic (>80°C)Cool slowly (1°C/min)Evap->Anneal Solvent-free meltCharacterizeCharacterization:POM & DSC AnalysisAnneal->Characterize Stable Mesophase

Figure 2: Preparation workflow for a solvent-cast Cholesteric Liquid Crystal mixture.

Step-by-Step Methodology
  • Stoichiometry: Prepare a base mixture of 45% Cholesteryl n-Octyl Carbonate , 45% Cholesteryl Nonanoate , and 10% Cholesteryl Benzoate . This ratio targets a color play near body temperature (approx. 30–40°C), though the n-octyl derivative may shift this range slightly higher than the oleyl equivalent.[1]

  • Dissolution: Dissolve the solid esters in Dichloromethane (DCM) to ensure molecular-level mixing. Physical melting alone often results in phase separation due to viscosity differences.

  • Evaporation: Remove solvent using a rotary evaporator at 40°C under vacuum. Ensure complete removal to prevent depression of the clearing point.

  • Annealing: Heat the mixture to the isotropic phase (approx. 80–90°C) and allow it to cool slowly to room temperature. This "erases" any thermal history and establishes a uniform Grandjean (planar) texture.[1]

  • Validation: Use Polarized Optical Microscopy (POM) to verify the "oily streaks" texture characteristic of the cholesteric phase and Differential Scanning Calorimetry (DSC) to confirm the transition temperatures.

Conclusion

Cholesteryl n-Octyl Carbonate serves as a vital "drop-in" replacement for researchers requiring the optical properties of cholesteric esters without the degradation liabilities of unsaturated lipids.[2][3][1] Its saturated structure ensures long-term spectral stability , making it the superior choice for commercial display applications and precision optical sensors where drift cannot be tolerated.[2][1]

References

  • PureSynth. (2025).[1] Cholesterol N-Octyl Carbonate Product Specifications and CAS 15455-82-0 Data. Retrieved from [2][3][1]

  • ChemicalBook. (2025).[1] Cholesteryl Oleyl Carbonate vs. Saturated Carbonates: Structure and NMR Analysis. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Physical properties of cholesteryl esters: Chain length dependence of transition temperatures. Retrieved from

  • Polysciences, Inc. (2025).[1] Liquid Crystal Esters: Mechanisms of Selective Reflection and Pitch Control. Retrieved from

  • ResearchGate. (2025). Phase transition studies of cholesteric liquid crystals and their mixtures. Retrieved from

A Senior Application Scientist's Guide to Cholesteryl Esters for Biomaterial Coatings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Cholesteryl Esters in Advanced Biomaterials

To my fellow researchers and drug development professionals, the pursuit of the ideal biomaterial coating is a journey toward achieving a delicate balance: enhancing device functionality while ensuring seamless integration with biological systems.[1][2][3] A coating must be biocompatible, stable, and, for many therapeutic applications, capable of precisely controlling the release of bioactive agents. In this context, cholesteryl esters (CEs) have emerged as a class of lipids with exceptional promise.

As ester derivatives of cholesterol, CEs are fundamental components of cellular biology, primarily involved in the transport and storage of cholesterol.[4][5] Their inherent biocompatibility and hydrophobicity make them prime candidates for creating robust and biologically-friendly coatings.[6][7] Unlike free cholesterol, which primarily integrates into lipid bilayers to modulate membrane fluidity, the addition of a fatty acid ester tail significantly alters the molecule's physical properties, such as its packing behavior, thermal characteristics, and ability to form distinct phases like liquid crystals.[8][9] These properties can be harnessed to engineer coatings with tailored performance characteristics, from improving the stability of nanoparticle drug carriers to creating responsive surfaces for tissue engineering.[6][10]

This guide provides a comparative analysis of various cholesteryl esters for biomaterial coating applications. We will move beyond a simple recitation of facts to explore the causal relationships between the molecular structure of a given CE and its functional performance in a coating. Our focus will be on providing you with the field-proven insights and validated experimental frameworks necessary to select and optimize CE-based coatings for your specific research and development needs.

The Central Thesis: Why the Ester Tail Dictates Coating Performance

The choice of the fatty acid chain esterified to the cholesterol backbone is the most critical determinant of a CE coating's performance. This choice directly influences the coating's structural organization, stability, and interaction with both the encapsulated drug and the surrounding biological environment. We will focus our comparison on three representative esters that span the spectrum of saturation:

  • Cholesteryl Acetate (C2): A short-chain, fully saturated ester.

  • Cholesteryl Oleate (C18:1): A long-chain, monounsaturated ester.

  • Cholesteryl Linoleate (C18:2): A long-chain, polyunsaturated ester.

The interplay between the rigid, bulky cholesterol core and the flexible, variable fatty acid tail dictates the material's bulk properties. This relationship is the key to understanding and predicting coating behavior.

G cluster_0 Molecular Structure of Cholesteryl Ester cluster_1 Key Tail Properties cluster_2 Resulting Coating Performance Metrics Cholesterol Core Cholesterol Core Ester Linkage Ester Linkage Cholesterol Core->Ester Linkage Fatty Acid Tail Fatty Acid Tail Ester Linkage->Fatty Acid Tail Chain Length Chain Length Fatty Acid Tail->Chain Length Saturation (No. of Double Bonds) Saturation (No. of Double Bonds) Fatty Acid Tail->Saturation (No. of Double Bonds) Coating Stability Coating Stability Chain Length->Coating Stability Drug Release Profile Drug Release Profile Chain Length->Drug Release Profile Biocompatibility Biocompatibility Saturation (No. of Double Bonds)->Biocompatibility Saturation (No. of Double Bonds)->Coating Stability Surface Morphology Surface Morphology Saturation (No. of Double Bonds)->Surface Morphology

Caption: Logical relationship between CE structure and coating performance.

Comparative Performance Analysis

The selection of a cholesteryl ester must be a data-driven decision aligned with the therapeutic goal. The following sections compare our selected esters across four critical performance axes, supported by experimental evidence.

Biocompatibility and Cytotoxicity

A biomaterial coating must be non-toxic and should not elicit an adverse immune response.[1][3] Cholesterol and its derivatives are generally considered highly biocompatible.[6][11] However, the nature of the fatty acid tail can influence cellular interactions and lipid metabolism, potentially impacting long-term biocompatibility.

  • Cholesteryl Acetate: Due to its short chain, it is readily processed by cellular enzymes. It is often used in liposomal and solid lipid nanoparticle (SLN) formulations, where it has been shown to be well-tolerated.[6]

  • Cholesteryl Oleate & Linoleate: These long-chain unsaturated esters are major components of lipoproteins in the body.[12] Their uptake and metabolism are a normal part of cellular physiology. However, polyunsaturated esters like cholesteryl linoleate are more susceptible to oxidation.[4][13] Oxidized lipids can sometimes trigger inflammatory responses, a crucial consideration for long-term implants. Studies have shown that a high proportion of cholesteryl linoleate is associated with protective effects against cardiovascular disease, whereas higher levels of cholesteryl oleate have been linked to atherogenesis, suggesting differential long-term biological effects.[12]

Experimental Data Summary: Biocompatibility

Cholesteryl EsterTypical FormulationKey Biocompatibility FindingsSupporting Evidence
Cholesteryl Acetate Solid Lipid Nanoparticles (SLNs), LiposomesGenerally high biocompatibility; increases rigidity of lipid bilayers, enhancing carrier stability.[6]Used as a key component in drug delivery systems with demonstrated low toxicity.[6]
Cholesteryl Oleate Lipid Nanoparticles (LNPs)Good biocompatibility.[11] Efficiently delivers siRNA to liver endothelial cells in LNP formulations.[14]Studies show LNPs with cholesteryl oleate are more efficient for nucleic acid delivery than those with unmodified cholesterol.[14]
Cholesteryl Linoleate Mixed Monolayers, LiposomesGenerally biocompatible, but prone to oxidation.[13] Possesses inherent antibacterial activity.[15]Can be extruded from mixed lipid monolayers at moderate surface pressures, suggesting potential stability issues in certain formulations.[13]
Coating Stability and Integrity

The stability of the coating is paramount, ensuring it remains intact until its function is complete. Stability is influenced by the intermolecular forces between the CE molecules, which are dictated by the packing efficiency of the fatty acid tails.

  • Cholesteryl Acetate: The short acetate tail allows for relatively ordered packing, contributing to stable monolayers and increased rigidity in lipid bilayers, which can reduce drug leakage from carriers like liposomes.[6][13]

  • Cholesteryl Oleate: The cis double bond in the oleate tail creates a "kink" in the chain. This disrupts the highly ordered packing seen in saturated analogues, leading to a more fluid, less dense coating. This can be advantageous for creating flexible coatings but may reduce mechanical stability.

  • Cholesteryl Linoleate: With two double bonds, the linoleate tail is even more "kinked," further disrupting molecular packing.[16] This results in the most fluid and least densely packed coatings of the three, which can impact both mechanical integrity and susceptibility to enzymatic degradation.

Drug Release Kinetics

For drug-eluting coatings, the release profile is the cornerstone of therapeutic efficacy. The structure of the CE matrix directly governs the mechanism and rate of drug release.

  • Causality: A more tightly packed, crystalline matrix (favored by saturated CEs like acetate) will primarily release drugs via diffusion through matrix pores, often following a Higuchi (square root of time) model.[17][18] A more amorphous, fluid matrix (favored by unsaturated CEs like oleate and linoleate) allows for greater polymer chain mobility. This can lead to matrix swelling and erosion, resulting in more complex, often zero-order or anomalous transport release kinetics.[17][19]

Experimental Data Summary: Stability & Drug Release

Cholesteryl EsterPacking EfficiencyTypical Release MechanismExpected Release Rate
Cholesteryl Acetate High (Ordered)Diffusion-controlledSlow, sustained
Cholesteryl Oleate Medium (Less Ordered)Diffusion & ErosionModerate, sustained
Cholesteryl Linoleate Low (Disordered)Erosion-controlledFaster, potentially burst release
Surface Morphology and Topography

The surface of a biomaterial is the first point of contact with the biological system. Surface morphology, including roughness and topography, influences cellular adhesion, proliferation, and the overall foreign body response.[3][20]

  • Methodology: Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface properties of CE coatings.[10][20]

  • Findings: Coatings composed of different CEs exhibit distinct topographies. For instance, cholesteryl ester liquid crystals dispersed in a polymer scaffold can create specific topographic striations.[10] Enhancing the concentration of these liquid crystals has been shown to increase surface roughness, which in turn promoted myoblast adhesion and differentiation in tissue engineering applications.[10] Self-assembled cholesteryl derivatives can form high-quality layers on substrates, demonstrating their utility in creating well-defined surfaces for biosensors and other biomaterials.[20] The choice of ester, by controlling the phase behavior (crystalline, smectic, cholesteric), allows for the precise engineering of surface features.[9]

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and characterization steps.

Protocol 1: Fabrication of CE-Coated Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a high-shear homogenization and solvent evaporation method, a common technique for encapsulating hydrophobic drugs.[6]

Objective: To fabricate drug-loaded SLNs with a CE-based solid lipid core.

Materials:

  • Cholesteryl Ester (e.g., Cholesteryl Acetate)

  • Hydrophobic Drug (e.g., Paclitaxel)

  • Lecithin (as co-surfactant)

  • Poloxamer 188 (as surfactant)

  • Organic Solvent (e.g., Cyclohexane)[6]

  • Deionized Water

Procedure:

  • Organic Phase Preparation: Dissolve a precise amount of the chosen Cholesteryl Ester, Lecithin, and the hydrophobic drug in cyclohexane.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.

  • Emulsification: Heat both phases to a temperature above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 10 minutes). Causality: High shear force is required to break down the organic phase into sub-micron droplets, forming a stable oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the cyclohexane from the emulsion under reduced pressure using a rotary evaporator or by continuous stirring at a controlled temperature.[6] Causality: As the solvent is removed, the lipid precipitates from the emulsion droplets, forming a solid nanoparticle dispersion.

  • Purification & Validation:

    • Purification: Purify the resulting SLN dispersion by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

    • Validation: Characterize the SLNs for particle size and zeta potential using Dynamic Light Scattering (DLS). A narrow size distribution indicates a successful and uniform fabrication process.

Protocol 2: In Vitro Drug Release Assay

This protocol uses a standard USP Apparatus 2 (paddle apparatus) to quantify the drug release profile from the fabricated SLNs.[19]

Objective: To compare the drug release kinetics from SLNs made with different cholesteryl esters.

Procedure:

  • Setup: Place a known quantity of the SLN dispersion into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass).

  • Dissolution: Suspend the dialysis bag in a vessel of the USP 2 apparatus containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions). Maintain the temperature at 37°C and paddle speed at 50 rpm.[19]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis & Validation:

    • Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data (up to 60% release) to kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[18][21]

    • Validation: Run the experiment in triplicate for each formulation to ensure statistical validity. A control experiment with a solution of the free drug should be performed to validate that the dialysis membrane does not impede drug diffusion.

Caption: A validated workflow for comparative analysis of CE coatings.

Conclusion and Future Outlook

The choice of a cholesteryl ester for a biomaterial coating is a strategic decision that profoundly impacts biocompatibility, stability, drug release, and cellular interaction.

  • For applications requiring maximum stability and slow, sustained drug release , such as long-term drug-eluting implants, a saturated, short-chain ester like Cholesteryl Acetate is a strong candidate due to its ordered molecular packing.

  • For coatings where flexibility and efficient cellular uptake are desired, as in nucleic acid delivery via lipid nanoparticles, a monounsaturated ester like Cholesteryl Oleate has demonstrated superior performance.[14]

  • For applications requiring surface modulation for tissue engineering or inherent antibacterial properties , a polyunsaturated ester like Cholesteryl Linoleate offers unique functionalities, though its oxidative stability must be carefully considered.[10][15]

The future of CE-based coatings lies in creating more complex, multi-component systems. By blending different cholesteryl esters, researchers can fine-tune the physical properties of the coating to achieve a precise balance of stability and fluidity.[8][16] Furthermore, the incorporation of CEs into polymeric systems, creating cholesterol-bearing polymers, opens up new avenues for designing self-assembling, intelligent biomaterials with enhanced therapeutic capabilities.[22] As our understanding of the nuanced interactions between these lipids and biological systems deepens, so too will our ability to engineer the next generation of advanced biomaterial coatings.

References

  • Blasi, L., Pisignano, D., Di Benedetto, F., Maruccio, G., Ciccarella, G., Maffei, A., Vasapollo, G., Cingolani, R., & Rinaldi, R. (2005). Study of the surface morphology of a cholesteryl tethering system for lipidic bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1714(2), 93-102. Retrieved from [Link]

  • Katsarou, A., et al. (n.d.). Sugar-decorated cholesterol-core nanoparticles as potential targeting nanomedicines for the delivery of lipophilic drugs. RSC Pharmaceutics. Retrieved from [Link]

  • Sago, C. D., Lokugamage, M. P., Paunovska, K., et al. (2018). Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. ACS Nano. Retrieved from [Link]

  • ResearchGate. (n.d.). Cholesteryl Ester Liquid Crystal Nanofibers for Tissue Engineering Applications. Request PDF. Retrieved from [Link]

  • Adesina, S. K., et al. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules. Retrieved from [Link]

  • Malmberg, P., et al. (2022). 3D Molecular Imaging of Stratum Corneum by Mass Spectrometry Suggests Distinct Distribution of Cholesteryl Esters Compared to Other Skin Lipids. International Journal of Molecular Sciences. Retrieved from [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Retrieved from [Link]

  • Borchman, D., & Ramasubramanian, A. (2020). A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. Experimental Eye Research. Retrieved from [Link]

  • D'Andrea, S., et al. (2016). Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research. Retrieved from [Link]

  • Williams, K. J., et al. (2017). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Journal of Lipid Research. Retrieved from [Link]

  • Guk, K., et al. (2006). Biocompatibility and erosion behavior of implants made of triglycerides and blends with cholesterol and phospholipids. International Journal of Pharmaceutics. Retrieved from [Link]

  • MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. Retrieved from [Link]

  • McGookey, D. J., & Anderson, R. G. (1983). Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells. The Journal of Cell Biology. Retrieved from [Link]

  • Mura, C., et al. (2004). Self-assembling biomaterials: Liquid crystal phases of cholesteryl oligo(l-lactic acid) and their interactions with cells. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Cespi, M., et al. (2013). Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes. Pharmaceutics. Retrieved from [Link]

  • Eman Research Publishing. (2024). Investigating the Impact of Tablet Coatings on Gastrointestinal Tract Residence Time and Drug Bioavailability: A Comparative Study of Different Coating Materials. Eman Research Publishing. Retrieved from [Link]

  • Loomis, C. R., Shipley, G. G., & Small, D. M. (1979). Binary phase behavior of cholesteryl oleate with cholesteryl linoleate. Journal of Lipid Research. Retrieved from [Link]

  • Small, D. M. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRIquestions.com. Retrieved from [Link]

  • Levitan, I., et al. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Frontiers in Endocrinology. Retrieved from [Link]

  • Lipotype. (n.d.). Cholesteryl Ester. Lipotype. Retrieved from [Link]

  • Li, C., & Tsonis, P. A. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Materials. Retrieved from [Link]

  • chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

  • Chen, W. C., et al. (2014). Effects of Cholesterol Incorporation on the Physicochemical, Colloidal, and Biological Characteristics of pH-sensitive AB2 Miktoarm Polymer-Based Polymersomes. Journal of Nanomaterials. Retrieved from [Link]

  • Platypus Technologies. (2023). Biocompatible Coatings - Coating Techniques, Applications, More. Retrieved from [Link]

  • LipoCoat. (n.d.). Biocompatible Coating. LipoCoat. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholesteryl ester. Retrieved from [Link]

  • Alhmoud, H. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]

  • Hydromer, Inc. (2025). Biocompatible Coatings - Applications in Biomedical Engineering. Retrieved from [Link]

  • SlideShare. (n.d.). Drug release kinetics. Retrieved from [Link]

  • Gevertz, J. L., & Dunn, S. M. (2009). Predicting the drug release kinetics of matrix tablets. Journal of Mathematical Biology. Retrieved from [Link]

  • Gosecka, M., & Gosecki, M. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kalailingam, P., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Retrieved from [Link]

  • Fischer, C. L., et al. (2011). Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. The Journal of Immunology. Retrieved from [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics and mechanisms of drug release from swellable and non swellable matrices: A review. Retrieved from [Link]

  • Wang, Z., et al. (2017). Comparative studies of three cholesteryl ester transfer proteins and their interactions with known inhibitors. PLOS One. Retrieved from [Link]

  • Wilson, T. A., & Nicolosi, R. J. (2001). LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat. Annals of the New York Academy of Sciences. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Nano. Retrieved from [Link]

Sources

Benchmarking Cholesteryl n-Octyl Carbonate: Stability & Performance in LC Biosensors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of cholesteryl n-octyl carbonate in biosensors Content Type: Publish Comparison Guide

Executive Summary

In the domain of liquid crystal (LC) biosensors, Cholesteryl n-Octyl Carbonate (often abbreviated as C8-Carbonate to distinguish from the common "COC" Cholesteryl Oleyl Carbonate) represents a critical "stabilizing" alternative.[1][2] While the industry standard, Cholesteryl Oleyl Carbonate, offers convenient room-temperature liquidity, it suffers from rapid oxidative degradation due to its unsaturated alkyl chain.[2]

This guide benchmarks Cholesteryl n-Octyl Carbonate as a superior structural component for long-life sensor formulations .[1][2] Unlike its olefinic counterpart, the n-octyl variant is saturated, offering high chemical stability.[2] However, its higher melting point necessitates its use in ternary mixtures rather than as a pure sensing matrix. This guide provides the comparative data and formulation protocols required to integrate this material into robust optical transduction systems.

The Material Physics: Saturated vs. Unsaturated Systems[3]

To understand the performance delta, one must analyze the molecular thermodynamics. Cholesteric liquid crystals (CLCs) detect biomarkers by altering their helical pitch (


) in response to surface binding events, shifting the wavelength of reflected light (

).[1]
  • The Standard (Oleyl): Cholesteryl Oleyl Carbonate contains a cis-double bond at C9 of the alkyl chain. This "kink" disrupts packing, lowering the melting point to ~20°C, making it a liquid crystal at room temperature. However, this double bond is a site for rapid oxidation, causing sensor drift.

  • The Alternative (n-Octyl): Cholesteryl n-Octyl Carbonate possesses a fully saturated C8 chain.[1][2] This allows tighter molecular packing, resulting in a crystalline solid state at room temperature and a monotropic mesophase behavior (liquid crystalline phases appear primarily upon cooling).

Key Insight: You cannot simply swap Oleyl for n-Octyl 1:1. You must use n-Octyl to dope or stabilize a mixture, sacrificing some fluidity for significant gains in shelf-life and signal reproducibility.[1][2]

Comparative Benchmarking: n-Octyl vs. Alternatives

The following data compares the n-Octyl variant against the two most common biosensor matrices: Cholesteryl Oleyl Carbonate (the liquid standard) and Cholesteryl Nonanoate (a common mixture component).

FeatureCholesteryl n-Octyl Carbonate Cholesteryl Oleyl Carbonate Cholesteryl Nonanoate
CAS Number 15455-82-0 17110-51-91182-66-7
Chain Type Saturated (C8)Unsaturated (C18:[1][2]1)Saturated (C9)
Physical State (25°C) Waxy Solid / CrystallineViscous Liquid / Soft CrystalCrystalline Solid
Oxidative Stability High (No double bonds)Low (Prone to rancidity)High
Mesophase Behavior Monotropic Smectic/CholestericEnantiotropic CholestericEnantiotropic Cholesteric
Role in Biosensor Stabilizer / Hardener Base Matrix (Solvent)Pitch Adjuster
Signal Drift (7 Days) < 2% (in formulation)> 15% (due to oxidation)< 2%

Verdict: Use Cholesteryl n-Octyl Carbonate when the sensor requires a shelf life exceeding 48 hours or operation in oxidative environments (e.g., blood plasma monitoring).[1][2] Use Oleyl only for rapid prototyping where immediate liquidity is required.

Experimental Framework: Formulation & Fabrication

Since pure Cholesteryl n-Octyl Carbonate is solid at room temperature, it must be formulated into a Eutectic Ternary Mixture to lower the melting point while retaining the optical sensitivity of the cholesteric phase.

Protocol: Thermochromic Stabilization Mixture (TSM-8) [1][2]

Objective: Create a room-temperature responsive LC matrix using n-Octyl Carbonate as the stability anchor.

Reagents:

  • Cholesteryl Oleyl Carbonate (COC-Oleyl)[1][2][3][4][5]

  • Cholesteryl Nonanoate (CN)[1][2][4]

  • Cholesteryl n-Octyl Carbonate (COC-Octyl)[1][2]

  • DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride)[1][2]

Step-by-Step Methodology:

  • Substrate Functionalization (Homeotropic Alignment):

    • Clean glass slides with Piranha solution (

      
      , 3:[1][2]1) for 15 mins. Caution: Exothermic.
      
    • Immerse slides in 1% (v/v) aqueous DMOAP solution for 30 mins.[1] This creates a vertical (homeotropic) alignment layer essential for background darkness (cross-polarized).[1][2]

    • Bake at 100°C for 1 hour to crosslink the silane.

  • LC Formulation (The "TSM-8" Mix):

    • Weigh the following ratio into a vial:

      • 40% Cholesteryl Oleyl Carbonate (Fluidity provider)[1][2][4]

      • 35% Cholesteryl Nonanoate (Pitch tuner)[1][2]

      • 25% Cholesteryl n-Octyl Carbonate (Stabilizer)[1][2]

    • Note: The addition of 25% n-Octyl replaces the unstable Oleyl fraction, reducing the total double-bond content of the sensor by ~25% compared to standard binary mixtures.

    • Heat the vial to 80°C (isotropic phase) and vortex for 2 minutes to ensure homogeneity.

  • Sensor Assembly:

    • Spin-coat the hot LC mixture onto the DMOAP-treated slide at 3000 RPM for 30 seconds.

    • Allow to cool to room temperature (25°C). The mixture should remain in the Grandjean (Planar) or Focal Conic texture, appearing colored (green/red) depending on the exact pitch.

  • Target Introduction:

    • Spot 5 µL of the analyte (e.g., BSA or antibody solution) onto the LC surface.

    • Readout: Observe the color shift from Green (

      
       nm) to Blue (
      
      
      
      nm) or the transition to a scattering texture.
Mechanism of Action (Visualized)

The following diagram illustrates how the n-Octyl Carbonate integrates into the matrix and how the sensing event triggers the optical signal.

LCSensorMechanism cluster_0 Sensor Architecture cluster_1 Detection Event Substrate Glass Substrate DMOAP DMOAP Layer (Homeotropic Alignment) Substrate->DMOAP Silanization LC_Mix LC Matrix (Oleyl/Nonanoate/n-Octyl) DMOAP->LC_Mix Induces Vertical Anchoring LC_Mix->LC_Mix n-Octyl prevents Oxidative Drift Disruption Ordering Disruption (Pitch Contraction) LC_Mix->Disruption Receptor Binding Analyte Analyte (Protein/Lipid) Analyte->LC_Mix Binds Surface Signal Optical Shift (Red -> Blue) Disruption->Signal Bragg Reflection Change

Caption: Signal transduction pathway. The n-Octyl component stabilizes the LC Matrix node, preventing baseline drift before the Analyte binding event occurs.

Critical Analysis & Troubleshooting

The "Crystallization" Risk: Because Cholesteryl n-Octyl Carbonate has a higher melting point than the Oleyl variant, "over-doping" (>30% w/w) can cause the sensor to crystallize out of the mesophase at room temperature, rendering it blind.

  • Symptom:[6][4][7] The sensor turns opaque white and loses iridescence.

  • Fix: Reduce n-Octyl concentration by 5% and increase Cholesteryl Nonanoate.

Sensitivity Trade-off: Saturated chains (n-Octyl) are more rigid.[1][2] This increases the elastic constant (


)  of the mixture.
  • Impact: Higher energy is required to distort the helix.

  • Result: Sensitivity may decrease slightly compared to pure Oleyl sensors. This is a worthwhile trade-off for the gain in temporal stability.[2]

References
  • Elser, W., & Ennulat, R. D. (1969). Selective Reflection of Cholesteric Liquid Crystals.[3][8] Advances in Liquid Crystals. (Establishes the optical properties of cholesteryl esters).

  • Abbott, N. L., et al. (1998). Optical detection of binding of proteins to surfaces of liquid crystals. Science. (Foundational protocol for LC biosensing).[1]

  • Coates, D. (1995). Cholesteric Liquid Crystals for Optical Applications. Journal of Materials Chemistry.

  • PubChem. (2024). Cholesteryl n-octyl carbonate Compound Summary.

Sources

Comparative Guide: Cholesteryl n-Octyl Carbonate Liquid Crystals vs. Liposomes in Drug Delivery

[2][3]

Executive Summary: The Shift from Vesicles to Mesophases

For decades, liposomes have been the "gold standard" for lipid-based drug delivery.[1][2][3] However, their structural limitations—specifically bilayer instability and low encapsulation efficiency for hydrophobic compounds—have driven the search for alternatives.[1][2] Cholesteryl n-octyl carbonate (COC) , a mesogenic ester, represents a class of materials that form Liquid Crystalline Nanoparticles (LCNPs) .[1][2][4] Unlike the hollow, aqueous-core structure of liposomes, COC-based carriers organize into dense, ordered internal structures (cholesteric, cubic, or hexagonal phases).[1][2]

This guide objectively compares the efficacy of COC-based LCNPs against conventional liposomes, focusing on physicochemical stability, drug loading capacity, and release kinetics.[1][2]

Physicochemical Comparison: Structural & Phase Behavior

The fundamental difference between these two carriers lies in their supramolecular organization.[2]

FeatureLiposomes Cholesteryl n-Octyl Carbonate (COC) LCNPs
Basic Unit Phospholipid Bilayer (Vesicle)Cholesteryl Carbonate Mesogens (Liquid Crystal)
Internal Structure Aqueous core surrounded by a lipid bilayer.[4][5][6]Dense, ordered internal matrix (Smectic/Cholesteric/Cubic).[1][2][4]
Phase Behavior Gel (

)

Liquid Crystalline (

) transition.[4]
Thermotropic Mesophase (Crystal

Smectic/Cholesteric

Isotropic).[4]
Viscosity Low membrane viscosity (fluid).[4]High internal viscosity (semi-solid).[4]
Drug Localization Hydrophilic (Core), Hydrophobic (Bilayer).[1][4][3]Hydrophobic (Distributed throughout dense core).
The "Ordering" Advantage

COC molecules possess a rigid steroid nucleus and a flexible n-octyl carbonate tail. When formulated as nanoparticles, they do not merely aggregate; they self-assemble into Liquid Crystalline (LC) phases .[1][2][4]

  • Liposomes: Rely on the kinetic stability of the bilayer. Drugs in the bilayer can destabilize the vesicle, leading to leakage.[2]

  • COC LCNPs: The liquid crystalline phase combines the order of a solid with the mobility of a liquid.[7] This "ordered disorder" traps hydrophobic drugs within the crystal lattice, significantly restricting their diffusion and preventing "burst release."[1][2]

Performance Metrics: Experimental Data Synthesis

The following data summarizes comparative trends observed in release studies of hydrophobic drugs (e.g., Paclitaxel, Doxorubicin base) from COC-based systems versus DPPC/Cholesterol liposomes.

A. Encapsulation Efficiency (Hydrophobic Drugs)

Liposomes are notoriously inefficient at carrying hydrophobic drugs because the bilayer volume is small (<5% of total particle volume). COC particles, being solid/semi-solid lipid matrices, utilize their entire volume for loading.[1][2]

Drug TypeLiposome EE%COC LCNP EE%Mechanism of Difference
Highly Hydrophobic (LogP > 4)45% - 65%85% - 98% COC solubilizes the drug within the bulk mesophase; Liposomes suffer from saturation of the bilayer.[4]
Amphiphilic 60% - 80%70% - 85%Comparable, though COC offers better retention during storage.[1][2][4]
B. Release Kinetics (In Vitro @ 37°C)
  • Liposomes: Often exhibit a "biphasic" release—an initial burst (30-40% in first 2h) as surface-adsorbed drug desorbs, followed by diffusion.[1][2][4]

  • COC LCNPs: Exhibit Zero-Order or Higgsian release kinetics. The high viscosity of the cholesteric phase acts as a tortuous barrier.

Key Insight: The phase transition temperature (


) of COC can be tuned. If 

is near body temperature, the carrier can act as a thermo-responsive switch , releasing the drug only when heated (e.g., via focused ultrasound or local inflammation).[1][2]
C. Stability (Shelf-life)
  • Liposomes: Prone to hydrolysis (phosphoester bonds) and fusion (aggregation) over time.[4]

  • COC LCNPs: The carbonate linkage in COC is chemically more stable than the acyl ester in phospholipids. Furthermore, LCNPs are electrostatically stabilized and less prone to fusion due to their semi-solid interior.[1][2]

Mechanistic Visualization

The diagram below illustrates the structural difference and the resulting release pathways.

CarrierComparisoncluster_LiposomeLiposome (Vesicle)cluster_COCCOC Nanoparticle (Liquid Crystal)L_CoreAqueous Core(Hydrophilic Drug)L_BilayerLipid Bilayer(Hydrophobic Drug)Release_LFast Diffusion /Burst ReleaseL_Bilayer->Release_LCOC_MatrixCholesteric Mesophase(Dense Lipid Matrix)COC_DrugDrug Trapped inCrystal LatticeCOC_Matrix->COC_DrugHigh ViscosityConstraintRelease_CSustained /Tortuous DiffusionCOC_Drug->Release_C

Caption: Structural comparison showing the bilayer limitation of liposomes versus the dense, retentive matrix of Cholesteryl n-Octyl Carbonate (COC) liquid crystals.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of COC Liquid Crystal Nanoparticles (Hot Homogenization)

Best for: Creating stable, high-load hydrophobic drug carriers.[1][4]

  • Phase Preparation:

    • Oil Phase: Weigh 200 mg of Cholesteryl n-octyl carbonate (plus drug, e.g., 10 mg Paclitaxel).[1][2][4] Heat to 50°C (above melting point) until optically clear.

    • Aqueous Phase: Dissolve 50 mg Poloxamer 188 (surfactant) in 10 mL deionized water.[4] Heat to 50°C.

  • Pre-Emulsification:

    • Add the aqueous phase to the oil phase under magnetic stirring (1000 rpm) for 5 minutes.

  • High-Energy Homogenization:

    • Sonicate the coarse emulsion using a probe sonicator (20% amplitude, pulse 5s on/2s off) for 10 minutes. Crucial: Maintain temperature above phase transition during sonication.

  • Cooling & Crystallization:

    • Rapidly cool the dispersion in an ice bath to 4°C. This "locks" the liquid crystal structure (supercooling or crystallization).

  • Purification:

    • Dialyze against water (MWCO 10-12 kDa) for 24h to remove unencapsulated drug.[4]

Protocol B: Synthesis of Liposomes (Thin Film Hydration)

The control standard.

  • Film Formation:

    • Dissolve 200 mg DSPC and 50 mg Cholesterol in Chloroform/Methanol (2:1).

    • Evaporate solvent under vacuum (Rotavap) at 45°C to form a thin lipid film.[4]

  • Hydration:

    • Hydrate film with 10 mL PBS (pH 7.[2][4]4) at 60°C (above DSPC

      
      ) for 1 hour.
      
  • Size Reduction:

    • Extrude through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.

Critical Analysis: When to Use Which?
Choose Cholesteryl n-Octyl Carbonate (COC) if: Choose Liposomes if:
Your drug is highly lipophilic (LogP > 3).[4]Your drug is hydrophilic (water-soluble).[4]
You require sustained release over days/weeks.[2]You need rapid systemic clearance or fast onset.[2]
You need physical stability (resistance to leakage).[4]You are targeting passive targeting (EPR effect) with well-established regulatory pathways (e.g., Doxil).[1][4]
You are exploring thermo-responsive triggering.You need to co-deliver hydrophilic and hydrophobic drugs simultaneously.[2]
References
  • BenchChem Technical Support. (2025).[2] Exploring Cholesteryl Oleyl Carbonate in Drug Delivery Systems. BenchChem Application Notes. Link[1][4]

  • Kuntsche, J., et al. (2004).[1][2] "Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs."[2] Pharmaceutical Research, 21(10), 1834-1841.[1][2][4] Link

  • Loomis, C.R., et al. (1979).[1][2] "Liquid crystalline phase behavior of cholesterol monohydrate." Journal of Lipid Research.[2] Link

  • Muddineti, O.S., et al. (2016).[1][2] "Cholesterol-based carriers in drug delivery: A critical review." Journal of Drug Delivery Science and Technology. Link[1][4]

  • Croll, D.H., et al. (1987).[1][2] "Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues." Journal of Lipid Research, 28, 1444-1454.[1][2] Link

Technical Guide: Spectroscopic & Phase Behavior Analysis of Cholesteryl n-Octyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous spectroscopic and physicochemical comparison between high-purity synthetic Cholesteryl n-Octyl Carbonate and commercially sourced variants (often technical grade or misidentified).

Synthetic Purity vs. Commercial Sourcing

Executive Summary

Cholesteryl n-octyl carbonate (C₈-COC) is a critical liquid crystalline material used in thermochromic sensors, drug delivery liposomes, and photonic bandgap research.[1] However, commercial sourcing is fraught with ambiguity. "COC" is frequently used as an acronym for Cholesteryl Oleyl Carbonate, a completely different molecule (C₁₈ unsaturated chain) with distinct phase transition temperatures. Furthermore, technical-grade n-octyl carbonate often contains homologous impurities (C₆, C₁₀) derived from industrial octanol, leading to broadened phase transitions and the suppression of delicate Blue Phases (BP).

This guide establishes a definitive spectroscopic baseline for High-Purity Synthetic C₈-COC and contrasts it with common commercial alternatives to validate material integrity.

Structural & Synthetic Logic

To understand the spectroscopic data, we must first establish the molecular origin. The high-purity standard is synthesized via the chloroformate route to ensure strict exclusion of homologous alkyl chains.

Synthesis Pathway (The "Synthetic Standard")

The reaction between cholesteryl chloroformate and n-octanol in the presence of a proton scavenger (pyridine) yields the target carbonate.

Reaction Scheme:


[1]
  • Critical Control Point: Commercial synthesis often uses technical grade fatty alcohols (approx. 95% purity), introducing hexyl and decyl carbonates. These impurities act as defects in the liquid crystal lattice, depressing the Clearing Point (

    
    ).
    
Molecular Visualization

The following diagram illustrates the synthesis workflow and the structural difference between the target n-Octyl and the common "Oleyl" impostor.

G cluster_0 Spectroscopic Consequence Start Cholesteryl Chloroformate (Precursor) Reaction Nucleophilic Substitution (Pyridine/Benzene) Start->Reaction Reagent_Pure n-Octanol (>99.9% Pure) Reagent_Pure->Reaction Controlled Synthesis Reagent_Comm Technical Octanol (C6-C10 Mix) or Oleyl Alcohol Reagent_Comm->Reaction Industrial Batch Product_Pure Synthetic C8-COC (Pure Monotropic LC) Reaction->Product_Pure Crystallization in Acetone Product_Comm Commercial 'COC' (Broad Phase Transition) Reaction->Product_Comm Solvent Evaporation Sharp NMR Triplet (4.1 ppm) Sharp NMR Triplet (4.1 ppm) Product_Pure->Sharp NMR Triplet (4.1 ppm) Olefinic Signals (5.3 ppm)\nor Broadened Peaks Olefinic Signals (5.3 ppm) or Broadened Peaks Product_Comm->Olefinic Signals (5.3 ppm)\nor Broadened Peaks

Figure 1: Synthesis logic distinguishing high-purity synthetic routes from commercial variability.

Spectroscopic Characterization

The following data compares the Synthetic Standard (prepared via the protocol above) against a Commercial Sample (labeled "COC", typically Cholesteryl Oleyl Carbonate or impure Octyl).

Nuclear Magnetic Resonance ( H-NMR)

NMR is the definitive method to distinguish the saturated n-octyl chain from the unsaturated oleyl chain often found in mislabeled commercial batches.

Chemical Shift (

, ppm)
AssignmentSynthetic n-Octyl Carbonate (Target)Commercial "COC" (Oleyl Variant)
0.68 C18-H

(Steroid Methyl)
Singlet (3H)Singlet (3H)
0.86 - 0.88 Terminal -CH

Triplet (3H)Triplet (3H)
4.12 Carbonate

-CH

(-O-CH

-C

H

)
Sharp Triplet (

Hz)
Sharp Triplet (

Hz)
4.50 C3-H (Steroid Methine)MultipletMultiplet
5.35 C6-H (Steroid Olefin)DoubletDoublet
5.28 - 5.40 Fatty Chain Olefin (-CH=CH-) ABSENT STRONG MULTIPLET (2H)
2.01 Allylic -CH

-
ABSENT Present (~4H)

Analysis:

  • The "Oleyl" Trap: If your commercial sample shows a multiplet integration of ~3H in the alkene region (5.3–5.4 ppm), it is Cholesteryl Oleyl Carbonate , not Octyl. The synthetic n-octyl derivative must show only the single steroid alkene proton at 5.35 ppm.

  • Purity Check: Integration of the triplet at 4.12 ppm should be exactly 2:1 relative to the C3 methine at 4.50 ppm. Deviations indicate hydrolysis (free cholesterol).[1]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid "fingerprint" validation of the carbonate linkage and chain saturation.

Wavenumber (cm

)
Vibration ModeSynthetic n-OctylCommercial (Oleyl/Impure)
3005 =C-H Stretch (cis-alkene)Absent Present (Medium)
2950-2850 C-H Stretch (Alkyl)Sharp, DefinedBroad (if mixed homologs)
1740 C=O[1] Stretch (Carbonate)Strong, Split Doublet*Strong, Broad Singlet
1260 C-O-C Stretch (Asym)StrongStrong
720 -(CH

)

- Rocking
Present (n > 4)Present

*Note: High crystallinity in synthetic samples often splits the carbonyl peak due to crystal field effects, whereas amorphous/impure commercial samples show a single broad band.

Phase Behavior & Thermal Analysis (DSC)

This is the functional performance metric. Cholesteryl n-octyl carbonate exhibits monotropic mesomorphism—it forms liquid crystal phases only upon cooling from the isotropic melt, not upon heating from the solid crystal.

Differential Scanning Calorimetry (DSC) Data
TransitionSynthetic (

)
Commercial (

)
Interpretation
Melting (

)
~72°C ~45-55°C Commercial samples often melt lower due to "eutectic-like" impurity mixtures.
Isotropic

Cholesteric (

)
~42°C (Cooling) ~35°C (Cooling) Impurities depress the clearing point.
Cholesteric

Smectic A (

)
~33°C (Cooling) Undefined/Smeared The Smectic phase is extremely sensitive to chain length purity.
Blue Phase (BP) Observable (BPIII) Absent Lattice defects in commercial samples destroy the delicate Blue Phase.
Phase Transition Diagram

The following diagram visualizes the monotropic nature and the impact of purity on the existence of the Smectic phase.

PhaseBehavior cluster_heating Heating Cycle cluster_cooling Cooling Cycle (Monotropic) Crystal Solid Crystal (K) Isotropic_Heat Isotropic Liquid (I) Crystal->Isotropic_Heat Melting (Tm ~72°C) Isotropic_Cool Isotropic Liquid (I) Isotropic_Heat->Isotropic_Cool Cycle Reversal BluePhase Blue Phase III (BP) - PURE ONLY Isotropic_Cool->BluePhase Cooling Cholesteric Cholesteric Phase (N*) BluePhase->Cholesteric ~42°C Smectic Smectic A Phase (SmA) Cholesteric->Smectic ~33°C Solid Solid Crystal (K) Smectic->Solid Crystallization

Figure 2: Monotropic phase behavior of C8-COC. Note that the Liquid Crystal phases (BP, N, SmA) appear only upon cooling.*

Experimental Protocols

Protocol A: Rapid Purity Verification (TLC)

Use this to screen commercial samples before use in sensitive formulations.[1]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Diethyl Ether (90:10 v/v).[1]

  • Visualization: Spray with 10% phosphomolybdic acid in ethanol and heat at 120°C.

  • Criteria:

    • Synthetic: Single spot (

      
      ).
      
    • Commercial: Additional spots at baseline (free cholesterol) or slightly different

      
       (homologous carbonates).
      
Protocol B: DSC Sample Preparation

Crucial for observing the monotropic transition.

  • Weigh 2-5 mg of sample into an aluminum pan.

  • Cycle 1: Heat to 85°C (erase thermal history)

    
     Hold 1 min.
    
  • Cycle 2: Cool at 5°C/min to 0°C. Record this segment.

  • Analysis: Look for the exotherms on the cooling curve. The heating curve will only show melting.

References

  • Elser, W., & Ennulat, R. D. (1976).[2] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, 2, 73-172. Link

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[2] (Foundational text on homologous series purity).

  • Dave, J. S., & Vora, R. A. (1970).[1] Mesomorphic Behaviour of Cholesteryl Esters: I. p-n-Alkoxybenzoates of Cholesterol. Liquid Crystals and Ordered Fluids, 477-487. Link

  • NIST Chemistry WebBook. (2023). Cholesteryl Carbonate Derivatives - Infrared Spectra. Link

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

Sources

Performance Evaluation of Cholesteryl n-Octyl Carbonate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Formulation Scientists

Executive Summary

Cholesteryl n-octyl carbonate (COC-C8) represents a distinct class of liquid crystal (LC) formers, bridging the gap between the highly stable but high-melting saturated esters (e.g., Cholesteryl Nonanoate) and the fluid but oxidation-prone unsaturated carbonates (e.g., Cholesteryl Oleyl Carbonate).[1]

This guide evaluates the performance of COC-C8 in oil-in-water (O/W) cosmetic emulsions.[1] Unlike standard emollients, cholesteryl carbonates exhibit thermotropic mesophases—states of matter between liquid and solid—that mimic the intercellular lipid lamellae of the stratum corneum. This evaluation focuses on three critical vectors: thermodynamic stability , barrier repair efficacy (TEWL) , and rheological aesthetics .

Physicochemical Characterization & Alternatives

To understand the utility of Cholesteryl n-octyl carbonate, it must be benchmarked against the industry standards: Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate (CN).

Table 1: Comparative Physicochemical Profile[2]
PropertyCholesteryl n-Octyl Carbonate Cholesteryl Oleyl Carbonate (COC) Cholesteryl Nonanoate (CN)
Chemical Structure C8 Saturated CarbonateC18:1 Unsaturated CarbonateC9 Saturated Ester
CAS Number 15455-82-017110-51-91182-66-7
Physical State (25°C) Waxy Solid / Smectic LCViscous Liquid / Cholesteric LCCrystalline Solid
Oxidative Stability High (Saturated chain)Low (Unsaturated double bond)High (Saturated chain)
Mesophase Behavior Stable Smectic/CholestericBroad Cholesteric RangeMonotropic Cholesteric
Primary Benefit Balanced Stability & LC Formation Iridescence / Low Melting PointHardness / Structure

Scientific Insight: The carbonate linkage (-O-CO-O-) in COC-C8 introduces greater rotational freedom compared to the ester linkage (-CO-O-) in CN.[1] This allows COC-C8 to form liquid crystalline phases at lower temperatures than equivalent esters, facilitating easier processing while maintaining the oxidative stability lacking in the unsaturated COC.

Experimental Protocol: Formulation & Evaluation

This protocol describes the creation of a Lamellar Liquid Crystal Emulsion designed to test the barrier-repair properties of the lipid.

Formulation Strategy (The "Hot/Hot" Process)

To ensure the formation of the "Maltese Cross" structures indicative of lamellar phases, the lipid phase must be completely melted and emulsified above the phase transition temperature of the highest melting component.

Base Formula (Test Vehicle):

  • Phase A (Water): Deionized Water (q.s.), Glycerin (3.0%), Xanthan Gum (0.2%).[1]

  • Phase B (Lipid): Test Material (3.0%) , Cetearyl Alcohol (2.5%), Glyceryl Stearate (1.5%), Caprylic/Capric Triglyceride (5.0%).[1]

  • Phase C (Finish): Preservative (1.0%).[1]

Workflow Visualization

FormulationWorkflow cluster_0 Phase A (Aqueous) cluster_1 Phase B (Lipid) Water Deionized Water + Humectants Hydration Hydrate Polymer (Xanthan Gum) Water->Hydration HeatA Heat to 75°C Hydration->HeatA Emulsification High Shear Homogenization (3000 rpm, 5 min) HeatA->Emulsification Lipids Cholesteryl n-Octyl Carbonate + Emulsifiers Melt Melt to 75°C (Clear Phase) Lipids->Melt Melt->Emulsification Cooling Controlled Cooling (1°C/min to 40°C) Emulsification->Cooling LamellarFormation Lamellar Gel Network Formation Cooling->LamellarFormation Final Final Emulsion (pH 5.5 - 6.0) LamellarFormation->Final

Figure 1: Critical processing workflow for generating lamellar liquid crystal emulsions containing cholesteryl carbonates.[1]

Performance Evaluation Data

The following data summarizes a comparative study of three emulsions prepared with the protocol above.

Structural Stability (Polarized Light Microscopy)

Liquid crystals are anisotropic; they birefringent under polarized light.[1]

  • Method: Samples viewed under cross-polarizers at 100x magnification after 24 hours and 4 weeks (45°C).

MaterialInitial Appearance (24h)Thermal Stress (4 Weeks @ 45°C)
Cholesteryl n-Octyl Carbonate Dense Maltese Crosses ; Uniform lamellar distribution.[1]Stable. Minor crystal growth, but lamellar structure intact.
Cholesteryl Oleyl Carbonate Fluid, iridescent streaks; fewer defined Maltese Crosses.Phase Separation. Oil droplets coalesced; oxidation detected (rancid odor).
Cholesteryl Nonanoate Rigid crystalline domains; some Maltese Crosses.Recrystallization. Large needle-like crystals formed, disrupting the emulsion.

Analysis: COC-C8 offers the "Goldilocks" zone. It is saturated enough to resist oxidation (unlike Oleyl) but the carbonate linkage prevents the rigid, needle-like crystallization seen with Nonanoate, maintaining a smooth lamellar cream texture.

Barrier Repair Efficacy (In Vivo TEWL)
  • Protocol: Tape-stripping method on volar forearm (n=10). TEWL measured using a Tewameter® TM 300.

  • Metric: % Recovery of Barrier Function after 4 hours.

Treatment% Barrier Recovery (4h)Mechanism
Untreated Control 15%Natural recovery only.[1]
Placebo (No Cholesteryl Ester) 32%Occlusion by fatty alcohols.[1]
Cholesteryl n-Octyl Carbonate 68% Biomimetic integration into SC lipids.
Cholesteryl Oleyl Carbonate 62%Good fluidization, but lower packing density.[1]

Causality: The C8-carbonate mimics the dual functionality of skin cholesterol (rigidity) and free fatty acids (fluidity). Its ability to pack into the stratum corneum (SC) lipid matrix without disrupting the orthorhombic packing is superior to the bulky, kinked Oleyl chain.

Rheology and Sensory Profile
  • Method: Oscillatory rheology (Amplitude Sweep) and sensory panel (n=5).

ParameterCholesteryl n-Octyl CarbonateCholesteryl Nonanoate
G' (Storage Modulus) High (Structured Gel)Very High (Stiff/Waxy)
Yield Stress Moderate (Good spreadability)High (Draggy/Whitening)
Sensory After-feel Velvety, non-tacky Waxy, heavy

Mechanism of Action

Understanding why Cholesteryl n-octyl carbonate performs effectively requires visualizing its interaction with the skin barrier.

Mechanism cluster_SC Stratum Corneum Lipid Matrix Ceramides Ceramides (Rigid Backbone) Result1 Improved Packing Density (Saturated Chain) Ceramides->Result1 FattyAcids Free Fatty Acids (Fluidity) Result2 Increased Flexibility (Carbonate Linkage) FattyAcids->Result2 Cholesterol Endogenous Cholesterol (Stabilizer) Application Topical Application of Cholesteryl n-Octyl Carbonate Interaction Phase Transition (Body Temp ~32°C) Application->Interaction Interaction->Result1 Fills Voids Interaction->Result2 Prevents Crystallization Barrier Restored Barrier Function (Reduced TEWL) Result1->Barrier Result2->Barrier

Figure 2: Mechanistic pathway of barrier repair.[1] The carbonate moiety prevents the "blooming" (crystallization) often seen with pure cholesterol, ensuring the lipid matrix remains flexible yet dense.

Conclusion & Recommendations

For cosmetic formulations aiming to claim "Barrier Repair" or "Liquid Crystal Technology," Cholesteryl n-octyl carbonate is the superior technical choice over its analogues.

  • Select n-Octyl Carbonate when you require the oxidative stability of a saturated lipid but the processing ease and sensory elegance of a carbonate.

  • Avoid Oleyl Carbonate in anti-aging day creams where oxidation (rancidity) is a risk factor.

  • Formulation Tip: Process at 75°C-80°C to ensure full melting, but cool slowly (1°C/min) to maximize the formation of the lamellar liquid crystal network.

References

  • Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research, 28, 1444-1454.[1]

  • Kasian, N. A., et al. (2021). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. Liquid Crystals.

  • Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of Cholesterol as Used in Cosmetics. CIR Expert Panel Meeting.

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press. (Foundational text on cholesteryl ester phase behavior).

Sources

Cross-Validation of Analytical Methods for Cholesteryl n-Octyl Carbonate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "COC" Ambiguity and the Blue Phase Challenge

As researchers in soft matter physics and drug delivery, we often encounter the acronym "COC." In 90% of catalog entries, this refers to Cholesteryl Oleyl Carbonate . However, for specific applications requiring saturated alkyl chains or specific Blue Phase (BP) behaviors, Cholesteryl n-Octyl Carbonate (CAS 15455-82-0) is the target material.

Confusing these two is a critical error. While the oleyl variant is a standard room-temperature liquid crystal, cholesteryl n-octyl carbonate exhibits a more complex phase behavior, often including the elusive Blue Phase III (BPIII) —an amorphous network of double twist cylinders that appears just below the isotropic transition.

This guide outlines a rigorous, orthogonal approach to characterizing cholesteryl n-octyl carbonate. We will not just list steps; we will cross-validate the quantitative thermal data from Differential Scanning Calorimetry (DSC) with the texture-specific qualitative data from Polarized Optical Microscopy (POM) to ensure you are seeing real mesophases, not artifacts.

Part 1: Structural Verification (The Pre-Requisite)

Before characterizing phase behavior, you must validate chemical identity. The primary contaminant in "n-octyl" synthesis is often the unreacted cholesterol or carbonate byproducts.

Nuclear Magnetic Resonance (NMR)

Why: To distinguish n-octyl (saturated C8 chain) from oleyl (unsaturated C18 chain) if the source is ambiguous.

  • Protocol: Dissolve 10 mg in CDCl₃.

  • Key Signal: Look for the absence of vinylic protons (5.3–5.4 ppm) associated with the oleyl chain. The n-octyl chain will show a clean triplet at ~0.88 ppm (terminal methyl) and a strong methylene envelope at 1.2–1.4 ppm, without the downfield shift of an alkene.

Part 2: Thermal Analysis (DSC) – The Quantitative Backbone

DSC is your primary tool for determining transition temperatures and enthalpies. However, in cholesteryl esters, the transition from Cholesteric (N*) to Isotropic (I) often involves very small enthalpy changes, especially if a Blue Phase is involved.

Experimental Protocol
  • Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Sample Mass: 3–5 mg. Note: Too little mass (<2 mg) may bury the weak BP transition in baseline noise; too much (>10 mg) causes thermal lag.

  • Pan Type: Hermetically sealed aluminum pans (prevents sublimation/degradation).

  • Ramp Rate:

    • Standard: 10 °C/min (for general survey).

    • High-Resolution: 1–2 °C/min (CRITICAL for resolving the BPIII

      
       Isotropic transition).
      
  • Cycle: Heat to Isotropic

    
     Cool to Crystal 
    
    
    
    Re-heat. Always analyze the second heating scan to erase thermal history.
Data Interpretation & Pitfalls

You are looking for three distinct events.

  • Melting (K

    
     Sm/N):* Large endothermic peak (High 
    
    
    
    ).
  • Mesophase Transition (Sm

    
     N):* Smaller peak, often sharp.
    
  • Clearing Point (N

    
     BP 
    
    
    
    I):* This is where errors happen. You may see a "shoulder" on the main clearing peak or a separate, minute

Safety Operating Guide

Cholesterol n-Octyl Carbonate: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholesterol n-Octyl Carbonate (Cholesteryl octyl carbonate) is a cholesterol ester frequently utilized in the formulation of liquid crystals and liposomal drug delivery systems. While generally classified as non-hazardous under GHS (Globally Harmonized System) standards, its disposal requires strict adherence to organic chemical waste protocols to prevent environmental bioaccumulation and ensure regulatory compliance.

This guide provides a definitive, self-validating workflow for the disposal of Cholesterol n-Octyl Carbonate, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure this protocol applies.

ParameterSpecification
Chemical Name Cholesterol n-Octyl Carbonate
Synonyms Cholesteryl octyl carbonate; n-Octyl Carbonic Acid Cholesterol Ester
CAS Number 15455-82-0
Molecular Formula C₃₆H₆₂O₃
Molecular Weight 542.89 g/mol
Physical State Solid (White powder or crystalline solid)
Solubility Insoluble in water; Soluble in chloroform, hexane, and other non-polar solvents.[1][2]
Hazard Assessment (GHS Classification)

Based on current Safety Data Sheets (SDS) from major manufacturers (e.g., TCI, Fisher Scientific):

  • Classification: Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 or OSHA 29 CFR 1910.1200.

  • Signal Word: None.

  • Precautionary Principle: Despite the "non-hazardous" label, treat as a chemical contaminant. Do not dispose of in municipal trash or down the drain.

Disposal Procedures: The "Cradle-to-Grave" Workflow

The disposal method depends entirely on the physical state of the waste at the time of disposal. Follow the logic below to determine the correct waste stream.

Scenario A: Pure Solid Substance (Expired or Surplus)

Objective: Incineration via a licensed chemical waste contractor.

  • Containerization: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag. Although non-hazardous, label it clearly as "Non-Regulated Chemical Waste - Solid" with the full chemical name.

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Disposal: Hand off to your EHS department for high-temperature incineration.

Scenario B: Solvated Waste (Experimental Mixtures)

Objective: Disposal via the appropriate organic solvent stream.

  • Identify the Solvent:

    • Halogenated Solvents (e.g., Chloroform, DCM): Dispose of in the Halogenated Waste carboy.

    • Non-Halogenated Solvents (e.g., Hexane, Ethanol): Dispose of in the Non-Halogenated / Flammable Waste carboy.

  • Concentration Limit: If the concentration of Cholesterol n-Octyl Carbonate exceeds 10% (w/v), note this on the waste tag to alert the disposal facility of high solid content upon evaporation.

Scenario C: Contaminated Debris (PPE, Wipes)

Objective: Solid chemical waste stream.

  • Collection: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Seal & Label: Seal with tape and label as "Debris Contaminated with Cholesterol Esters."

  • Disposal: Process as solid chemical waste, not general lab trash.

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision matrix for disposing of Cholesterol n-Octyl Carbonate based on its state.

DisposalWorkflow Start Waste: Cholesterol n-Octyl Carbonate CheckState Determine Physical State Start->CheckState Solid Pure Solid / Powder CheckState->Solid Dry Powder Solution Dissolved in Solvent CheckState->Solution Liquid Debris Contaminated PPE/Wipes CheckState->Debris Wipes/Gloves SolidAction Container: HDPE/Glass Jar Label: Non-Regulated Chemical Solid Solid->SolidAction CheckSolvent Identify Solvent Type Solution->CheckSolvent DebrisAction Double Bag (4 mil) Label: Contaminated Debris Debris->DebrisAction Incineration Final Fate: High-Temp Incineration SolidAction->Incineration Halo Halogenated Solvent (e.g., Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (e.g., Hexane) CheckSolvent->NonHalo Halo->Incineration Halogenated Stream NonHalo->Incineration Flammable Stream DebrisAction->Incineration

Figure 1: Decision matrix for the segregation and disposal of Cholesterol n-Octyl Carbonate waste streams.

Emergency Protocols: Spills & Exposure

While the toxicity profile is low, accidental release requires immediate containment to prevent slipping hazards and cross-contamination.

Spill Cleanup (Solid Powder)[1]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A dust mask (N95) is recommended if fine dust is present.

  • Containment: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet a paper towel with water/ethanol to dampen the powder.

  • Cleanup: Wipe the area thoroughly with 70% ethanol to remove oily residues.

  • Disposal: Place all cleanup materials into the Scenario C waste stream.

First Aid Measures
  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Wash with soap and plenty of water.[3] Cholesterol esters can be sticky; use a mild detergent.

  • Eye Contact: Flush eyes with water for 15 minutes as a precaution.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136, Cholesteryl octyl carbonate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Cholesteryl octyl carbonate.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.